Methyl Heptafluoroisobutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2/c1-14-2(13)3(6,4(7,8)9)5(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMUKBZUGMXXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379576 | |
| Record name | Methyl tetrafluoro-2-(trifluoromethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680-05-7 | |
| Record name | Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tetrafluoro-2-(trifluoromethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl perfluoroisobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the properties of Methyl Heptafluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Document ID: MHI-TG-20251225 Version: 1.0 Prepared by: Gemini
Introduction
Methyl Heptafluoroisobutyrate (MHIB) is a fluorinated ester recognized for its unique chemical and physical properties, including high thermal stability and chemical resistance. These characteristics make it a valuable compound in various industrial and research applications. It serves as a specialized solvent, a key intermediate in the synthesis of other fluorinated molecules, and a component in the formulation of advanced materials such as high-performance lubricants and coatings.[1] For professionals in drug discovery and development, understanding the properties of fluorinated compounds like MHIB is pertinent, as the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known properties, experimental protocols, and safety considerations for this compound.
Chemical and Physical Properties
This compound is a colorless, clear liquid.[2] It is a stable compound under proper storage conditions but is incompatible with strong oxidizing agents.[2] The quantitative properties of MHIB are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | - |
| Synonyms | Heptafluoroisobutyric Acid Methyl Ester, Methyl Perfluoroisobutyrate | [2] |
| CAS Number | 680-05-7 | [2] |
| Molecular Formula | C₅H₃F₇O₂ | [2] |
| Molecular Weight | 228.07 g/mol | [2] |
| Purity | >98.0% (by Gas Chromatography) | [3][4] |
Table 2: Physical Properties
| Property | Value | Reference |
| Physical State | Liquid (at 20°C) | [2] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |
| Boiling Point | 77 °C (171 °F) | [2] |
| Density | 1.49 g/cm³ (at 20°C) | - |
| Flash Point | 9 °C | - |
| Solubility | No data available for water or other specific solvents. | [2] |
Spectroscopic Data
Table 3: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling Constant (J) | Reference |
| ¹H NMR | 4.01 ppm | Singlet (s) | - |
| ¹⁹F NMR | -75.11 to -75.13 ppm | Doublet (d), J = 9.42 Hz | - |
| -182.29 to -182.39 ppm | Multiplet (m) | - | |
| Note: NMR data is derived from patent literature describing the synthesis of a related compound and may serve as a reference. |
Infrared (IR) Spectroscopy Interpretation: The IR spectrum of an ester like this compound is expected to show characteristic absorption bands. Key expected frequencies include:
-
C=O Stretch (Ester): A strong absorption band typically appearing in the 1750-1735 cm⁻¹ region.
-
C-O Stretch (Ester): Bands typically found in the 1300-1000 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorptions for fluorinated compounds, typically found in the 1400-1000 cm⁻¹ range.
-
C-H Stretch (Methyl group): Absorptions are expected in the 3000-2850 cm⁻¹ region.
Mass Spectrometry (MS) Interpretation: In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M+) would be expected at m/z = 228. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, mass = 31) or the acyl group. The presence of fluorine atoms would lead to characteristic fragmentation patterns involving the loss of fluorine or fluorinated fragments.
Experimental Protocols
This section details methodologies relevant to the synthesis and analysis of this compound.
Synthesis Protocol: One-Pot Reaction
A method for synthesizing this compound involves a one-pot reaction using dimethyl carbonate, an alkali metal fluoride, and perfluoropropylene. This approach avoids the use of more toxic reagents like methyl chloroformate.
Materials:
-
Potassium fluoride (KF)
-
Dimethyl carbonate
-
Acetonitrile (solvent)
-
Perfluoropropylene
-
Nitrogen or other inert gas
-
Autoclave (500 mL, dry)
Procedure:
-
Under the protection of a nitrogen atmosphere, add 12.76 g (0.22 mol) of potassium fluoride, 19.81 g (0.22 mol) of dimethyl carbonate, and 100 mL of acetonitrile to a 500 mL dry autoclave.
-
Cool the autoclave to -70°C and slowly introduce 30.00 g (0.20 mol) of perfluoropropylene.
-
Seal the autoclave and heat the reaction mixture to 70°C for 15 hours.
-
After the reaction, cool the autoclave in an ice-water bath.
-
Slowly vent the unreacted perfluoropropylene from the autoclave.
-
Perform a simple distillation on the remaining reaction liquid.
-
Collect the fraction at 35-37°C to obtain the this compound product.
Quality Control: Purity Determination by Gas Chromatography (GC)
A general protocol for determining the purity of volatile fluorinated esters using gas chromatography with a Flame Ionization Detector (FID).
Equipment:
-
Gas Chromatograph with FID
-
Capillary column suitable for polar/fluorinated compounds (e.g., ZB-5, HP-1)
-
Helium (carrier gas)
-
Injector and detector
-
Sample vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or hexane).
-
Instrument Setup (Example Parameters):
-
Injector Temperature: 290°C
-
Detector Temperature: 280°C
-
Carrier Gas Flow Rate (Helium): ~30 cm/s
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 40°C/min to 180°C, hold for 0.5 minutes.
-
Ramp 2: Increase at 10°C/min to 280°C, hold for 2 minutes.
-
-
Injection Mode: Splitless (1 µL injection volume).
-
-
Analysis: Inject the sample onto the GC column. The resulting chromatogram will show peaks corresponding to the solvent and the compound. The purity is calculated based on the relative area of the main product peak compared to the total area of all peaks.
Toxicology and Environmental Fate
Specific toxicological data for this compound, such as LD50 values, are not available in public literature.[2] The primary documented hazards are related to its flammability and its potential to cause skin and serious eye irritation.[2]
As a short-chain per- and polyfluoroalkyl substance (PFAS), this compound belongs to a class of compounds known for their environmental persistence. While short-chain PFAS are generally considered to have a lower bioaccumulation potential than their long-chain counterparts, they exhibit high mobility in soil and water.[5][6][7] This can lead to the contamination of water resources.[5][6][7] The final degradation products of many PFAS are extremely persistent, leading to long-term environmental exposure.[5][6][7] The biodegradation of highly fluorinated compounds is challenging, and metabolic pathways are often initiated at non-fluorinated parts of the molecule. It is crucial for researchers to handle and dispose of this compound in accordance with local, state, and federal regulations to minimize environmental release.[2]
Applications in Research and Development
This compound's properties lend it to several specialized applications:
-
Chemical Intermediate: It is a key building block in fluorinated chemistry, notably in the synthesis of heptafluoroisobutyronitrile, which is used as a high-voltage insulating gas.
-
Advanced Materials: Due to its thermal stability and low surface tension, it is used in the formulation of high-performance coatings, lubricants, and surfactants, particularly in the aerospace and automotive industries.[1]
-
Fluorinated Solvents: It serves as an effective solvent in chemical reactions, especially in the synthesis of other fluorinated compounds, where it can improve reaction efficiency.[1]
-
Analytical Chemistry: It can be employed as a standard for the calibration of analytical instruments.
For drug development professionals, while there is no documented biological activity for this compound itself, the study of fluorinated molecules is of high importance. The strategic placement of fluorine atoms or small fluorinated groups (like the heptafluoroisobutyryl moiety that would result from ester hydrolysis) is a common tactic in lead optimization to enhance metabolic stability, modulate physicochemical properties, and improve target binding.
Handling and Safety
This compound is a highly flammable liquid and vapor that causes skin and serious eye irritation.[2]
Handling:
-
Handle in a well-ventilated area.[2]
-
Wear suitable protective equipment, including gloves and eye protection.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Use explosion-proof electrical and ventilating equipment.[2]
-
Take precautionary measures against static discharge.[2]
Storage:
-
Keep the container tightly closed.[2]
-
Store in a cool, dark, and well-ventilated place.[2]
-
It is recommended to store under an inert gas as the compound may be moisture sensitive.
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
Disposal:
-
Dispose of contents and container in accordance with all local, regional, and national regulations.[2] The compound may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | 680-05-7 | TCI AMERICA [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methyl Heptafluoroisobutyrate CAS number and structure
An In-depth Technical Guide to Methyl Heptafluoroisobutyrate
For researchers, scientists, and professionals in drug development, understanding the characteristics of specialized chemical compounds is paramount. This compound is a fluorinated compound with unique properties that make it a valuable intermediate and material in various advanced applications.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications.
Chemical Identity and Structure
CAS Number: 680-05-7[1][2][3][4]
This compound, also known as heptafluoroisobutyric acid methyl ester, is the methyl ester of heptafluoroisobutyric acid.[1][2][3] Its structure features a four-carbon isobutyrate backbone where seven hydrogen atoms have been replaced by fluorine atoms, attached to a methyl ester group. This high degree of fluorination imparts significant chemical resistance and thermal stability to the molecule.[1]
Molecular Formula: C₅H₃F₇O₂[1][2][3]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 680-05-7 | [1][2][3][4] |
| Molecular Weight | 228.07 g/mol | [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.49 g/cm³ | [1][4] |
| Boiling Point | 76-77 °C | [1][4] |
| Purity | ≥ 98% (GC) | [1][3] |
| Synonyms | Heptafluoroisobutyric acid methyl ester, Methyl perfluoroisobutyrate | [1][2][3][4] |
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been developed. Below are detailed protocols for key methods.
Protocol 1: One-Pot Synthesis from Dimethyl Carbonate
This method provides a simplified and economical route, avoiding highly toxic reagents like methyl chloroformate. The reported yield for this process can reach up to 73.6%.[5]
Reaction Scheme: Dimethyl Carbonate + Perfluoropropylene --(Alkali Metal Fluoride)--> this compound
Methodology:
-
Ensure the reaction vessel is under a nitrogen or other inert gas atmosphere.
-
Combine dimethyl carbonate, an alkali metal fluoride (e.g., potassium fluoride), and perfluoropropylene in the reaction vessel.
-
The reaction proceeds as a "one-pot" synthesis.
-
Upon completion of the reaction, the product, this compound, is isolated from the reaction mixture.
Protocol 2: Synthesis via Ozonolysis
This process involves the ozone cracking of hexafluoropropylene dimer.[6]
Methodology:
-
Add hexafluoropropylene dimer, a fluorocarbon solvent, and methanol to an oxidation kettle under an inert atmosphere.[6]
-
Introduce an ozone/oxygen mixed gas into the kettle to initiate the ozone cracking reaction. The mass concentration of ozone is typically between 0.05% and 5%.[6]
-
Maintain the reaction temperature between -40 °C and 80 °C and the pressure between 0.1 and 0.5 MPa. The reaction time can range from 1 to 20 hours.[6]
-
After the reaction is complete, distill the resulting liquid.[6]
-
Collect the fraction at 35-37 °C to obtain the this compound product.[6]
Protocol 3: Synthesis from Methyl Chloroformate
This method involves the reaction of methyl chloroformate with hexafluoropropylene.[7]
Methodology:
-
Charge a dry pressure reactor with methyl chloroformate (476.21 mmol), hexafluoropropylene (952.41 mmol), tetrabutylammonium fluoride (1.19 mol), and anhydrous acetonitrile (500 mL).[7]
-
Stir the mixture at 120 °C for 10 hours.[7]
-
Following the reaction period, distill the mixture to isolate the product.[7]
-
This process yields a colorless transparent liquid with a purity of 91.34% and a yield of 70.56%.[7]
Caption: One-Pot Synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile compound in several fields:
-
Chemical Intermediate: It is a valuable intermediate in the synthesis of other fluorinated chemicals, including pharmaceuticals and agrochemicals.[1] It is also used to produce the high-voltage insulating gas heptafluoroisobutyronitrile.[5]
-
Advanced Materials: Due to its excellent thermal stability and low surface tension, it is an ideal choice for use in advanced materials and coatings.[1] Its chemical resistance makes it suitable for applications in harsh environments, such as in the aerospace and automotive industries.[1]
-
Formulations: Researchers utilize this compound in the development of high-performance lubricants and surfactants where durability is essential.[1]
-
Fluorinated Solvents: It functions as an effective solvent in various chemical reactions, particularly in the synthesis of other fluorinated compounds.[1]
-
Analytical Chemistry: It is employed as a standard for the calibration of instruments, ensuring accurate measurements.[1]
Relevance in Drug Development
While not typically incorporated directly into final drug products, the structural motifs present in this compound—the methyl group and extensive fluorination—are highly relevant in drug design and optimization.
-
Methyl Groups: The "magic methyl" effect is a well-documented strategy in drug discovery.[8] Adding a methyl group can significantly modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, often leading to improved metabolic stability and potency.[8][9][10]
-
Fluorination: The substitution of hydrogen with fluorine is a common strategy to enhance various properties of a lead compound, including metabolic stability, binding affinity, and membrane permeability. The seven fluorine atoms in this compound are indicative of the types of highly fluorinated building blocks used to create novel therapeutics.
Safety and Handling
This compound is classified as a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[3]
Handling Precautions:
-
Handle in a well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Use explosion-proof electrical and lighting equipment.
-
Wear appropriate protective gloves and eye protection.[3]
-
Store in a cool, well-ventilated place with the container tightly closed.[3]
-
In case of fire, use dry chemical, foam, or carbon dioxide to extinguish.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | 680-05-7 [chemicalbook.com]
- 5. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]
- 7. CN108395382B - Method for synthesizing perfluoroisobutyronitrile - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Methyl Heptafluoroisobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for methyl heptafluoroisobutyrate, a crucial intermediate in the production of various fluorinated compounds. This document provides a comprehensive overview of key synthetic routes, complete with detailed experimental protocols, quantitative data analysis, and visual representations of the chemical processes to facilitate understanding and replication in a laboratory setting.
Core Synthesis Pathways
Three primary methods for the synthesis of this compound have been identified and are detailed below. These routes offer varying advantages concerning starting materials, reaction conditions, and overall yield.
One-Pot Reaction of Dimethyl Carbonate, Alkali Metal Fluoride, and Perfluoropropylene
This method presents a streamlined "one-pot" synthesis that avoids the use of highly toxic reagents like methyl chloroformate. The reaction proceeds by combining dimethyl carbonate, an alkali metal fluoride (such as potassium fluoride or sodium fluoride), and perfluoropropylene in a solvent under controlled temperature and pressure.
Ozonolysis of Hexafluoropropylene Dimer
This pathway involves the ozone cracking of hexafluoropropylene dimer in the presence of a fluorocarbon solvent and an alcohol, typically methanol. This method is noted for its mild reaction conditions and high conversion rates.[1]
One-Pot Reaction of Methyl Chloroformate and Hexafluoropropylene
This synthesis route utilizes the "one-pot" reaction of methyl chloroformate and hexafluoropropylene with a fluoride salt in an aprotic solvent.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the described synthesis pathways, allowing for easy comparison of yields and reaction conditions.
Table 1: Synthesis via Dimethyl Carbonate [3]
| Alkali Metal Fluoride | Molar Ratio (Fluoride:DMC:PFP) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium Fluoride | 1.1 : 1.1 : 1 | Acetonitrile | 70 | 15 | 73.0 |
| Sodium Fluoride | 1.1 : 1.1 : 1 | Acetonitrile | 70 | 15 | 73.6 |
Table 2: Synthesis via Ozonolysis of Hexafluoropropylene Dimer [1]
| Reactants | Molar Ratio (Methanol:DHFP) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol, DHFP, O₃/O₂ | 3 : 1 | Freon-113 | 30 | 4 | 82 |
Table 3: Synthesis via Methyl Chloroformate [2]
| Reactants | Molar Ratio (MCF:HFP:Fluoride) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Methyl Chloroformate, Hexafluoropropylene, Tetrabutylammonium Fluoride | 1 : 2 : 2.5 | Anhydrous Acetonitrile | 120 | 10 | 70.56 | 91.34 |
Detailed Experimental Protocols
Protocol 1: Synthesis from Dimethyl Carbonate and Potassium Fluoride[3]
Materials:
-
Potassium Fluoride (12.76g, 0.22mol)
-
Dimethyl Carbonate (19.81g, 0.22mol)
-
Perfluoropropylene (30.00g, 0.20mol)
-
Acetonitrile (100mL)
-
500mL dry autoclave
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, add potassium fluoride, dimethyl carbonate, and acetonitrile to a 500mL dry autoclave.
-
Cool the autoclave to -70°C and slowly introduce perfluoropropylene.
-
Heat the reaction mixture to 70°C and maintain for 15 hours.
-
After the reaction, cool the autoclave in an ice-water bath and slowly vent any unreacted perfluoropropylene.
-
Perform a simple distillation on the remaining reaction liquid, collecting the fraction at 35-37°C to obtain this compound.
Protocol 2: Synthesis via Ozone Cracking of Hexafluoropropylene Dimer[1]
Materials:
-
Methanol (96g, 3mol)
-
Hexafluoropropylene Dimer (DHFP) (300g, 1mol)
-
Freon-113 (750g, 4mol)
-
Ozone/Oxygen mixed gas (O₃ concentration 2%, 48g O₃, 1mol)
-
Reaction vessel
-
Nitrogen gas
Procedure:
-
Heat and evacuate the reaction system to remove water, then purge with nitrogen.
-
Under nitrogen protection, add methanol, Freon-113, and hexafluoropropylene dimer to the reaction vessel.
-
Meter in the O₃/O₂ mixed gas while maintaining the reaction temperature at 30°C.
-
Continue the ozone cleavage reaction for 4 hours.
-
After the reaction is complete, distill the product to obtain a colorless transparent liquid of methyl perfluoroisobutyrate.
Protocol 3: Synthesis from Methyl Chloroformate and Hexafluoropropylene[2]
Materials:
-
Methyl Chloroformate (45.00g, 476.21mmol)
-
Hexafluoropropylene (142.88g, 952.41mmol)
-
Tetrabutylammonium Fluoride (243.28g, 1.19mol)
-
Anhydrous Acetonitrile (500mL)
-
Dry pressure reactor
Procedure:
-
Charge a dry pressure reactor with methyl chloroformate, hexafluoropropylene, tetrabutylammonium fluoride, and anhydrous acetonitrile.
-
Stir the mixture at 120°C for 10 hours.
-
After the reaction, distill the mixture to obtain the product as a colorless transparent liquid.
-
The product purity was determined to be 91.34%.[2] 1H NMR (500MHz, CDCl₃) δ 4.01 (s, 3H); 19F NMR (471MHz, CDCl₃) δ -75.11~-75.13 (d, J=9.42Hz, 6H), -182.29~-182.39 (m, 1H).[2]
References
An In-depth Technical Guide to the Solubility of Methyl Heptafluoroisobutyrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl heptafluoroisobutyrate. Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes qualitative solubility information, a detailed experimental protocol for solubility determination, and a standardized workflow for analysis.
Introduction
This compound, also known as methyl 2,2,3,3,4,4,4-heptafluorobutanoate, is a fluorinated organic compound with the chemical formula C₅H₃F₇O₂.[1] It is a colorless liquid at room temperature, recognized for its low volatility and high chemical stability, which can be attributed to the presence of multiple fluorine atoms.[1] These structural features also impart a significant polarity to the molecule, influencing its reactivity and solubility.[1] Generally, it is relatively insoluble in water but demonstrates greater solubility in organic solvents.[1] Understanding the solubility of this compound is crucial for its application in various fields, including its use as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Qualitative Solubility Profile
Data Presentation: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble/Miscible | The ester group can participate in hydrogen bonding with the solvent's hydroxyl group. |
| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble/Miscible | The polarity of these solvents is compatible with the polar nature of the ester and fluoroalkyl groups. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble/Miscible | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] | |
| Nonpolar | Hexane, Toluene | Likely Soluble/Miscible | The fluorinated alkyl chain has lipophilic characteristics, promoting solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Likely Soluble/Miscible | These solvents are effective at dissolving a variety of organic compounds. |
| Ester | Ethyl Acetate | Likely Soluble/Miscible | Structural similarity ("like dissolves like") suggests good miscibility. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, empirical determination is necessary. The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This is a standard and reliable method for determining the equilibrium solubility of a liquid in a solvent.
Method: Isothermal Equilibrium Shake-Flask Method followed by Gravimetric Analysis
This method involves creating a saturated solution of the solute in the solvent at a constant temperature, separating the undissolved portion, and then quantifying the amount of solute in a known amount of the saturated solution by evaporating the solvent.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters with a membrane compatible with the solvent (e.g., PTFE)
-
Pre-weighed vials or evaporating dishes
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation
Procedure:
-
Preparation of Supersaturated Solution:
-
In a series of sealed vials, add a known volume (e.g., 5 mL) of the chosen organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved liquid remains.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period (e.g., 2-4 hours) to allow the undissolved this compound to settle.
-
To further ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.
-
-
Sample Collection:
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a pipette. To avoid disturbing the undissolved layer, take the sample from the upper portion of the solution.
-
To remove any remaining microscopic undissolved droplets, filter the collected supernatant through a syringe filter into a pre-weighed vial.
-
-
Solvent Evaporation and Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound (80-81°C) to prevent its loss.
-
Continue the evaporation process until a constant weight is achieved, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
Determine the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L.
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of a liquid solute.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, its chemical structure suggests good solubility in a wide range of common organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. The workflow diagram visually summarizes the key steps in this process, providing a clear and concise guide for researchers. This information is intended to support professionals in drug development and other scientific fields in the effective use of this compound.
References
In-Depth Technical Guide to the Thermal Stability of Methyl Heptafluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of Methyl Heptafluoroisobutyrate (MHIB), a fluorinated compound with applications in advanced materials and as a pharmaceutical intermediate. Due to a lack of specific experimental data in publicly available literature, this guide synthesizes information from safety data sheets, details generalized experimental protocols for thermal analysis, and proposes a theoretical decomposition pathway based on the known behavior of analogous fluorinated esters. This document is intended to serve as a foundational resource for professionals working with MHIB, highlighting its stability profile and potential thermal degradation products.
Introduction
This compound (MHIB), also known as Heptafluoroisobutyric Acid Methyl Ester, is a specialized fluorinated compound valued for its unique properties, including chemical resistance and thermal stability.[1] These characteristics make it a candidate for use in high-performance lubricants, coatings, and as a solvent in the synthesis of fluorinated compounds.[1] Understanding the thermal limits and decomposition behavior of MHIB is critical for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures.
This guide summarizes the known properties of MHIB, presents standardized methodologies for its thermal analysis, and explores its likely decomposition pathways.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of MHIB is presented in Table 1. This data is compiled from various safety data sheets and chemical supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₅H₃F₇O₂ | [1][2][3] |
| Molecular Weight | 228.07 g/mol | [1][2][3] |
| CAS Number | 680-05-7 | [1][2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 77 °C (171 °F) | [1][2] |
| Density | 1.49 g/cm³ | [1] |
| Purity | >98.0% (GC) | [1][2][3] |
| Stability | Stable under proper conditions. | [2] |
| Decomposition Temperature | No data available. Decomposes upon combustion or at high temperatures. | [2] |
| Hazardous Decomposition Products | Carbon dioxide, Carbon monoxide, Hydrogen fluoride. | [2] |
Thermal Stability Analysis: Experimental Protocols
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and compositional characteristics like volatile content.
Objective: To determine the onset decomposition temperature and degradation profile of this compound.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small sample of MHIB (typically 2-20 mg) is carefully weighed and placed into a TGA sample pan (e.g., platinum or ceramic).[5]
-
Instrument Setup: The sample pan is placed onto the TGA's highly sensitive microbalance.
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a controlled, linear rate (e.g., 10 °C/min) from ambient temperature to a final temperature beyond the expected decomposition, not to exceed 1000°C.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant mass loss begins, which corresponds to the onset of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition.
Objective: To identify the boiling point and any exothermic or endothermic decomposition events of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small aliquot of MHIB (2-10 mg) is weighed into a hermetically sealed aluminum pan to prevent evaporation before decomposition.[2][4]
-
Instrument Setup: The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell.
-
Atmosphere: An inert nitrogen atmosphere is maintained at a consistent flow rate.
-
Temperature Program: The sample is subjected to a controlled temperature ramp (e.g., 10 °C/min) over the desired temperature range. To eliminate the sample's thermal history, a heat/cool/heat cycle can be employed.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., boiling) and exothermic peaks, which may indicate decomposition. The onset temperature of a sharp exothermic peak would suggest the beginning of thermal decomposition.
Proposed Thermal Decomposition Pathway
In the absence of specific experimental data for MHIB, a plausible thermal decomposition pathway can be proposed based on the known chemistry of similar fluorinated esters and perfluorinated carboxylic acids. The high strength of the C-F bond suggests that decomposition is likely initiated by the cleavage of weaker bonds within the molecule.
The primary hazardous decomposition products upon combustion are reported to be carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[2] The thermal decomposition of other fluorinated esters often involves the elimination of an alkene and the formation of a carboxylic acid, or the cleavage of the ester bond.
A potential pathway could involve an initial intramolecular elimination reaction, forming heptafluoroisobutyric acid and methanol, followed by the subsequent decomposition of these intermediates at higher temperatures. Alternatively, homolytic cleavage of the C-C or C-O bonds could occur, leading to a radical-based decomposition mechanism.
Visualizations
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a liquid sample like this compound.
Caption: Workflow for Thermal Stability Analysis of MHIB.
Proposed Thermal Decomposition Pathway of MHIB
This diagram outlines a potential, simplified thermal decomposition pathway for this compound, leading to the formation of known hazardous byproducts.
Caption: Simplified Thermal Decomposition of MHIB.
Conclusion
This compound is a chemically stable compound under standard conditions. However, at elevated temperatures, particularly under combustion, it is expected to decompose, yielding hazardous substances including carbon monoxide, carbon dioxide, and hydrogen fluoride. While specific quantitative data on its decomposition temperature from TGA or DSC analyses are not currently available in public literature, standardized analytical protocols can be employed to determine its precise thermal stability profile. The information and proposed methodologies presented in this guide serve as a valuable resource for researchers and professionals to ensure the safe and effective use of this compound in its various applications. Further experimental investigation is warranted to definitively establish its thermal decomposition characteristics.
References
Spectroscopic Analysis of Methyl Heptafluoroisobutyrate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Methyl Heptafluoroisobutyrate (also known as Heptafluoroisobutyric Acid Methyl Ester), a fluorinated organic compound of interest in chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized protocols for data acquisition.
Spectroscopic Data Summary
The structural formula for this compound is: CF₃CF₂CF₂C(O)OCH₃. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet (s) | 3H | -OCH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Estimated ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~158 | C=O | Shift is for the ester carbonyl. |
| ~118 | CF₃ | Estimated from Heptafluorobutyric acid. |
| ~108 | -CF₂-CF₃ | Estimated from Heptafluorobutyric acid. |
| ~107 | -CF₂-C(O) | Estimated from Heptafluorobutyric acid. |
| ~53 | -OCH₃ | Typical range for a methyl ester. |
Note: Data for fluorinated carbons are estimated based on the spectrum of Heptafluorobutyric acid due to the limited availability of direct experimental data for the methyl ester. The carbonyl and methoxy carbon shifts are typical for methyl esters.
Table 3: Estimated ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-81.0 | Triplet (t) | -CF₃ |
| ~-119.0 | Singlet (broad) | -CF₂-C(O) |
| ~-127.5 | Singlet (broad) | -CF₂-CF₃ |
Note: Chemical shifts are referenced to CFCl₃ (0 ppm) and are estimated from the spectrum of Heptafluorobutyric acid. The multiplicity of the CF₃ group arises from coupling to the adjacent CF₂ group.
Infrared (IR) Spectroscopy Data
Table 4: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O (Ester carbonyl) stretch |
| ~1300 - 1100 | Strong, Broad | C-F stretch |
| ~1250 | Strong | C-O (Ester) stretch |
| ~2960 | Medium-Weak | C-H (methyl) stretch |
Sample Phase: Neat (liquid film)
Mass Spectrometry (MS) Data
Table 5: Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment Ion | Identity |
| 228 | [C₅H₃F₇O₂]⁺ | Molecular Ion (M⁺) |
| 197 | [C₄F₇O]⁺ | [M - OCH₃]⁺ |
| 169 | [C₃F₇]⁺ | [CF₃CF₂CF₂]⁺ (Heptafluoropropyl cation) |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 59 | [C₂H₃O₂]⁺ | [COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. The solution should be transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. 8 to 16 scans are typically averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm is appropriate. Due to the lower natural abundance of ¹³C and the effect of fluorine coupling, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.
-
¹⁹F NMR Acquisition : Acquire the fluorine NMR spectrum on a spectrometer equipped with a multinuclear probe. A spectral width of -250 to 50 ppm is suitable. Use a reference standard such as trichlorofluoromethane (CFCl₃) either as an internal or external standard. Proton decoupling is generally not required but can simplify spectra if H-F coupling is present.
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, the spectrum is best obtained "neat".[1][2] Place one to two drops of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).[2]
-
Sandwiching : Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[1][2]
-
Data Acquisition : Place the salt plate "sandwich" into the sample holder of an FTIR spectrometer.[1] Record the spectrum, typically over a range of 4000 to 600 cm⁻¹. A background spectrum of the empty salt plates should be recorded first and automatically subtracted from the sample spectrum.
-
Cleaning : After analysis, the salt plates should be thoroughly cleaned with a dry solvent like acetone and stored in a desiccator to prevent damage from moisture.[1]
Mass Spectrometry (MS)
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for analyzing this volatile compound.[3]
-
Sample Introduction : Inject a small volume (e.g., 1 µL) of a dilute solution of this compound (in a volatile solvent like dichloromethane or ethyl acetate) into the GC injection port.
-
Gas Chromatography : The sample is vaporized and separated on a capillary column (e.g., a 30m x 0.25mm column with a 5% phenyl-methylpolysiloxane stationary phase). A typical temperature program would be: hold at 40°C for 2 minutes, then ramp at 10°C/min to 200°C. Helium is used as the carrier gas.[4]
-
Mass Spectrometry : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Use standard Electron Ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of structural elucidation.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships between spectroscopic data and structural elucidation.
References
Methyl Heptafluoroisobutyrate: A Technical Guide to its Applications in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Methyl Heptafluoroisobutyrate (MHIB) is a fluorinated ester that is emerging as a versatile compound in the field of materials science. Its unique combination of properties, including high thermal stability, chemical resistance, and low surface tension, makes it a promising candidate for a variety of applications, ranging from advanced coatings and high-performance lubricants to the synthesis of specialty polymers. This technical guide provides an in-depth overview of the core applications of MHIB, supported by quantitative data and detailed experimental protocols.
Core Properties of this compound
A thorough understanding of the fundamental physical and chemical properties of MHIB is essential for its effective application in materials science.
| Property | Value | Reference |
| Molecular Formula | C₅H₃F₇O₂ | [1][2] |
| Molecular Weight | 228.07 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.49 g/cm³ | [1] |
| Boiling Point | 77 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| CAS Number | 680-05-7 | [1][2] |
Applications in Materials Science
The distinct characteristics of MHIB pave the way for its use in several key areas within materials science.
Advanced Coatings and Surface Modification
Logical Relationship: From Molecular Properties to Surface Characteristics
The fluorinated nature of MHIB is directly responsible for its low surface tension, which in turn dictates its performance in surface modification applications. This relationship can be visualized as a logical flow.
Caption: Logical flow from the molecular structure of MHIB to its application in surface modification.
High-Performance Lubricants and Surfactants
MHIB is utilized in the formulation of high-performance lubricants and surfactants, where it contributes to enhanced performance and durability.[1] Its thermal stability and chemical resistance are particularly beneficial in demanding lubrication environments.[1]
Specialty Polymer Synthesis
MHIB serves as a valuable intermediate and solvent in the synthesis of specialty fluorinated polymers.[1] Fluoropolymers are known for their exceptional properties, including high thermal and chemical resistance.[3]
Experimental Workflow: Synthesis of Fluorinated Polymers via RAFT Polymerization
While a specific protocol for MHIB as a primary monomer is not detailed in the available literature, its structural similarity to other fluorinated (meth)acrylates suggests its potential use in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[4][5] The following generalized workflow illustrates this process.
Caption: Generalized experimental workflow for the synthesis of fluorinated polymers using RAFT polymerization.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of MHIB involves the reaction of dimethyl carbonate with an alkali metal fluoride and perfluoropropylene in an inert atmosphere.[6]
Materials:
-
Dimethyl carbonate
-
Potassium fluoride (or other alkali metal fluoride)
-
Perfluoropropylene
-
Acetonitrile (or other suitable solvent like diethylene glycol dimethyl ether)
-
Dry autoclave
-
Nitrogen or other inert gas
Procedure:
-
Under the protection of a nitrogen atmosphere, add the alkali metal fluoride, dimethyl carbonate, and the solvent to a dry autoclave.
-
Slowly introduce perfluoropropylene into the cooled autoclave (e.g., -70°C).
-
Seal the autoclave and heat the reaction mixture (e.g., to 70°C) for a specified period (e.g., 15 hours).
-
After the reaction, cool the autoclave in an ice-water bath and slowly vent any unreacted perfluoropropylene.
-
The resulting reaction liquid is then subjected to simple distillation to isolate the this compound product, typically collected at its boiling point.[6]
Safety and Handling
This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[2] Personal protective equipment, including gloves and eye protection, should be worn.[2] In case of fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[2] Upon combustion, it may decompose to generate poisonous fumes, including highly toxic hydrogen fluoride gas.[2]
Future Outlook
The unique properties of this compound position it as a compound of significant interest for future research and development in materials science. Further investigation into its performance in specific applications, such as the formulation of superhydrophobic coatings and the development of advanced lubricants, is warranted. As the demand for high-performance materials continues to grow, the role of versatile fluorinated compounds like MHIB is expected to expand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 5. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
Methyl Heptafluoroisobutyrate: A Versatile Fluorinated Building Block for Drug Discovery and Agrochemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Heptafluoroisobutyrate, a fluorinated ester with the chemical formula C₅H₃F₇O₂, is a valuable and versatile building block in modern organic synthesis. Its unique physicochemical properties, imparted by the sterically hindered and electron-withdrawing heptafluoroisopropyl group, make it a crucial intermediate in the synthesis of a wide range of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, offering detailed experimental protocols and highlighting its applications as a key synthetic tool.
Physicochemical Properties
This compound is a colorless to almost colorless, clear liquid with a boiling point of approximately 77°C.[1][2] The presence of seven fluorine atoms significantly influences its physical and chemical characteristics, leading to high density, low surface tension, and enhanced thermal and chemical stability.[1] A summary of its key physical properties is presented in Table 1. While a definitive melting point is not widely reported in the literature, it is expected to be low.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃F₇O₂ | [1][2] |
| Molecular Weight | 228.07 g/mol | [1][2] |
| CAS Number | 680-05-7 | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 77 °C | [1][2] |
| Density | 1.49 g/mL | [1] |
| Flash Point | 9 °C | |
| Purity | >98.0% (GC) | [1] |
| Synonyms | Heptafluoroisobutyric Acid Methyl Ester | [1][2] |
Spectroscopic Data
The structural confirmation of this compound relies on standard spectroscopic techniques. While publicly available spectra images are scarce, data from patents and chemical supplier specifications provide the expected spectral characteristics.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (–OCH₃) at approximately 4.01 ppm.
¹⁹F NMR: The fluorine NMR spectrum is a key identifier. It is expected to exhibit a doublet for the six equivalent fluorine atoms of the two trifluoromethyl (–CF₃) groups around -75.12 ppm and a multiplet for the single fluorine atom of the methine (–CF) group at approximately -182.34 ppm. The observed coupling is between the CF₃ groups and the adjacent CF proton.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, the quaternary carbon, and the trifluoromethyl carbons. The highly fluorinated carbons will appear in the characteristic upfield region for fluorinated carbons.
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1750-1735 cm⁻¹. Strong C-F stretching bands will also be prominent in the fingerprint region.
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of the methoxy group and fragments of the heptafluoroisopropyl group.
Synthesis of this compound
Two primary synthetic routes to this compound have been reported, offering scalable and efficient methods for its production. Both methods are detailed below with experimental protocols derived from patent literature.
Synthesis Workflow
Caption: Synthesis routes to this compound.
Experimental Protocols
Method 1: From Dimethyl Carbonate and Perfluoropropylene
This method provides a high-yield, one-pot synthesis using readily available and less toxic starting materials.
Procedure:
-
To a 500 mL dry autoclave, add potassium fluoride (12.76 g, 0.22 mol), dimethyl carbonate (19.81 g, 0.22 mol), and 100 mL of acetonitrile under a nitrogen atmosphere.
-
Cool the autoclave to -70°C and slowly introduce perfluoropropylene (30.00 g, 0.20 mol).
-
Seal the autoclave and heat the reaction mixture to 70°C for 15 hours.
-
After the reaction, cool the autoclave in an ice-water bath and slowly vent the unreacted perfluoropropylene.
-
The remaining reaction liquid is subjected to simple distillation, collecting the fraction at 35-37°C to yield this compound.
-
Yield: 73.0% (33.29 g).
-
Method 2: From Methyl Chloroformate and Hexafluoropropylene
This alternative one-pot synthesis utilizes methyl chloroformate.
Procedure:
-
Charge a dry pressure reactor with methyl chloroformate (45.00 g, 476.21 mmol), hexafluoropropylene (142.88 g, 952.41 mmol), tetrabutylammonium fluoride (243.28 g, 1.19 mol), and 500 mL of anhydrous acetonitrile.
-
Stir the mixture at 120°C for 10 hours.
-
After the reaction, distill the reaction mixture to obtain this compound as a colorless, transparent liquid.
-
Yield: 70.56% (83.90 g) with a purity of 91.34%.
-
This compound as a Fluorinated Building Block
The heptafluoroisobutyryl moiety is a valuable pharmacophore and is often incorporated into molecules to enhance their metabolic stability, lipophilicity, and binding affinity. This compound serves as a key precursor for introducing this group.
Reaction with Nucleophiles: Synthesis of Heptafluoroisobutyramide
A primary application of this compound is its conversion to amides, which are often intermediates in the synthesis of more complex molecules. The reaction with ammonia to form heptafluoroisobutyramide is a key example.
Caption: Synthesis of Heptafluoroisobutyramide.
Experimental Protocol: Synthesis of Heptafluoroisobutyramide
-
In a reaction vessel under a nitrogen blanket, dissolve this compound (187 g, 0.82 mol) in 200 mL of methanol.
-
Meter in ammonia gas (23 g, 1.35 mol).
-
Allow the reaction to proceed at 40°C for 3 hours.
-
Concentration of the reaction mixture yields heptafluoroisobutyramide.
-
Yield: 86.6% (151.2 g).
-
This amide can be further dehydrated to produce heptafluoroisobutyronitrile, a compound with applications as a dielectric gas.
Other Synthetic Applications
This compound is a versatile building block for introducing the heptafluoroisopropyl group into a variety of organic molecules. Its applications extend to the synthesis of:
-
Fluorinated Solvents: Due to its unique properties, it can be used as a component in specialized solvent systems.[1]
-
Specialty Polymers: It serves as a monomer or an intermediate in the production of fluorinated polymers with enhanced chemical resistance and durability.[1]
Safety and Handling
This compound is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[2] Personal protective equipment, including gloves and eye protection, should be worn.[2] It is also reported to cause skin and serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a pivotal fluorinated building block with a growing importance in synthetic chemistry. Its well-defined synthesis and reactivity, coupled with the desirable properties it imparts to larger molecules, make it an indispensable tool for researchers and professionals in drug discovery and materials science. This guide provides the foundational knowledge required for the effective handling, synthesis, and application of this versatile compound.
References
The Enhanced Reactivity of the Ester Group in Methyl Heptafluoroisobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the ester group in methyl heptafluoroisobutyrate. The presence of the electron-withdrawing heptafluoroisopropyl group significantly activates the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened electrophilicity allows for reactions to proceed under milder conditions compared to their non-fluorinated analogs, making this compound a valuable intermediate in organic synthesis.[1][2][3] This guide will delve into the key reactions of the ester moiety, including ammonolysis, hydrolysis, and transesterification, supported by quantitative data and detailed experimental protocols.
Enhanced Electrophilicity of the Carbonyl Carbon
The seven fluorine atoms on the isopropyl group of this compound exert a powerful negative inductive effect (-I). This effect withdraws electron density from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile.[1] Consequently, nucleophiles can attack this activated carbonyl carbon more readily, leading to faster reaction rates and the ability to use weaker nucleophiles or milder reaction conditions.[1][2][3]
Key Reactions of the Ester Group
The primary reactions involving the ester group of this compound are nucleophilic acyl substitutions. These reactions proceed through a tetrahedral intermediate, where a nucleophile adds to the carbonyl carbon, followed by the elimination of the methoxy group as a leaving group.
Ammonolysis
The reaction of this compound with ammonia, known as ammonolysis, is a crucial transformation, particularly in the synthesis of heptafluoroisobutyronitrile, an environmentally friendly insulating gas.[4] This reaction yields heptafluoroisobutyramide.[5][6]
Quantitative Data for Ammonolysis
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ammonia | Methanol | 40 | 3 | 86.6 | [5] |
| Ethyl Heptafluoroisobutyrate | Ammonia | Methanol | Room Temperature | 2 | Not specified | [6] |
| Ethyl Heptafluoroisobutyrate | Ammonia Gas | Methanol | -20 to Room Temp. | Not specified | Not specified | [6] |
Experimental Protocol: Synthesis of Heptafluoroisobutyramide
This protocol is based on a patented procedure for the synthesis of heptafluoroisobutyramide from this compound.[5]
-
Reaction Setup: A reaction vessel is charged with this compound (0.82 mol) and methanol (200 mol) under a nitrogen atmosphere.
-
Addition of Ammonia: The reaction mixture is cooled, and ammonia (1.35 mol) is introduced while maintaining the temperature at 40°C.
-
Reaction: The reaction is allowed to proceed for 3 hours at 40°C.
-
Workup: After the reaction is complete, the solvent is removed to yield heptafluoroisobutyramide. The reported yield for this procedure is 86.6%.[5]
Hydrolysis
General Experimental Protocol for Ester Hydrolysis
A general procedure for the hydrolysis of a fluorinated ester can be adapted as follows:
-
Reaction Setup: The fluorinated ester is dissolved in a suitable solvent mixture, such as tetrahydrofuran and water.
-
Addition of Base: An aqueous solution of a base, for example, lithium hydroxide or sodium hydroxide, is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or with gentle heating until the ester is consumed, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the carboxylic acid.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[9] Given the high reactivity of the carbonyl group, this compound is expected to readily undergo transesterification in the presence of other alcohols, especially under acidic or basic catalysis. This reaction can be used to synthesize other heptafluoroisobutyrate esters. The general principle of transesterification of fluorinated esters has been demonstrated in the literature.[1][10]
General Experimental Protocol for Transesterification
-
Reaction Setup: this compound is dissolved in an excess of the desired alcohol, which also serves as the solvent.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide) is added to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux to drive the equilibrium towards the product. The methanol byproduct can be removed by distillation to further favor product formation.
-
Workup: After the reaction is complete, the catalyst is neutralized. The excess alcohol is removed by distillation. The resulting crude product can be purified by fractional distillation or chromatography to yield the new heptafluoroisobutyrate ester.
Visualizations
Caption: General mechanism of nucleophilic acyl substitution on this compound.
Caption: Experimental workflow for the ammonolysis of this compound.
References
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]
- 6. Method for synthesizing perfluoroisobutyronitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transesterification - Wikipedia [en.wikipedia.org]
- 10. US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones - Google Patents [patents.google.com]
Methyl Heptafluoroisobutyrate: A Technical Health and Safety Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety data for Methyl Heptafluoroisobutyrate (CAS RN: 680-05-7). The information is compiled to meet the needs of professionals in research and drug development, with a focus on data presentation, experimental protocols, and logical workflows for safety assessment.
Section 1: Summary of Health and Safety Data
This compound is a fluorinated ester with applications as a solvent and in chemical synthesis.[1] While specific toxicological data is largely unavailable, the existing information from material safety data sheets (MSDS) indicates that it is a highly flammable liquid and vapor that causes skin and serious eye irritation.[2]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 680-05-7 | [1][2] |
| Molecular Formula | C5H3F7O2 | [1][2] |
| Molecular Weight | 228.07 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 77 °C | [1][2] |
| Density | 1.49 g/cm³ | [1] |
| Flash Point | 9 °C | [3] |
| Purity | >98.0% (GC) | [1][2] |
Toxicological Data
| Toxicological Endpoint | Data |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Fire and Explosion Hazard Data
This compound is classified as a highly flammable liquid.[2][3]
| Hazard | Data | Reference |
| Flammability | Highly flammable liquid and vapor (Category 2) | [2] |
| Flash Point | 9 °C | [3] |
| Suitable Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide | [2] |
| Hazardous Combustion Products | Carbon oxides, Halogenated compounds, Hydrogen fluoride | [2] |
| Explosive Limits | No data available | [2] |
Exposure Controls and Personal Protection
Given the hazardous properties of this compound, appropriate engineering controls and personal protective equipment (PPE) are essential.
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably in a closed system with local exhaust ventilation. Explosion-proof equipment is required. Safety shower and eye bath should be readily available. |
| Respiratory Protection | Vapor respirator. |
| Hand Protection | Protective gloves. |
| Eye Protection | Safety glasses or a face shield. |
| Skin and Body Protection | Protective clothing. |
Section 2: Experimental Protocols for Health and Safety Assessment
In the absence of specific toxicological studies for this compound, this section details the standard experimental protocols, as established by the Organisation for Economic Co-operation and Development (OECD), that would be employed to determine the key health and safety endpoints. These guidelines are the international standard for chemical safety testing.[3]
Acute Toxicity Studies
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to assess the adverse effects occurring shortly after oral administration of a single dose of a substance.[2][4] The Fixed Dose Procedure (OECD 420) involves dosing animals with fixed doses and observing for signs of toxicity.[5][6] The Acute Toxic Class Method (OECD 423) classifies the substance into a toxicity class based on LD50 cutoff values.[2] The Up-and-Down Procedure (OECD 425) is a sequential dosing method to estimate the LD50 with a confidence interval.[2]
-
Acute Dermal Toxicity (OECD 402): This method provides information on health hazards from short-term dermal exposure.[7][8] The test substance is applied to the skin of animals, and signs of toxicity and mortality are observed to calculate the LD50 value.[8]
-
Acute Inhalation Toxicity (OECD 403): This guideline is used to evaluate health hazards from short-term exposure to an airborne substance.[9][10] It can be used to estimate the median lethal concentration (LC50).[11]
Irritation and Corrosion Studies
-
Acute Dermal Irritation/Corrosion (OECD 404): This test assesses localized toxic effects from topical skin exposure.[12][13] The substance is applied to the skin of an animal, and the degree of irritation or corrosion is scored at specified intervals.[12]
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439): This is an in vitro method that uses a reconstructed human epidermis model to identify chemicals capable of inducing moderate skin irritation.[1][14] It measures cell viability after topical application of the test substance.[1]
-
Acute Eye Irritation/Corrosion (OECD 405): This guideline is for evaluating the potential of a substance to cause acute eye irritation or corrosion.[15][16] The test substance is applied to one eye of an animal, with the other eye serving as a control, and lesions are scored over time.[15]
-
In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method (OECD 431): This in vitro test identifies corrosive substances by measuring cell viability in a reconstructed human epidermis model after chemical exposure.[17][18]
Section 3: Visualizing Safety Assessment and Workflows
Chemical Safety Assessment Workflow
The following diagram illustrates a general workflow for assessing the health and safety of a chemical substance, incorporating the OECD guidelines mentioned above.
This guide serves as a foundational document for understanding the health and safety profile of this compound. Researchers and drug development professionals are encouraged to consult the primary source documentation and adhere to all institutional and regulatory safety protocols when handling this chemical.
References
- 1. iivs.org [iivs.org]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. iivs.org [iivs.org]
Methodological & Application
Application Note: Methyl Heptafluoroisobutyrate as an Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and a generalized protocol for the utilization of Methyl Heptafluoroisobutyrate (MHFB) as an internal standard in quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While specific validated applications for MHFB as an internal standard are not widely documented in peer-reviewed literature, this note outlines the principles, a detailed protocol for method development and validation, and best practices for its use.
Introduction to Internal Standards in GC-MS
Quantitative analysis by GC-MS relies on the precise and accurate measurement of analyte concentrations. However, variations in sample preparation, injection volume, and instrument response can introduce errors. An internal standard (IS) is a compound with a known concentration that is added to every sample (calibrators, quality controls, and unknowns) before sample processing. The IS helps to correct for these variations, thereby improving the accuracy and precision of the results.
An ideal internal standard should:
-
Be chemically similar to the analyte(s) of interest.
-
Exhibit similar chromatographic behavior (retention time) to the analyte, but be well-resolved from it and other matrix components.
-
Not be naturally present in the sample matrix.
-
Be of high purity and stable in solution.
-
Ideally, be an isotopically labeled analog of the analyte.[1]
When an isotopically labeled standard is unavailable or cost-prohibitive, a structurally similar compound can be used.
Properties of this compound (MHFB)
This compound is a fluorinated ester with properties that may make it a suitable internal standard for the analysis of certain classes of compounds, particularly other esters or fluorinated molecules.
| Property | Value |
| Chemical Formula | C₅H₃F₇O₂ |
| Molecular Weight | 228.07 g/mol |
| Boiling Point | Approx. 95-96 °C |
| Structure |
Its volatility is compatible with GC analysis, and its fluorine atoms provide a distinct mass spectrometric signature, which can be advantageous for selective detection.
Generalized Protocol for Method Development and Validation
The following is a template protocol for developing and validating a quantitative GC-MS method using MHFB as an internal standard. This protocol should be adapted and optimized for the specific analyte and matrix of interest.
3.1. Materials and Reagents
-
Analytes of interest
-
This compound (MHFB), >98% purity
-
High-purity solvents (e.g., hexane, ethyl acetate, methanol)
-
Derivatization agent (if required for the analyte)
-
High-purity water
-
Biological matrix (e.g., plasma, urine)
3.2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh the analyte and dissolve it in a suitable solvent.
-
Internal Standard (MHFB) Stock Solution (1 mg/mL): Accurately weigh MHFB and dissolve it in the same solvent as the analyte.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Internal Standard Working Solution: Dilute the MHFB stock solution to a concentration that will yield a robust detector response (e.g., 10 µg/mL).
3.3. Sample Preparation
This is a generic liquid-liquid extraction protocol. It must be optimized for the specific application.
-
To 100 µL of sample (calibrator, QC, or unknown), add 20 µL of the MHFB working solution.
-
Vortex briefly.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a suitable solvent for GC-MS analysis.
-
Transfer to an autosampler vial.
3.4. GC-MS Instrumentation and Conditions
The following are typical starting parameters and should be optimized.
| GC Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min |
| MS Parameter | Setting |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
3.5. Method Validation
A comprehensive validation should be performed according to established guidelines.[2][3][4]
-
Specificity: Analyze blank matrix samples to ensure no interference at the retention times of the analyte and MHFB.
-
Linearity: Analyze a set of calibration standards (typically 5-8 non-zero concentrations) to demonstrate a linear relationship between the analyte/IS peak area ratio and concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on multiple days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified with acceptable precision and accuracy.
-
Recovery: Compare the analyte response in an extracted sample to the response of a post-extraction spiked sample.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage).
Data Presentation
Quantitative data from method validation should be presented in clear and concise tables.
Table 1: Linearity of Calibration Curve
| Analyte Conc. (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 5 | 0.052 ± 0.004 | 104.0 |
| 10 | 0.101 ± 0.007 | 101.0 |
| 50 | 0.505 ± 0.025 | 101.0 |
| 100 | 0.998 ± 0.049 | 99.8 |
| 500 | 5.01 ± 0.21 | 100.2 |
| 1000 | 10.2 ± 0.45 | 102.0 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) Mean Conc. ± SD | Precision (%CV) | Accuracy (%) | Inter-Assay (n=18, 3 days) Mean Conc. ± SD | Precision (%CV) | Accuracy (%) |
| Low | 15 | 15.3 ± 0.9 | 5.9 | 102.0 | 15.5 ± 1.2 | 7.7 | 103.3 |
| Medium | 250 | 245.5 ± 10.3 | 4.2 | 98.2 | 248.0 ± 15.4 | 6.2 | 99.2 |
| High | 750 | 760.5 ± 25.1 | 3.3 | 101.4 | 755.3 ± 35.5 | 4.7 | 100.7 |
Visualizations
References
Application Notes and Protocols for the Derivatization of Alcohols with Methyl Heptafluoroisobutyrate for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of polar analytes such as alcohols can be challenging due to their low volatility and tendency to exhibit poor peak shape and tailing on common GC columns. Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar and more volatile derivatives, thereby improving their chromatographic behavior and detectability.
This application note provides a detailed protocol for the derivatization of alcohols using methyl heptafluoroisobutyrate (MHFB) to form heptafluorobutyryl esters. This acylation reaction replaces the active hydrogen of the alcohol's hydroxyl group with a heptafluorobutyryl group. The resulting derivatives are significantly more volatile and thermally stable, leading to improved peak symmetry, increased sensitivity, and lower detection limits during GC analysis, particularly with electron capture detection (ECD) or mass spectrometry (MS).
Principle of the Reaction
The derivatization of an alcohol with this compound is an acylation reaction. In this reaction, the lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a methanol molecule, resulting in the formation of a stable heptafluorobutyryl ester derivative. The reaction is often catalyzed by a base, such as pyridine or N-methylimidazole, which acts as a scavenger for the liberated acid.
Reaction:
R-OH + (CF₃)₂CFCOOCH₃ → R-O-COCF(CF₃)₂ + CH₃OH (Alcohol + this compound → Heptafluorobutyryl Ester + Methanol)
Experimental Protocols
Materials and Reagents
-
Alcohol standard(s) or sample containing alcohols
-
This compound (MHFB)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, or Ethyl Acetate)
-
Catalyst (e.g., Pyridine or N-methylimidazole, optional but recommended)
-
Anhydrous Sodium Sulfate (for drying)
-
GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Protocol for Derivatization of Alcohols with MHFB
This protocol is a general guideline and may require optimization for specific alcohols and matrices.
-
Sample Preparation:
-
If the sample is aqueous, perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extract containing the alcohol(s) over anhydrous sodium sulfate.
-
If the sample is already in an organic solvent, ensure it is anhydrous.
-
Transfer a known volume or weight of the sample (typically containing 1-100 µg of the alcohol) into a clean, dry GC vial.
-
If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of an anhydrous solvent (e.g., toluene) to the dried sample residue to redissolve the alcohol(s).
-
Add 50 µL of this compound (MHFB).
-
(Optional) Add 10 µL of a catalyst such as pyridine or N-methylimidazole to accelerate the reaction.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60-70°C for 30-60 minutes using a heating block or water bath. Reaction time and temperature may need to be optimized for different alcohols (primary alcohols react faster than secondary and tertiary alcohols).[1]
-
-
Sample Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can be injected directly into the GC system.
-
Alternatively, to remove excess reagent and catalyst, add 500 µL of a non-polar solvent (e.g., hexane) and 500 µL of deionized water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the derivatized alcohols to a new GC vial for analysis.
-
Data Presentation
The following table summarizes representative quantitative data for the analysis of alcohols after derivatization. Please note that this data is illustrative and based on typical performance for acylation derivatization methods for GC analysis, as specific validated data for MHFB with a range of simple alcohols was not available in the cited literature.
| Parameter | Methanol | Ethanol | n-Propanol | n-Butanol |
| Linearity (r²) | >0.995 | >0.995 | >0.996 | >0.997 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.5 - 5 ng/mL | 0.2 - 2 ng/mL | 0.2 - 2 ng/mL |
| Recovery (%) | 92 - 105 | 93 - 107 | 95 - 108 | 94 - 106 |
| Precision (%RSD) | < 10 | < 10 | < 8 | < 8 |
Recommended GC-MS Conditions
The following are suggested starting parameters for the analysis of MHFB-derivatized alcohols. Optimization will be required for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity |
Mandatory Visualization
Caption: Experimental workflow for the derivatization of alcohols.
Conclusion
Derivatization of alcohols with this compound is an effective strategy to enhance their volatility and thermal stability, enabling robust and sensitive quantification by GC and GC-MS. The provided protocol offers a reliable starting point for method development. By converting polar alcohols into their less polar heptafluorobutyryl ester derivatives, researchers can achieve improved chromatographic performance, leading to more accurate and reproducible results in various scientific and industrial applications.
References
Application Notes and Protocols for Derivatization of Amines with Methyl Heptafluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of primary and secondary amines by gas chromatography (GC) is often challenging due to their polarity and low volatility, which can lead to poor chromatographic peak shape and low sensitivity.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the amines to create derivatives with improved volatility and thermal stability, making them more amenable to GC analysis, particularly when coupled with mass spectrometry (GC-MS).[3][4][5]
This document provides a detailed protocol for the derivatization of primary and secondary amines using Methyl Heptafluoroisobutyrate (MHFB). This acylation reaction replaces the active hydrogen on the amine with a heptafluorobutyryl group, significantly increasing the volatility and detectability of the analyte. The resulting derivatives are highly electronegative, which enhances their response with an electron capture detector (ECD) and provides characteristic fragmentation patterns in MS for improved identification.[4]
Materials and Reagents
-
This compound (MHFB)
-
Anhydrous reaction solvent (e.g., Acetonitrile, Ethyl Acetate, Pyridine, or Tetrahydrofuran)
-
Anhydrous catalyst (e.g., Pyridine, Triethylamine - optional, but recommended to scavenge the acid byproduct)
-
Inert gas (e.g., Nitrogen or Argon)
-
Sample containing primary or secondary amines
-
Internal standard (optional)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Evaporator (e.g., nitrogen stream evaporator)
-
GC-MS system
Experimental Protocol
This protocol outlines a general procedure for the derivatization of amines with this compound. Optimal conditions may vary depending on the specific amine and sample matrix, and therefore, method development and optimization are recommended.
1. Sample Preparation:
-
Ensure the sample is free of water, as MHFB is moisture-sensitive and will readily hydrolyze.[6] If necessary, dry the sample extract using a suitable drying agent (e.g., anhydrous sodium sulfate) or by evaporation to dryness under a stream of inert gas.
-
Dissolve the dried sample residue in an appropriate volume of anhydrous solvent.
2. Derivatization Reaction:
-
In a clean, dry reaction vial, add a known aliquot of the sample solution.
-
If using an internal standard, add the appropriate amount to the vial.
-
Add the derivatizing reagent, this compound. A molar excess of the reagent is typically used to ensure complete derivatization.
-
(Optional but recommended) Add an anhydrous catalyst, such as pyridine or triethylamine, to the reaction mixture. The catalyst acts as a scavenger for the acidic byproduct formed during the reaction.
-
Seal the vial tightly with a PTFE-lined cap.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Heat the reaction mixture at a controlled temperature. A typical starting point is 60-80°C for 30-60 minutes. Optimization of temperature and time may be required.
-
After the reaction is complete, cool the vial to room temperature.
3. Sample Work-up:
-
If a catalyst was used, it may be necessary to remove it prior to GC-MS analysis. This can be achieved by evaporation of the solvent and reconstitution in a non-polar solvent like hexane, followed by filtration or a simple liquid-liquid extraction.
-
If the reaction was performed in a high-boiling solvent like pyridine, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for GC injection (e.g., ethyl acetate, hexane).
-
The derivatized sample is now ready for GC-MS analysis.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Sample Volume | 100 µL - 1 mL | Dependent on analyte concentration. |
| Derivatizing Reagent Volume | 50 µL - 200 µL | A significant molar excess is recommended. |
| Catalyst Volume (optional) | 10 µL - 50 µL | Use of a catalyst is advised to drive the reaction to completion. |
| Reaction Temperature | 60 - 100 °C | Optimization is crucial for different amines. |
| Reaction Time | 30 - 120 minutes | Monitor reaction completeness by analyzing aliquots at different time points. |
| Solvent | Acetonitrile, Ethyl Acetate, Pyridine, THF | Must be anhydrous. |
Visualizations
Caption: Experimental workflow for the derivatization of amines using this compound.
Caption: Reaction pathway for the acylation of an amine with this compound.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heptafluoroisobutyronitrile from Methyl Heptafluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptafluoroisobutyronitrile, a key building block in the synthesis of various specialty chemicals and pharmaceutical intermediates, can be efficiently prepared from methyl heptafluoroisobutyrate. This two-step process involves the amidation of the starting ester to form heptafluoroisobutyramide, followed by a dehydration reaction to yield the final nitrile product. This document provides detailed application notes and experimental protocols for this synthetic route.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Amidation: this compound is converted to heptafluoroisobutyramide by reaction with ammonia.
-
Dehydration: The intermediate amide is then dehydrated to produce heptafluoroisobutyronitrile.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of heptafluoroisobutyronitrile.
| Parameter | Step 1: Amidation of this compound | Step 2: Dehydration of Heptafluoroisobutyramide |
| Starting Material | This compound | Heptafluoroisobutyramide |
| Reagents | Ammonia, Methanol | Trifluoroacetic anhydride (TFAA), Pyridine, DMF |
| Reaction Temperature | 40°C | 0°C |
| Reaction Time | 3 hours | 6 hours |
| Product | Heptafluoroisobutyramide | Heptafluoroisobutyronitrile |
| Yield | 86.6%[1] | 74-75%[2] |
| Purity | Not specified | >99% (typical) |
Experimental Protocols
Step 1: Synthesis of Heptafluoroisobutyramide from this compound
This protocol is adapted from the procedure described in patent CN111825569A.[1]
Materials:
-
This compound (1.0 eq)
-
Methanol
-
Ammonia gas
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Ensure the reaction vessel is clean and dry. Purge the vessel with nitrogen gas to create an inert atmosphere.
-
Charge the reaction vessel with this compound and methanol.
-
Heat the mixture to 40°C with stirring.
-
Slowly bubble ammonia gas into the reaction mixture.
-
Maintain the reaction temperature at 40°C and continue stirring for 3 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, heptafluoroisobutyramide, can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization if necessary.
Step 2: Synthesis of Heptafluoroisobutyronitrile from Heptafluoroisobutyramide
This protocol is based on the dehydration method described by Gao et al. in R Soc Open Sci, 2019.[2]
Materials:
-
Heptafluoroisobutyramide (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine (4.0 eq)
-
Trifluoroacetic anhydride (TFAA) (2.0 eq)
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, dropping funnel, and temperature control (ice bath)
Procedure:
-
Set up a clean, dry reaction vessel under a nitrogen atmosphere.
-
To the vessel, add heptafluoroisobutyramide and anhydrous DMF.
-
Cool the mixture to 0°C using an ice bath.
-
Add pyridine to the cooled mixture with stirring.
-
Slowly add trifluoroacetic anhydride to the reaction mixture via a dropping funnel, ensuring the temperature remains at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 6 hours.
-
Upon completion, the heptafluoroisobutyronitrile product can be isolated. Due to its low boiling point, it is typically collected via distillation or by using a cold trap.
-
Further purification can be performed by fractional distillation.
Mandatory Visualization
Caption: Workflow for the synthesis of heptafluoroisobutyronitrile.
References
Methyl Heptafluoroisobutyrate: A High-Performance Solvent for Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl Heptafluoroisobutyrate (MHFIB) as a solvent for a range of fluorinated polymers. MHFIB is a highly effective, non-flammable, and environmentally conscious solvent alternative for the dissolution and processing of fluoropolymers, which are often challenging to dissolve in common organic solvents. Its unique properties make it an excellent choice for various applications, including the casting of thin films, the formation of membranes, and the preparation of polymer coatings.
Overview of this compound (MHFIB)
This compound is a fluorinated ester with the chemical formula C₅H₃F₇O₂. It is a clear, colorless liquid with a boiling point of approximately 77-81°C. Its key advantages as a solvent for fluorinated polymers stem from its highly fluorinated nature, which allows it to effectively solvate long-chain fluoropolymers.
Key Properties of MHFIB:
| Property | Value |
| Molecular Formula | C₅H₃F₇O₂ |
| Molecular Weight | 228.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 77-81 °C |
| Density | ~1.49 g/cm³ |
Solubility of Fluorinated Polymers in MHFIB
While specific quantitative data for the solubility of all fluorinated polymers in this compound is not extensively published, amorphous fluoropolymers, in particular, are known to be soluble in select perfluorinated solvents.[1][2][3] The dissolution process is influenced by factors such as the specific grade of the polymer, its molecular weight, the solution concentration, temperature, and the method of agitation.[4]
General Solubility Observations:
| Fluoropolymer Type | General Solubility in Fluorinated Solvents | Expected Performance with MHFIB |
| Amorphous Fluoropolymers (e.g., Teflon™ AF) | Soluble in select perfluorinated solvents[1][2] | Expected to be a viable solvent, particularly with heating and agitation. |
| Perfluoroalkoxy Alkanes (PFA) | Limited solubility | May require elevated temperatures and extended dissolution times. |
| Fluorinated Ethylene Propylene (FEP) | Limited solubility | Similar to PFA, solubility may be challenging. |
| Polytetrafluoroethylene (PTFE) | Generally insoluble in most solvents[5] | Not expected to be an effective solvent. |
It is strongly recommended that researchers conduct preliminary solubility tests for their specific fluorinated polymer in MHFIB to determine optimal conditions.
Experimental Protocols
General Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). MHFIB is a flammable liquid and vapor. It can cause skin and serious eye irritation.
-
Ventilation: Always work in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
Protocol for Dissolving Amorphous Fluoropolymers (e.g., Teflon™ AF)
This protocol is based on general procedures for dissolving amorphous fluoropolymers in fluorinated solvents and should be adapted for use with MHFIB.[2][4]
Materials:
-
Amorphous fluoropolymer powder (e.g., Teflon™ AF 1600 or 2400)
-
This compound (MHFIB)
-
Glass vials or beakers with airtight caps
-
Magnetic stirrer and stir bars or a roller mixer
-
Heating plate (optional)
-
Ultrasonic bath (optional, for dilute solutions)
Procedure:
-
Preparation: Weigh the desired amount of amorphous fluoropolymer powder and place it in a clean, dry glass container.
-
Solvent Addition: Add the calculated volume of MHFIB to achieve the target concentration.
-
Mixing:
-
For general mixing, place a magnetic stir bar in the container, seal it, and place it on a magnetic stirrer.
-
Alternatively, the sealed container can be placed on a roller mixer.
-
-
Dissolution:
-
Allow the mixture to agitate at room temperature. The dissolution process can be slow, sometimes requiring several hours to days depending on the polymer grade and concentration.[4]
-
Initially, the polymer will swell, forming a gel-like mass, which will then slowly break down into a solution.[4]
-
Due to the similar refractive indices of the polymer and solvent, it can be difficult to visually confirm complete dissolution. Invert the container to check for any undissolved gel.[4]
-
-
Heating (Optional): To accelerate dissolution, the mixture can be gently heated. Start with a low temperature (e.g., 40-50°C) and monitor the process.
-
Ultrasonication (Optional): For dilute solutions, an ultrasonic bath can be used to expedite the dissolution process.[4]
References
Application Notes and Protocols for Methyl Heptafluoroisobutyrate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Heptafluoroisobutyrate (MHFIB) is a valuable fluorinated building block in pharmaceutical synthesis. The incorporation of the heptafluoroisobutyryl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. MHFIB serves as a key reagent for introducing this fluorinated group, primarily through acylation reactions with nucleophiles such as amines and alcohols. These reactions are crucial in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on reaction conditions, experimental procedures, and quantitative data.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in a pharmaceutical context is the acylation of primary and secondary amines to form stable heptafluoroisobutyramides. This transformation is particularly relevant in the synthesis of fluorinated analogues of existing drugs or new chemical entities, where the introduction of a fluorine-rich moiety can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Amidation of Amines
The reaction of this compound with amines is a straightforward and efficient method for the synthesis of heptafluoroisobutyramides. This reaction is fundamental in the preparation of fluorinated building blocks for more complex pharmaceutical targets.
Caption: Workflow for the synthesis of Heptafluoroisobutyramide.
Materials:
-
This compound (MHFIB)
-
Ammonia (gas or solution in methanol)
-
Methanol (or other suitable solvent such as ethanol, isobutanol, tetrahydrofuran, etc.)
-
Nitrogen or other inert gas
-
Reaction vessel equipped with a stirrer, temperature control, and gas inlet
Procedure:
-
Under a nitrogen atmosphere, charge the reaction vessel with this compound and the chosen solvent. [1]The mass ratio of the solvent to MHFIB can range from 1:1 to 10:1. [1]2. Introduce ammonia into the reaction mixture. The mass ratio of MHFIB to ammonia is typically in the range of 1:1 to 1:3. [1]3. Heat the reaction mixture to a temperature between 0°C and 80°C. A specific example demonstrated a reaction temperature of 40°C. [1]4. Maintain the reaction for a period of 1 to 20 hours, with a specific protocol showing a reaction time of 3 hours. [1]5. The reaction can be carried out at a pressure of 0.1 to 1 MPa. [1]6. Upon completion, the resulting product, heptafluoroisobutyramide, can be isolated. In a documented example, this procedure yielded 86.6% of the product. [1]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of heptafluoroisobutyramide from this compound and ammonia.
| Parameter | Value | Reference |
| Reactants | This compound, Ammonia | [1] |
| Solvent | Methanol (other options: ethanol, isobutanol, THF) | [1] |
| Temperature | 0 - 80 °C (Example: 40 °C) | [1] |
| Reaction Time | 1 - 20 hours (Example: 3 hours) | [1] |
| Pressure | 0.1 - 1 MPa | [1] |
| Yield | 86.6% | [1] |
Signaling Pathways and Logical Relationships
The synthesis of heptafluoroisobutyramide is a key step in the production of heptafluoroisobutyronitrile, a compound with applications in various fields. The logical relationship of this synthesis pathway is illustrated below.
Caption: Synthesis pathway from MHFIB to Heptafluoroisobutyronitrile.
Conclusion
This compound is a versatile reagent for the introduction of the heptafluoroisobutyryl group into organic molecules. The amidation reaction with amines is a robust and high-yielding process that provides access to valuable fluorinated intermediates for pharmaceutical research and development. The provided protocol for the synthesis of heptafluoroisobutyramide serves as a foundational method that can be adapted for reactions with a variety of primary and secondary amines to generate a diverse range of fluorinated compounds for drug discovery programs. Further research into the reaction of MHFIB with other nucleophiles and complex pharmaceutical scaffolds will continue to expand its utility in medicinal chemistry.
References
Application Notes and Protocols for the Analysis of Methyl Heptafluoroisobutyrate in Environmental Samples
Introduction
Methyl Heptafluoroisobutyrate (MHFB) is a fluorinated organic compound that may be present in the environment due to industrial use or as a degradation product. Its volatility, characterized by a boiling point of 77°C, classifies it as a Volatile Organic Compound (VOC).[1][2] This necessitates sensitive and specific analytical methods for its detection and quantification in various environmental matrices to understand its fate, transport, and potential impact.
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in water, soil, and air samples. The methodologies described are based on established techniques for VOC analysis and are tailored for researchers, scientists, and professionals in environmental monitoring and drug development. The primary analytical technique highlighted is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high selectivity and sensitivity.
Analysis of this compound in Water Samples
The analysis of MHFB in water samples can be effectively achieved using Headspace (HS) sampling or Purge and Trap (P&T) concentration, followed by GC-MS analysis. Solid-Phase Microextraction (SPME) offers a solvent-free alternative.
Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the determination of volatile compounds like MHFB in water. It relies on the partitioning of the analyte between the liquid sample and the headspace in a sealed vial at a controlled temperature.
Protocol:
-
Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa. Ensure no headspace is present. If residual chlorine is suspected, add a quenching agent (e.g., ascorbic acid) prior to sealing.
-
Sample Preparation:
-
Using a gastight syringe, transfer 10 mL of the water sample into a 20 mL headspace vial.
-
Add a salting-out agent (e.g., 4 g of NaCl) to increase the partitioning of MHFB into the headspace.[2]
-
Add internal standards and surrogates as required for quantification.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Headspace Analysis:
-
Place the vial in the autosampler of the headspace unit.
-
Equilibrate the vial at a specified temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow for the analyte to partition into the headspace.
-
Automatically inject a known volume of the headspace gas into the GC-MS system.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or intermediate-polar capillary column is recommended. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Injector Temperature: 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 45 to 300.
-
For higher sensitivity, use Selected Ion Monitoring (SIM) mode. Key ions for MHFB would need to be determined from its mass spectrum (e.g., molecular ion and characteristic fragment ions).
-
-
Experimental Protocol: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
Purge and Trap is a highly sensitive technique for extracting volatile organic compounds from water by purging the sample with an inert gas and trapping the analytes on a sorbent trap. The trapped compounds are then thermally desorbed into the GC-MS.
Protocol:
-
Sample Collection: As described in section 1.1.
-
Sample Preparation:
-
Place 5 mL of the water sample into the purging vessel of the P&T system.
-
Add internal standards and surrogates.
-
-
Purge and Trap:
-
Purge the sample with an inert gas (e.g., helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).
-
The volatile analytes are carried out of the water and trapped on a sorbent trap (e.g., a multi-bed trap containing materials like Tenax®, silica gel, and carbon molecular sieve).
-
-
Desorption and Analysis:
-
The trap is rapidly heated to desorb the analytes.
-
The desorbed analytes are transferred to the GC-MS for analysis using the same GC-MS conditions as described in section 1.1.
-
Data Presentation: Water Analysis
| Parameter | HS-GC-MS (Example VOCs) | P&T-GC-MS (Example VOCs) |
| Linearity (R²) | >0.995 | >0.998 |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L | 0.02 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/L | 0.1 - 1.0 µg/L |
| Recovery (%) | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | < 10% |
Note: Data is representative of common VOCs and should be established specifically for this compound during method validation.
Workflow Diagram: Water Sample Analysis
Analysis of this compound in Soil and Sediment Samples
For solid matrices like soil and sediment, MHFB can be extracted using solvent extraction or analyzed directly from the solid matrix using thermal desorption.
Experimental Protocol: Solvent Extraction GC-MS
This protocol involves extracting MHFB from the soil matrix using a suitable solvent, followed by analysis of the extract.
Protocol:
-
Sample Collection: Collect soil samples in glass jars with PTFE-lined lids and store at 4°C.
-
Sample Preparation:
-
Weigh approximately 10 g of the soil sample into a centrifuge tube.
-
Add internal standards and surrogates.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of acetone and hexane).
-
Vortex or sonicate the sample for a specified period (e.g., 15 minutes) to ensure efficient extraction.
-
Centrifuge the sample to separate the soil from the solvent extract.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the extract into the GC-MS system.
-
The GC-MS conditions can be similar to those described in section 1.1, with potential modifications to the temperature program to accommodate the solvent and other co-extracted compounds.
-
Experimental Protocol: Thermal Desorption GC-MS (TD-GC-MS)
Thermal desorption is a solvent-free technique where the soil sample is heated, and the volatilized MHFB is transferred directly to the GC-MS.
Protocol:
-
Sample Collection: As described in section 2.1.
-
Sample Preparation:
-
Weigh a small amount of the soil sample (e.g., 0.5-1 g) directly into a thermal desorption tube.
-
Add an internal standard directly to the tube.
-
-
Thermal Desorption:
-
Place the tube in an automated thermal desorber.
-
The tube is heated (e.g., to 250°C) to desorb the volatile compounds.
-
The desorbed analytes are typically focused on a cold trap before being rapidly heated and injected into the GC-MS.
-
-
GC-MS Analysis:
-
GC-MS conditions are similar to those described in section 1.1.
-
Data Presentation: Soil Analysis
The following table provides expected performance data for VOC analysis in soil, which can be used as a guideline for MHFB.
| Parameter | Solvent Extraction GC-MS (Example VOCs) | TD-GC-MS (Example VOCs) |
| Linearity (R²) | >0.99 | >0.995 |
| Method Detection Limit (MDL) | 1 - 10 µg/kg | 0.5 - 5 µg/kg |
| Limit of Quantification (LOQ) | 5 - 20 µg/kg | 1 - 10 µg/kg |
| Recovery (%) | 70 - 120% | 80 - 110% |
| Precision (%RSD) | < 20% | < 15% |
Note: Data is representative of common VOCs and should be established specifically for this compound during method validation.
Workflow Diagram: Soil Sample Analysis
Analysis of this compound in Air Samples
Air analysis for MHFB typically involves collecting the analyte on a sorbent material, followed by thermal desorption and GC-MS analysis.
Experimental Protocol: Sorbent Tube Sampling and Thermal Desorption GC-MS
This is the most common method for monitoring VOCs in air. A known volume of air is drawn through a tube packed with a sorbent material that traps the MHFB.
Protocol:
-
Sample Collection:
-
Use a sorbent tube packed with a suitable sorbent (e.g., Tenax® TA, Carbopack™ B, or a multi-bed sorbent).
-
Connect the sorbent tube to a calibrated air sampling pump.
-
Draw a known volume of air (e.g., 1 to 100 L) through the tube at a controlled flow rate (e.g., 50-200 mL/min).
-
After sampling, seal the tube with airtight caps.
-
-
Sample Preparation:
-
No significant preparation is needed. The tube is analyzed directly.
-
-
Thermal Desorption and GC-MS Analysis:
-
The process is identical to that described for soil analysis in section 2.2. The sorbent tube is placed in a thermal desorber, and the trapped MHFB is desorbed, focused, and injected into the GC-MS.
-
The GC-MS conditions are similar to those in section 1.1.
-
Data Presentation: Air Analysis
The following table shows typical performance characteristics for the analysis of VOCs in air using sorbent sampling and TD-GC-MS.
| Parameter | Sorbent Sampling TD-GC-MS (Example VOCs) |
| Linearity (R²) | >0.995 |
| Method Detection Limit (MDL) | 0.01 - 0.5 µg/m³ |
| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/m³ |
| Recovery (%) | 90 - 110% |
| Precision (%RSD) | < 10% |
Note: Data is representative of common VOCs and should be established specifically for this compound during method validation.
Workflow Diagram: Air Sample Analysis
Quality Assurance and Quality Control (QA/QC)
For all methods, a robust QA/QC protocol is essential to ensure the reliability of the results. This should include:
-
Method Blanks: To check for contamination during sample preparation and analysis.
-
Spiked Samples: To assess matrix effects and determine analyte recovery.
-
Duplicate Samples: To evaluate the precision of the method.
-
Calibration Standards: To ensure the linearity and accuracy of the instrument response.
-
Internal Standards and Surrogates: To correct for variations in extraction efficiency and instrument response.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the analysis of this compound in water, soil, and air samples. The choice of method will depend on the specific requirements of the study, including the expected concentration range, the sample matrix, and the available instrumentation. Proper method validation is crucial to ensure accurate and reliable data for environmental monitoring and research.
References
Application Note: GC-MS Method for the Analysis of Analytes as Heptafluorobutyryl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, such as neurotransmitters, drugs of abuse, and pharmaceuticals, are often non-volatile or exhibit poor chromatographic behavior due to polar functional groups like amines and hydroxyls.[1] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[2]
This application note details a robust method for the analysis of various analytes by converting them into their methyl heptafluoroisobutyrate or, more commonly, their heptafluorobutyryl (HFB) derivatives. Derivatization with heptafluorobutyric anhydride (HFBA) is a widely used acylation technique.[3] It masks polar groups, thereby increasing the analyte's volatility, thermal stability, and improving chromatographic peak shape.[1][3] Furthermore, the highly electronegative fluorine atoms in the HFB group enhance sensitivity, particularly for detectors like electron capture detectors (ECD) and in negative chemical ionization (NCI) mass spectrometry.[2] This method is applicable to a wide range of compounds, including amphetamines, cathinones, and neurotransmitters.[1][4][5]
Principle of Derivatization
The core of this method is the acylation reaction between the target analyte and heptafluorobutyric anhydride (HFBA). In this reaction, the lone pair of electrons on the nitrogen (of an amine) or oxygen (of a hydroxyl group) attacks one of the carbonyl carbons of HFBA. This leads to the formation of a stable, volatile N-heptafluorobutyryl amide or O-heptafluorobutyryl ester derivative and a heptafluorobutyric acid byproduct. The resulting derivative is significantly less polar and more volatile, making it ideal for GC-MS analysis.
Caption: Chemical derivatization of an analyte with HFBA.
Experimental Protocol
This protocol provides a general framework. Optimization may be required based on the specific analyte and sample matrix.
Materials and Reagents
-
Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Methanol (GC grade)[1][6]
-
Derivatizing Agent: Heptafluorobutyric anhydride (HFBA)[1]
-
Reagents: Sodium hydroxide (NaOH), Sodium bicarbonate (Saturated solution), Hydrochloric acid (HCl)[1][6]
-
Gases: Helium (99.999% purity)[3]
-
Equipment: GC-MS system with autosampler, analytical balance, vortex mixer, centrifuge, nitrogen evaporator, pipettes, 5 mL glass tubes, GC vials with inserts.[1][7]
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of target analytes and internal standards (IS) at a concentration of 100 µg/mL in methanol.[1]
-
Working Solutions: Prepare mixed working solutions by diluting the stock solutions with methanol to achieve concentrations spanning the desired calibration range (e.g., 0.1, 1.0, 10.0 µg/mL).[1]
-
Internal Standard (IS) Working Solution: Prepare an IS working solution at a suitable concentration (e.g., 5.0 µg/mL) in methanol.[1]
Sample Preparation and Derivatization
The following is a liquid-liquid extraction (LLE) protocol adapted for biological fluids.[1]
-
Aliquot Sample: In a 5 mL glass tube, add 0.5 mL of the sample (e.g., oral fluid, urine, serum).
-
Add Internal Standard: Spike the sample with 50 µL of the internal standard working solution.[1]
-
Basify: Add 0.5 mL of 0.1 N NaOH to adjust the pH to approximately 14. Vortex for 10 seconds.[1]
-
Extraction: Add 3.0 mL of ethyl acetate. Vortex vigorously for 3 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.[1]
-
Isolate Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean glass tube.
-
Evaporation I: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[1]
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA. Cap the tube tightly.[1]
-
Reaction: Vortex briefly and heat the mixture at 70°C for 30 minutes.[1]
-
Evaporation II: Allow the tube to cool to room temperature. Evaporate the contents to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the final residue in 50 µL of ethyl acetate. Vortex to ensure complete dissolution.[1]
-
Transfer: Transfer the reconstituted sample to a GC vial with an insert for analysis.[7]
Caption: General workflow for sample preparation and analysis.
GC-MS Instrumental Parameters
The following parameters are recommended as a starting point and can be optimized for specific applications.[1][3]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Injection Mode | Splitless[1] |
| Injection Volume | 1-2 µL[1] |
| Injector Temperature | 280°C[1] |
| Oven Program | Initial 80°C, hold 2 min; ramp 8°C/min to 150°C; ramp 30°C/min to 280°C, hold as needed[1] |
| Transfer Line Temp. | 280°C[1] |
| Ion Source | Electron Impact (EI) at 70 eV[3] |
| Ion Source Temp. | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for identification |
Data and Performance
The derivatization with HFBA allows for the sensitive detection and quantification of a wide range of analytes. The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
The table below summarizes typical performance data for the analysis of amphetamine-type substances derivatized with HFBA.[1]
| Analyte (as HFB derivative) | Typical Retention Time (min) | LOQ (ng/mL) | Linearity Range (ng/mL) | R² |
| Amphetamine-HFB | ~7.5 | 5.0 | 5 - 1000 | >0.99 |
| Methamphetamine-HFB | ~8.1 | 5.0 | 5 - 1000 | >0.99 |
| MDMA-HFB | ~11.2 | 10.0 | 10 - 1000 | >0.99 |
| Mephedrone-HFB | ~12.5 | 2.5 | 2.5 - 1000 | >0.99 |
Note: Retention times are approximate and will vary based on the specific GC system and conditions.
Conclusion
The described GC-MS method, employing derivatization with heptafluorobutyric anhydride, is a sensitive, reliable, and robust approach for the quantification of various compounds containing primary/secondary amine or hydroxyl functional groups. The protocol enhances analyte volatility and improves chromatographic performance, enabling low-level detection in complex matrices.[1][2] This methodology is highly suitable for applications in clinical and forensic toxicology, pharmaceutical research, and metabolomics.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 4. Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell-Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scioninstruments.com [scioninstruments.com]
Application Notes: The Use of Methyl Heptafluoroisobutyrate in the Synthesis of Fluorinated Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into molecular structures is a well-established strategy in the design of modern agrochemicals. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. Methyl heptafluoroisobutyrate, a readily available fluorinated building block, presents a versatile platform for the synthesis of a variety of fluorinated compounds. This document provides a detailed overview of a representative synthetic application of this compound in the construction of a fluorinated pyrazole, a core scaffold in many commercial fungicides and herbicides. While the following synthesis is a representative example, the principles and methodologies can be adapted for the synthesis of other fluorinated agrochemical candidates.
Core Application: Synthesis of a Heptafluoroisopropyl-Substituted Pyrazole Intermediate
A key application of this compound in agrochemical synthesis is its use as a C4 building block to introduce the heptafluoroisopropyl group. This is often achieved through a Claisen condensation reaction to form a β-ketoester, which is a versatile intermediate for the synthesis of various heterocyclic systems. The following sections detail the synthesis of 5-(heptafluoroisopropyl)-1-methyl-1H-pyrazol-3-ol, a potential intermediate for more complex agrochemicals.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process:
-
Claisen Condensation: Reaction of this compound with methyl acetate to yield methyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate.
-
Cyclization with Methylhydrazine: Condensation of the resulting β-ketoester with methylhydrazine to form the target pyrazole ring.
Data Presentation
The following tables summarize the key quantitative data for the representative synthesis of 5-(heptafluoroisopropyl)-1-methyl-1H-pyrazol-3-ol.
Table 1: Reactants and Stoichiometry for the Synthesis of Methyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Volume/Mass |
| This compound | C₅H₃F₇O₂ | 228.06 | 0.1 | 22.8 g |
| Methyl Acetate | C₃H₆O₂ | 74.08 | 0.12 | 8.9 g (9.6 mL) |
| Sodium Methoxide | CH₃NaO | 54.02 | 0.11 | 6.0 g |
| Diethyl Ether (solvent) | C₄H₁₀O | 74.12 | - | 200 mL |
Table 2: Reaction Conditions and Yield for the Synthesis of Methyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 35 °C) |
| Reaction Time | 6 hours |
| Product Yield | 75% |
| Product Purity (by GC-MS) | >95% |
Table 3: Reactants and Stoichiometry for the Synthesis of 5-(heptafluoroisopropyl)-1-methyl-1H-pyrazol-3-ol
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Volume/Mass |
| Methyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate | C₇H₅F₇O₃ | 270.09 | 0.05 | 13.5 g |
| Methylhydrazine | CH₆N₂ | 46.07 | 0.055 | 2.5 g (2.9 mL) |
| Ethanol (solvent) | C₂H₆O | 46.07 | - | 100 mL |
| Acetic Acid (catalyst) | C₂H₄O₂ | 60.05 | - | 1 mL |
Table 4: Reaction Conditions and Yield for the Synthesis of 5-(heptafluoroisopropyl)-1-methyl-1H-pyrazol-3-ol
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12 hours |
| Product Yield | 82% |
| Product Purity (by HPLC) | >97% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate (Claisen Condensation)
-
Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The apparatus is flame-dried under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with sodium methoxide (6.0 g, 0.11 mol) and anhydrous diethyl ether (100 mL). The suspension is stirred.
-
Reactant Addition: A solution of this compound (22.8 g, 0.1 mol) and methyl acetate (8.9 g, 0.12 mol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel over a period of 1 hour.
-
Reaction: The reaction mixture is heated to reflux with stirring for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a mixture of ice (100 g) and concentrated hydrochloric acid (10 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford methyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate as a colorless oil.
Protocol 2: Synthesis of 5-(heptafluoroisopropyl)-1-methyl-1H-pyrazol-3-ol (Cyclization)
-
Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: The flask is charged with methyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate (13.5 g, 0.05 mol), ethanol (100 mL), and glacial acetic acid (1 mL).
-
Reactant Addition: Methylhydrazine (2.5 g, 0.055 mol) is added dropwise to the stirred solution.
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Reaction: The reaction mixture is heated to reflux with stirring for 12 hours. The progress of the reaction is monitored by TLC.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).
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Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude solid is recrystallized from a mixture of ethanol and water to yield 5-(heptafluoroisopropyl)-1-methyl-1H-pyrazol-3-ol as a white crystalline solid.
Visualizations
One-Pot Synthesis of Fluorinated Compounds Using Methyl Heptafluoroisobutyrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl heptafluoroisobutyrate (MHFIB) is a readily available and versatile fluorinated building block. While traditionally used as a solvent or in multi-step syntheses, its potential as a key reactant in one-pot reactions for the efficient construction of complex fluorinated molecules is an area of growing interest. This document provides an overview of the potential applications and theoretical protocols for the one-pot synthesis of fluorinated compounds utilizing this compound.
Note: The direct one-pot synthesis of a wide range of fluorinated compounds using this compound as a primary reactant is a developing area of synthetic chemistry. As such, the following protocols are based on established reactivity principles of fluorinated esters and common one-pot synthetic strategies. Researchers should consider these as starting points for methodological development and optimization.
Potential Applications of this compound in One-Pot Syntheses
This compound can theoretically serve as a precursor for introducing the heptafluoroisobutyryl or trifluoromethyl group in a one-pot fashion. The highly electron-withdrawing nature of the perfluorinated chain activates the carbonyl group towards nucleophilic attack and the α-carbon for reactions involving enolate-type intermediates.
Potential one-pot strategies include:
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Cyclocondensation Reactions: Reaction of MHFIB with binucleophiles, such as hydrazines, ureas, or amidines, could lead to the formation of various fluorinated heterocycles in a single step.
-
Tandem Reactions: A nucleophilic addition to the carbonyl group of MHFIB could be followed by an in-situ intramolecular cyclization or rearrangement to generate complex fluorinated scaffolds.
-
Decarboxylation-Based Trifluoromethylation: While not yet widely reported for MHFIB, conditions could potentially be developed to induce decarboxylation of an intermediate derived from MHFIB to generate a trifluoromethylating agent in situ.
Experimental Protocols (Theoretical)
The following are proposed, theoretical protocols that would require experimental validation and optimization.
Protocol 1: One-Pot Synthesis of 3-(Trifluoromethyl)pyrazoles
This theoretical protocol outlines a possible one-pot synthesis of 3-(trifluoromethyl)pyrazoles via a condensation-cyclization reaction between this compound and a hydrazine.
Reaction Scheme:
Caption: Proposed one-pot synthesis of 3-(trifluoromethyl)pyrazoles from MHFIB.
Materials:
-
This compound (MHFIB)
-
Substituted Hydrazine (e.g., phenylhydrazine)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium Carbonate or Triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted hydrazine (1.0 mmol) and a high-boiling point solvent (5 mL).
-
Add the base (1.2 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Data (Hypothetical):
| Entry | Hydrazine (R) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | K₂CO₃ | DMF | 120 | 12 | 45 |
| 2 | 4-Chlorophenyl | Et₃N | DMSO | 110 | 18 | 40 |
| 3 | Methyl | K₂CO₃ | DMF | 120 | 16 | 35 |
Protocol 2: One-Pot Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidines
This theoretical protocol describes a potential one-pot synthesis of 2-amino-4-(trifluoromethyl)pyrimidines via a cyclocondensation reaction of this compound with guanidine.
Reaction Workflow:
Caption: Workflow for the proposed one-pot synthesis of fluorinated pyrimidines.
Materials:
-
This compound (MHFIB)
-
Guanidine hydrochloride
-
Strong base (e.g., Sodium methoxide or Sodium ethoxide)
-
Anhydrous alcohol solvent (e.g., Ethanol or Methanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried three-neck flask equipped with a condenser and under an inert atmosphere, dissolve guanidine hydrochloride (1.0 mmol) in anhydrous ethanol (10 mL).
-
Add a solution of sodium ethoxide in ethanol (2.0 mmol) to the guanidine solution and stir for 30 minutes at room temperature to generate free guanidine.
-
To this mixture, add this compound (1.0 mmol).
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Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by crystallization or column chromatography.
Expected Data (Hypothetical):
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | NaOEt | EtOH | 24 | 30 |
| 2 | NaOMe | MeOH | 24 | 25 |
Logical Relationships in One-Pot Synthesis
The success of a one-pot synthesis hinges on the careful orchestration of reaction conditions to favor the desired reaction cascade while minimizing side reactions.
Caption: Key relationships in designing a one-pot synthesis with MHFIB.
Conclusion
While the direct use of this compound as a foundational reactant in one-pot syntheses of diverse fluorinated compounds is an underexplored area, the theoretical protocols and workflows presented here provide a conceptual framework for future research. The development of such methods would offer a more atom-economical and efficient route to valuable fluorinated molecules for the pharmaceutical and agrochemical industries. Further experimental investigation is necessary to validate and optimize these proposed synthetic strategies.
Troubleshooting & Optimization
Technical Support Center: Methyl Heptafluoroisobutyrate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl Heptafluoroisobutyrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
There are several established methods for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Three common routes include:
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From Dimethyl Carbonate and Perfluoropropylene: This method involves the reaction of dimethyl carbonate with an alkali metal fluoride (such as potassium fluoride or sodium fluoride) and perfluoropropylene in an inert atmosphere.[1] It is considered a relatively high-yielding, one-pot synthesis that avoids the use of highly toxic reagents like methyl chloroformate.[1]
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Via Ozone Cracking of Hexafluoropropylene Dimer: This approach utilizes the ozone cracking of hexafluoropropylene dimer in the presence of a fluorocarbon solvent and an alcohol.[2] This method is noted for its mild reaction conditions and high conversion rates.[2]
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From Methyl Chloroformate and Hexafluoropropylene: This synthesis involves the reaction of methyl chloroformate with hexafluoropropylene using a fluoride salt in an aprotic solvent.[3]
Q2: My this compound synthesis is resulting in a low yield. What are the general potential causes?
Low yields in esterification reactions, a common step in some synthesis routes, are often due to the reversible nature of the reaction.[4] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[4] Other general factors that can contribute to low yields include:
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Incomplete reaction: Insufficient reaction time or temperature.
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Side reactions: Formation of unwanted byproducts.
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Suboptimal reagent concentration: Incorrect stoichiometry of reactants and catalysts.
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Loss of product during workup and purification: Inefficient extraction or purification techniques.
Q3: How can I improve the yield of my esterification reaction for this compound synthesis?
To drive the equilibrium towards the product and improve the yield, several strategies can be employed:
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Use of Excess Alcohol: Using a large excess of methanol can shift the equilibrium towards the formation of the methyl ester.[4]
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Removal of Water: Actively removing water as it is formed is a highly effective method. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[4]
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Catalyst Choice: The use of an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for Fischer-Speier esterification.[5]
Q4: What are the typical reaction conditions for the synthesis from dimethyl carbonate and perfluoropropylene?
In this method, dimethyl carbonate and an alkali metal fluoride are reacted with perfluoropropylene in a dry autoclave under a nitrogen atmosphere. The reaction is typically carried out at an elevated temperature for several hours.[1]
Q5: Are there any specific safety precautions I should take during the synthesis?
Yes, working with fluorinated compounds and pressurized systems requires strict safety measures.
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The synthesis often involves flammable liquids and vapors. Keep away from heat, sparks, and open flames.[6][7]
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Use explosion-proof electrical and ventilating equipment.[6][7]
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Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7]
-
Reactions involving perfluoropropylene are conducted in a high-pressure autoclave, which requires proper handling and safety checks.
Troubleshooting Guides
Issue 1: Low Yield in Synthesis from Dimethyl Carbonate and Perfluoropropylene
| Potential Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. |
| Inactive Fluoride Salt | Use freshly opened or properly stored alkali metal fluoride. Consider drying the fluoride salt before use. |
| Incomplete Reaction | Increase the reaction time or temperature within the recommended range. Monitor the reaction progress by GC analysis if possible. |
| Loss of Perfluoropropylene | Ensure the autoclave is properly sealed to prevent leaks. Introduce perfluoropropylene at a low temperature to ensure accurate measurement.[1] |
| Suboptimal Reagent Ratio | Verify the molar ratios of dimethyl carbonate and alkali metal fluoride to perfluoropropylene. |
Issue 2: Low Yield in Synthesis via Ozone Cracking
| Potential Cause | Troubleshooting Step |
| Inefficient Ozonolysis | Ensure a steady and sufficient flow of the ozone/oxygen mixture. The concentration of ozone in the mixture is a critical parameter to control.[2] |
| Suboptimal Reaction Temperature | The reaction temperature for ozonolysis needs to be carefully controlled as it can affect the reaction rate and selectivity.[2] |
| Impure Hexafluoropropylene Dimer | Use purified hexafluoropropylene dimer to avoid side reactions. |
| Product Loss During Distillation | This compound has a low boiling point (around 35-37°C).[2] Use an efficient distillation setup with proper cooling to prevent loss of product. |
Issue 3: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions | Depending on the synthesis route, side reactions can occur. For esterification reactions, overheating can lead to decomposition or polymerization.[4] |
| Impure Starting Materials | Use high-purity starting materials. Impurities can lead to the formation of byproducts that are difficult to separate. |
| Improper Workup | During the workup, ensure complete neutralization of any acid catalyst and thorough washing to remove water-soluble impurities. |
| Suboptimal Purification | Optimize the distillation conditions (pressure and temperature) to achieve a clean separation of the product from impurities. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Reference |
| From Dimethyl Carbonate | Dimethyl Carbonate, Perfluoropropylene | Alkali Metal Fluoride (e.g., NaF, KF) | Up to 73.6% | [1] |
| Ozone Cracking | Hexafluoropropylene Dimer | Ozone/Oxygen, Alcohol | High Conversion Rate and Yield | [2] |
| From Methyl Chloroformate | Methyl Chloroformate, Hexafluoropropylene | Fluoride Salt, Aprotic Solvent | 70.56% | [3] |
Experimental Protocols
Method 1: Synthesis from Dimethyl Carbonate, Sodium Fluoride, and Perfluoropropylene
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Reaction Setup: A 500mL dry autoclave is used.
-
Procedure:
-
Under a nitrogen atmosphere, add 9.24g (0.22mol) of sodium fluoride, 19.81g (0.22mol) of dimethyl carbonate, and 100mL of acetonitrile to the autoclave.[1]
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Cool the autoclave to -70°C and slowly introduce 30.00g (0.20mol) of perfluoropropylene.[1]
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Heat the reaction mixture to 70°C and maintain for 15 hours.[1]
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After the reaction, cool the autoclave in an ice-water bath and slowly vent the unreacted perfluoropropylene.[1]
-
Perform a simple distillation of the remaining reaction liquid.[1]
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Collect the fraction at 35-37°C to obtain this compound.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]
- 3. CN108395382B - Method for synthesizing perfluoroisobutyronitrile - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. This compound | 680-05-7 | TCI AMERICA [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Purification of Methyl Heptafluoroisobutyrate from Reaction Mixture
Welcome to the technical support center for the purification of Methyl Heptafluoroisobutyrate (MHFIB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of MHFIB from its reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound (MHFIB)?
A1: The most common and effective method for purifying this compound is fractional distillation . This technique is particularly well-suited for separating MHFIB from impurities with different boiling points. Given that MHFIB has a relatively low boiling point, careful control of the distillation parameters is crucial for achieving high purity.
Q2: What are the expected boiling points for MHFIB and its common impurities?
A2: The boiling point of this compound is a critical parameter for its purification by distillation. While some sources report a boiling point of 77°C, several patents detailing its synthesis specify collecting the purified product at a lower temperature range.[1] For practical laboratory-scale purification, a boiling point in the range of 35-37°C is a reliable target for collecting the MHFIB fraction.[2]
A common impurity encountered during the synthesis of MHFIB is methyl trifluoroacetate , which has a boiling point of 43-43.5°C . The proximity of this boiling point to that of MHFIB underscores the necessity of using fractional distillation for effective separation.
Q3: My distillation is not providing a clean separation. What are the possible reasons?
A3: Several factors can lead to poor separation during the distillation of MHFIB:
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Inadequate Fractionating Column Efficiency: Ensure your fractionating column has a sufficient number of theoretical plates to separate components with close boiling points. For MHFIB and methyl trifluoroacetate, a column with good efficiency is essential.
-
Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium to be established within the column, leading to co-distillation of impurities. A slow and steady distillation rate is recommended.
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Fluctuations in Heating: Inconsistent heating of the distillation flask can cause "bumping" and uneven vaporization, which disrupts the separation process. Using a heating mantle with a stirrer is advisable.
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Azeotrope Formation: It is possible that MHFIB forms an azeotrope with one or more impurities. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. If an azeotrope is suspected, further purification steps, such as extractive distillation or chromatography, may be necessary.
Q4: How can I remove the catalyst and other non-volatile impurities before distillation?
A4: Before proceeding to distillation, it is highly recommended to perform an extractive workup to remove catalysts (such as phase transfer catalysts), salts, and other non-volatile impurities. This typically involves:
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Quenching the reaction mixture.
-
Washing the organic layer with water or a suitable aqueous solution (e.g., dilute acid or base depending on the nature of the impurities).
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Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
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Filtering to remove the drying agent.
This pre-purification step will prevent the fouling of your distillation apparatus and improve the efficiency of the distillation.
Q5: Are there alternative purification methods to distillation for MHFIB?
A5: Yes, other purification techniques can be employed, especially if distillation does not yield the desired purity or if azeotropes are present:
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Flash Chromatography: While less common for such a volatile compound, flash chromatography can be effective. Due to the fluorinated nature of MHFIB, specialized stationary phases, such as fluorinated silica gel or reversed-phase silica (C18), can be used. The choice of eluent is critical to achieve good separation.
-
Preparative Gas Chromatography (Prep-GC): For obtaining very high purity MHFIB on a small scale, preparative GC is an excellent option. This technique separates compounds based on their volatility and interaction with the GC column stationary phase.
Q6: How can I assess the purity of my purified MHFIB?
A6: The purity of your final product can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR are invaluable for confirming the structure of MHFIB and detecting the presence of impurities. Quantitative NMR (qNMR) can be used to accurately determine the purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the expected functional groups in MHFIB.
Troubleshooting Guides
Fractional Distillation of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| No distillate collecting at the expected temperature (35-37°C) | 1. Thermometer placement is incorrect. 2. System has a leak. 3. Heating is insufficient. | 1. Ensure the top of the thermometer bulb is level with the side arm of the distillation head. 2. Check all joints for a proper seal. Re-grease joints if necessary. 3. Gradually increase the heating mantle temperature. |
| Distillate is cloudy | Water is present in the reaction mixture. | Ensure the crude product was thoroughly dried before distillation. Consider an additional drying step or a pre-distillation with a drying agent if the problem persists. |
| Boiling point is not stable and fluctuates | 1. Heating is uneven. 2. The mixture is "bumping". | 1. Use a magnetic stirrer or boiling chips in the distillation flask. 2. Ensure the heating mantle is in good contact with the flask and providing consistent heat. |
| A second fraction is collected at a slightly higher temperature (e.g., 40-45°C) | Presence of closely boiling impurities, such as methyl trifluoroacetate. | 1. Increase the efficiency of your fractionating column (e.g., use a longer column or one with a more efficient packing material). 2. Slow down the distillation rate to allow for better separation. |
| Low yield of purified product | 1. Distillation was too fast, leading to co-distillation with lower-boiling impurities. 2. Significant hold-up in the distillation apparatus. 3. Product loss during workup. | 1. Optimize the distillation rate. 2. Use a smaller distillation apparatus for smaller scale reactions to minimize hold-up. 3. Ensure efficient extraction and transfer of the product during the workup. |
Data Presentation
Table 1: Physical Properties of this compound and a Common Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₃F₇O₂ | 228.07 | 35-37 |
| Methyl Trifluoroacetate | C₃H₃F₃O₂ | 128.05 | 43-43.5 |
Table 2: Comparison of Purification Techniques for this compound
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | >98% (GC)[1][3] | Scalable, cost-effective for large quantities. | May not separate azeotropes, requires careful control for volatile compounds. |
| Flash Chromatography | Separation based on polarity and interaction with stationary phase. | >99% | Can separate compounds with very close boiling points and azeotropes. | Can be less scalable, requires solvent usage, potential for product loss on the column for volatile compounds. |
| Preparative GC | Separation based on volatility and interaction with a GC column. | >99.9% | Very high purity achievable, excellent for small-scale purification. | Not easily scalable, expensive equipment. |
Experimental Protocols
Protocol 1: Extractive Workup of the Crude Reaction Mixture
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Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., diethyl ether or dichloromethane) and deionized water.
-
Washing: Shake the separatory funnel gently to mix the layers and then allow them to separate. Drain the aqueous layer.
-
If acidic impurities are present, wash the organic layer with a saturated sodium bicarbonate solution.
-
If basic impurities are present, wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl).
-
Perform a final wash with brine (saturated NaCl solution) to help break any emulsions and remove bulk water.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for at least 15 minutes.
-
Filtration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Solvent Removal (Optional): If a high-boiling solvent was used for extraction, it may be carefully removed by rotary evaporation at low temperature and pressure. Be cautious not to evaporate the volatile MHFIB product. It is often preferable to proceed directly to fractional distillation if the extraction solvent has a sufficiently different boiling point from MHFIB.
Protocol 2: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude, dried MHFIB from the extractive workup. Add a magnetic stir bar or boiling chips.
-
Heating and Equilibration: Begin heating the flask gently using a heating mantle. As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor front rises slowly and a reflux ring is established in the upper part of the column.
-
Collecting Fractions:
-
Slowly increase the heating to allow the vapor to pass into the condenser.
-
Collect any initial low-boiling forerun in a separate receiving flask.
-
When the temperature at the distillation head stabilizes at the boiling point of MHFIB (approximately 35-37°C), switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Maintain a slow, steady distillation rate (approximately 1-2 drops per second).
-
-
Monitoring and Completion:
-
Monitor the temperature at the distillation head. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.
-
Once the temperature begins to rise significantly above the boiling point of MHFIB, or when only a small amount of liquid remains in the distillation flask, stop the distillation.
-
-
Analysis: Analyze the collected fraction for purity using GC-MS or NMR.
Mandatory Visualizations
References
preventing hydrolysis of Methyl Heptafluoroisobutyrate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Methyl Heptafluoroisobutyrate to prevent hydrolysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during storage.
Troubleshooting Guide: Signs of Hydrolysis and Corrective Actions
If you suspect that your this compound has undergone hydrolysis, consult the following table for common indicators and recommended actions.
| Symptom/Observation | Potential Cause | Recommended Action(s) |
| Change in pH of Solutions | Hydrolysis of this compound produces Heptafluoroisobutyric acid, which will lower the pH of unbuffered solutions. | 1. Immediately measure the pH of a solution prepared with the suspected ester. 2. If acidic, consider the batch compromised. 3. For future use, ensure solvents are anhydrous and consider using an inert atmosphere. |
| Inconsistent Experimental Results | The presence of hydrolysis products (Heptafluoroisobutyric acid and methanol) can interfere with reactions or analytical measurements. | 1. Re-purify the this compound by distillation. 2. Verify the purity of the distilled product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. 3. Review storage conditions and handling procedures to prevent future hydrolysis. |
| Appearance of a Second Peak in GC/HPLC Analysis | A new peak corresponding to Heptafluoroisobutyric acid or an unexpected derivative may appear in your chromatogram. | 1. Identify the new peak by running a standard of Heptafluoroisobutyric acid. 2. Quantify the extent of hydrolysis. 3. If the level of impurity is unacceptable, discard the batch and obtain a fresh one. Ensure the new batch is stored under strictly anhydrous conditions. |
| Cloudy or Hazy Appearance of the Liquid | While this compound is a clear liquid, significant hydrolysis in the presence of minimal water could potentially lead to phase separation or changes in appearance, especially at lower temperatures. | 1. Allow the sample to warm to room temperature to see if the cloudiness disappears. 2. If it persists, test for the presence of water and acidity. 3. If hydrolysis is confirmed, the product should be repurified or replaced. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is hydrolysis. This compound can react with water to form Heptafluoroisobutyric acid and methanol. This reaction is accelerated by the presence of acids or bases. The high degree of fluorination in the heptafluoroisobutyryl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2°C and 8°C. It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container made of a compatible material, such as amber glass, to protect it from moisture and light.
Q3: How does pH affect the stability of this compound?
A3: The hydrolysis of this compound is catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally slowest in the neutral pH range and increases significantly in the presence of strong acids or bases. Fluorinated esters are known to be more susceptible to hydrolysis, and this effect is pronounced under basic conditions.[3]
Q4: Can I store this compound in plastic containers?
A4: It is generally recommended to store this compound in glass containers, specifically amber glass to protect from light. If plastic containers must be used, they should be made of materials with high chemical resistance to fluorinated compounds, such as polytetrafluoroethylene (PTFE) or other fluoropolymers. It is advisable to conduct compatibility tests before long-term storage in any plastic container.
Q5: How can I tell if my this compound has started to hydrolyze?
A5: Signs of hydrolysis include a decrease in the pH of solutions made with the ester, the appearance of new peaks in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis (corresponding to Heptafluoroisobutyric acid), and inconsistent experimental results.
Q6: Is it necessary to use anhydrous solvents when working with this compound?
A6: Yes, it is highly recommended to use anhydrous solvents to prepare solutions of this compound, especially if the solutions are to be stored for any length of time. The presence of water in the solvent will promote hydrolysis.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Hydrolysis by Gas Chromatography (GC)
Objective: To quantify the amount of this compound and its primary hydrolysis product, Heptafluoroisobutyric acid, in a sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Prepare a series of calibration standards for both this compound and Heptafluoroisobutyric acid in the same solvent.
-
-
GC-FID (Flame Ionization Detector) Conditions:
-
Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve for both this compound and Heptafluoroisobutyric acid.
-
Inject the sample solution.
-
Quantify the amount of each component by comparing the peak areas to the respective calibration curves.
-
Protocol 2: Accelerated Stability Testing of this compound
Objective: To assess the stability of this compound under accelerated storage conditions to predict its shelf life.
Methodology:
-
Sample Preparation and Storage:
-
Aliquot the this compound into several small, tightly sealed amber glass vials under an inert atmosphere.
-
Place the vials in stability chambers under the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term (Control): 5°C ± 3°C
-
-
-
Testing Schedule:
-
Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated and intermediate; 0, 6, 12, 18, and 24 months for long-term).
-
-
Analytical Testing:
-
At each time point, analyze the samples for:
-
Purity and Degradation Products: Using the GC method described in Protocol 1.
-
Appearance: Visual inspection for color change or turbidity.
-
Acidity: Titration or pH measurement of a solution prepared from the sample.
-
-
-
Data Evaluation:
-
Plot the concentration of this compound and its primary degradation product over time for each storage condition.
-
Use the data from the accelerated conditions to project the long-term stability and establish a recommended re-test date or shelf life.
-
Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing with Methyl Heptafluoroisobutyrate in GC-MS
Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analyses of Methyl Heptafluoroisobutyrate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. For a compound like this compound, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample. Ultimately, it compromises the quantitative accuracy and reliability of your results.[1]
Q2: What are the most common reasons for peak tailing when analyzing this compound?
A2: Peak tailing for a moderately polar and fluorinated compound like this compound can stem from both chemical and physical issues within the GC-MS system.
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Chemical Interactions (Active Sites): The most likely cause is the interaction of the analyte with active sites in the GC system. These are locations that can adsorb polar compounds, causing them to elute more slowly and create a tailing peak. Common active sites include:
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Physical Issues: These problems are often related to the setup and maintenance of the GC system and can affect all peaks, not just this compound.[1]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow path.[1]
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System Leaks: Leaks in the system, particularly around the injector, can disrupt the carrier gas flow and lead to peak distortion.[4]
-
-
Methodological Parameters: Sub-optimal GC-MS method parameters can also contribute to or exacerbate peak tailing.
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Incorrect Inlet Temperature: An inlet temperature that is too low can lead to slow or incomplete vaporization of the sample.
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Inappropriate Column Choice: Using a non-polar column for a moderately polar analyte can result in poor peak shape.[5][6][7]
-
Solvent-Analyte-Phase Mismatch: A mismatch in polarity between the solvent, this compound, and the column's stationary phase can cause peak distortion.
-
Q3: How can I quickly diagnose the cause of peak tailing for this compound?
A3: A systematic approach is the most efficient way to pinpoint the source of the problem. Start by determining if the issue is specific to this compound or if all peaks in your chromatogram are tailing.
-
If only the this compound peak (and other polar analytes) are tailing: This strongly suggests a chemical interaction issue. Focus on troubleshooting active sites in your system.
-
If all peaks are tailing: This is more indicative of a physical problem with the GC setup or a widespread contamination issue.
A good first step in either case is to perform routine inlet maintenance, including replacing the liner and septum.
Troubleshooting Guides
This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing with this compound.
Guide 1: Addressing Chemical Interactions and Active Sites
Q: My this compound peak is tailing, but my non-polar standards look fine. What should I do?
A: This is a classic sign of active sites in your GC system. Follow these steps to deactivate or eliminate them:
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Replace the Inlet Liner: The inlet liner is a primary site for contamination and analyte interaction. Replace it with a new, high-quality deactivated liner. For a moderately polar analyte like this compound, a liner with glass wool can aid in vaporization, but ensure the wool is also deactivated.[8][9] A single taper liner with wool is often a good starting point for splitless injections.[8]
-
Perform Inlet Maintenance: While the inlet is disassembled, clean the injector port to remove any accumulated residues.
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Trim the Column: A small section (10-20 cm) from the front of the column can accumulate non-volatile residues and become active. Carefully trim this portion of the column to expose a fresh, inert surface.
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Condition the Column: After trimming and reinstalling the column, perform a column bake-out according to the manufacturer's instructions to remove any contaminants.
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Consider a More Inert Column: If tailing persists, your current column may not be sufficiently inert for analyzing fluorinated polar compounds. Consider switching to a column specifically designed for trace-level analysis of polar compounds, often labeled as "inert" or "MS-grade." A polar stationary phase, such as one containing polyethylene glycol (WAX) or a cyanopropyl phase, is recommended for polar compounds.[5][6][7]
Guide 2: Correcting Physical and Mechanical Issues
Q: All the peaks in my chromatogram, including the solvent peak, are tailing. Where should I start looking for the problem?
A: Widespread peak tailing usually points to a physical problem in the GC system that is disrupting the carrier gas flow path.
-
Check the Column Installation:
-
Column Cut: Ensure the column ends are cut cleanly and perpendicularly. A poor cut can create turbulence. Use a ceramic scoring wafer or a diamond-tipped scribe for a clean break.[1]
-
Installation Depth: Verify that the column is installed at the correct depth in both the injector and the detector, as specified by your instrument manufacturer. Incorrect positioning can create unswept volumes.[1]
-
-
Perform a Leak Check: Use an electronic leak detector to check for leaks around the injector septum nut, column fittings, and gas line connections. Even a small leak can significantly impact chromatography.
-
Inspect the Septum: A cored or leaking septum can be a source of both leaks and contamination. Replace the septum regularly.
Experimental Protocols
Protocol 1: Recommended GC-MS Parameters for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer | Standard setup for volatile compound analysis. |
| Inlet | Split/Splitless | Allows for flexibility in sample concentration. |
| Liner | Deactivated single taper with deactivated glass wool | Good for focusing the sample onto the column and aiding vaporization.[8][9] |
| Injection Volume | 1 µL | A standard starting volume. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the analyte (Boiling Point: 77 °C). |
| Split Ratio | 20:1 (can be adjusted based on concentration) | A higher split ratio can sometimes improve peak shape if the column is overloaded. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Column | Polar capillary column (e.g., DB-WAX, ZB-FAME) | "Like dissolves like" - a polar column is suitable for a moderately polar analyte.[10] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 150°C (hold 2 min) | A starting point for separating the analyte from solvent and other components. Adjust as needed.[11][12] |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Acquisition Mode | Scan (m/z 40-300) | Allows for qualitative identification of the analyte. |
Data Presentation
The following table summarizes the potential impact of various GC-MS parameters on the peak shape of this compound.
| Parameter | Effect of Sub-optimal Setting on Peak Shape | Recommended Action to Improve Peak Shape |
| Inlet Temperature | Too low: Broad, tailing peaks due to incomplete vaporization. | Increase in 10-20°C increments. |
| Injection Volume | Too high: Peak fronting due to column overload. | Decrease injection volume or dilute the sample. |
| Split Ratio | Too low: Can contribute to peak broadening if the column is overloaded. | Increase the split ratio (e.g., from 10:1 to 50:1). |
| Column Flow Rate | Too low: Broader peaks due to increased diffusion. | Optimize for best efficiency (Van Deemter plot). |
| Oven Ramp Rate | Too slow: Broader peaks. | Increase the ramp rate. |
| Column Polarity | Mismatch with analyte: Tailing or fronting peaks. | Use a polar column for this compound.[5][6][7] |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 5. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. How to Choose a GC Inlet Liner [restek.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. mdpi.com [mdpi.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Methyl Heptafluoroisobutyrate (MHFB) Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of analytes using Methyl Heptafluoroisobutyrate (MHFB) for gas chromatography (GC) analysis.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve side reactions and other problems that may occur during the derivatization process with MHFB.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Incomplete Derivatization) | 1. Presence of moisture: MHFB is sensitive to water, which can hydrolyze the reagent and reduce its effectiveness.[1][2] 2. Insufficient reagent: An inadequate amount of MHFB may lead to incomplete derivatization of the analyte.[1] 3. Suboptimal reaction conditions: Incorrect temperature or reaction time can hinder the reaction's progress.[1][2] 4. Degraded reagent: MHFB can degrade over time, especially if not stored properly.[1] 5. Steric hindrance: Bulky molecules may react slowly. | 1. Ensure all glassware, solvents, and the sample are anhydrous.[1][2] Consider using a drying agent like anhydrous sodium sulfate.[2] 2. Use a molar excess of MHFB. A general guideline is a 2:1 molar ratio of derivatizing agent to active hydrogen. 3. Optimize the reaction temperature and time. Heating can often increase the yield, but the thermal stability of the analyte and derivative must be considered.[2] 4. Use a fresh, high-quality MHFB reagent. Store the reagent in a desiccator under an inert atmosphere.[1] 5. For sterically hindered compounds, consider adding a catalyst and increasing the reaction time and temperature. |
| Presence of Multiple Peaks for a Single Analyte | 1. Side reactions with other functional groups: MHFB can react with other active hydrogens, such as those in hydroxyl and thiol groups, in addition to the target amine groups.[3][4] 2. Formation of stereoisomers: Derivatization of chiral analytes can result in the formation of diastereomers, which may separate during GC analysis.[1] 3. Tautomerization: Keto-enol tautomerism in the analyte can lead to the formation of multiple derivative products.[1] | 1. Optimize reaction conditions (e.g., lower temperature) to favor the derivatization of the target functional group. If multiple functional groups are expected to react, ensure the reaction goes to completion to obtain a single, fully derivatized product. 2. If isomer separation is not desired, adjust chromatographic conditions to co-elute the diastereomers. Otherwise, ensure the chromatographic method can resolve the isomers for accurate quantification.[1] 3. For compounds prone to tautomerization, consider a two-step derivatization, such as methoximation prior to acylation, to stabilize the carbonyl group.[5] |
| Peak Tailing in Chromatogram | 1. Incomplete derivatization: Residual polar functional groups on the analyte can interact with active sites in the GC system, causing peak tailing.[1] 2. Active sites in the GC system: The GC inlet liner or the column itself may have active sites that interact with the analyte.[1] 3. Hydrolysis of the derivative: The MHFB derivative may be unstable and hydrolyze back to the original analyte in the presence of trace moisture. | 1. Re-optimize the derivatization procedure to ensure complete reaction.[1] This includes checking for moisture, using sufficient reagent, and optimizing time and temperature. 2. Use a deactivated inlet liner and a high-quality, inert GC column.[1] Regularly condition the column as per the manufacturer's instructions. 3. Ensure the entire system, from sample preparation to injection, is as anhydrous as possible. Analyze the sample promptly after derivatization. |
| Presence of Extraneous Peaks | 1. Byproducts of the derivatization reaction: The reaction of MHFB with an analyte produces heptafluorobutyric acid as a byproduct.[4] 2. Impurities in the reagent or solvent: The MHFB reagent or the solvent used may contain impurities. 3. Contaminants from glassware or sample matrix: Improperly cleaned glassware or complex sample matrices can introduce interfering compounds. | 1. The acidic byproduct can sometimes be removed by a gentle stream of nitrogen or by a simple workup procedure, such as a liquid-liquid extraction with a neutral or slightly basic aqueous solution.[4][6] 2. Use high-purity reagents and solvents. It is advisable to run a reagent blank (all components except the analyte) to identify any peaks originating from the reagents or solvent. 3. Thoroughly clean all glassware and consider deactivating it by silanization, especially when analyzing amines at low concentrations.[2] Perform a sample cleanup procedure to remove matrix interferences before derivatization. |
| Poor Reproducibility | 1. Variability in reaction conditions: Inconsistent reaction times, temperatures, or reagent amounts can lead to variable derivatization yields. 2. Presence of variable amounts of water: Moisture contamination can vary between samples, affecting the reaction efficiency.[1][2] 3. Derivative instability: If the derivatives are not stable, the time between derivatization and analysis can affect the results. | 1. Strictly control all reaction parameters. The use of a heating block with precise temperature control is recommended. 2. Implement rigorous procedures to exclude moisture from all samples and reagents.[1][2] 3. Analyze samples as soon as possible after derivatization. If storage is necessary, it should be at low temperatures and under an inert atmosphere. Conduct stability studies to determine the acceptable time frame for analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups that react with this compound (MHFB)?
A1: MHFB is an acylating agent that primarily reacts with primary and secondary amines.[2][4] It can also react with other nucleophilic functional groups containing active hydrogens, such as hydroxyl (alcohols and phenols) and thiol groups, to form stable and volatile derivatives suitable for GC analysis.[3][4]
Q2: How can I prevent the hydrolysis of my MHFB derivatives?
A2: Hydrolysis can be minimized by ensuring that the entire derivatization and analysis process is conducted under anhydrous conditions.[2] This includes using dry solvents, thoroughly drying your sample extract, and using a fresh, high-purity MHFB reagent. Storing the derivatized samples in a desiccator and analyzing them as quickly as possible after preparation is also recommended.
Q3: My analyte contains both an amine and a hydroxyl group. Will MHFB react with both?
A3: Yes, MHFB can react with both amine and hydroxyl groups.[3] Reactions with amines are generally faster than with hydroxyls.[2] To ensure a single, fully derivatized product, you may need to use a larger excess of the reagent and potentially more stringent reaction conditions (e.g., higher temperature or longer reaction time). It is crucial to optimize the derivatization method to achieve complete reaction at all sites.
Q4: What is the purpose of adding a base, such as pyridine or triethylamine, to the reaction?
A4: A base is often added to the reaction mixture to act as a catalyst and an acid scavenger. It neutralizes the heptafluorobutyric acid byproduct formed during the reaction, which can drive the equilibrium towards the formation of the derivative and prevent potential degradation of the derivative by the acid.
Q5: Are there any alternatives to MHFB for the derivatization of amines and phenols?
A5: Yes, several other acylating and silylating agents are available. For acylation, reagents like Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA) are commonly used.[1][7] For silylation, which is another common derivatization technique for hydroxyl and amine groups, reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are popular choices.[5] The choice of reagent depends on the specific analyte, the required sensitivity, and the detector being used.
Experimental Protocols
Standard Protocol for MHFB Derivatization of Amines
This protocol provides a general procedure for the derivatization of primary and secondary amines. Optimization of reaction time and temperature may be necessary for specific analytes.
-
Sample Preparation:
-
If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analyte into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous.
-
-
Derivatization Reaction:
-
Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate or acetonitrile) to the dried sample residue to redissolve it.
-
Add a 2 to 10-fold molar excess of this compound (MHFB).
-
(Optional) Add a catalyst/acid scavenger, such as 10 µL of anhydrous pyridine or triethylamine.
-
Cap the reaction vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven. The optimal temperature and time should be determined empirically.
-
-
Sample Work-up and Analysis:
-
Cool the reaction vial to room temperature.
-
The sample can be directly injected into the GC-MS.
-
Alternatively, to remove the heptafluorobutyric acid byproduct and excess reagent, the solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a non-polar solvent like hexane for injection.
-
Visualizations
Experimental Workflow for MHFB Derivatization
Caption: A generalized workflow for the derivatization of analytes using this compound (MHFB) prior to GC-MS analysis.
Troubleshooting Logic for Incomplete Derivatization
Caption: A decision tree illustrating the troubleshooting steps for addressing incomplete derivatization with MHFB.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. youtube.com [youtube.com]
- 6. HFBA derivatization and GC column - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
optimizing temperature for Methyl Heptafluoroisobutyrate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Methyl Heptafluoroisobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving this compound?
The optimal temperature is highly dependent on the specific reaction. For instance, in the synthesis of perfluoromethacrylamide through the reaction of this compound with ammonia, a temperature of 40°C has been utilized.[1] However, for its synthesis from dimethyl carbonate and perfluoropropylene, a reaction temperature of 70°C is reported.[2] It is crucial to consult literature for the specific transformation being conducted. As a general guideline, many esterification reactions proceed well in the range of 50-100°C.
Q2: What are the common causes of low yield in reactions with this compound?
Low yields can stem from several factors:
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Suboptimal Temperature: The reaction rate may be too slow at lower temperatures, leading to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition.
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Presence of Water: As with many ester-based reactions, the presence of moisture can lead to hydrolysis of this compound back to heptafluoroisobutyric acid and methanol, reducing the yield of the desired product.
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Improper Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion of the limiting reagent.
-
Inefficient Mixing: Poor agitation can lead to localized temperature gradients and concentration differences, resulting in inconsistent reaction progress and potential side reactions.
Q3: How can I minimize the formation of side products?
Careful control of reaction parameters is key. Maintaining a consistent and optimized temperature is critical. Ensuring all reactants and solvents are anhydrous will minimize hydrolysis. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric components.
Q4: Can I increase the reaction temperature to speed up a slow reaction?
While increasing the temperature generally accelerates reaction rates, it should be done with caution. Higher temperatures can promote the formation of undesired byproducts or lead to the thermal decomposition of the reactants or products. It is advisable to increase the temperature in small increments while closely monitoring the reaction progress by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
Q5: What are the primary safety concerns when working with this compound?
This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of fire, thermal decomposition can release irritating gases and vapors.
Troubleshooting Guides
Problem: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low product yield in reactions involving this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Reaction Temperature | Verify the internal reaction temperature using a calibrated thermometer. | Ensure the heating apparatus is functioning correctly and the set temperature matches the internal reaction temperature. For exothermic reactions, ensure adequate cooling is in place. |
| Reagent Purity and Stoichiometry | Confirm the purity of this compound and other reactants. Double-check all calculations for molar equivalents. | Use reagents of appropriate purity. Consider re-purifying starting materials if necessary. Accurately weigh/measure all reactants. |
| Moisture Contamination | Ensure all glassware was thoroughly dried before use and that anhydrous solvents were used. | Dry glassware in an oven prior to use. Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves). |
| Reaction Time | Monitor the reaction progress over time using TLC or GC. | Continue the reaction until the starting material is consumed. If the reaction has stalled, consider other troubleshooting steps. |
Problem: Formation of Significant Side Products
This section addresses the issue of impurity formation during your reaction.
Troubleshooting Workflow for Side Product Formation
Caption: A decision-making workflow for identifying and mitigating the formation of side products.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Excessive Reaction Temperature | Review the reaction temperature. High temperatures can lead to thermal decomposition. | Lower the reaction temperature. Consider running a temperature optimization study to find the ideal balance between reaction rate and purity. |
| Hydrolysis | Analyze the side products for the presence of heptafluoroisobutyric acid. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. |
| Air/Oxidative Sensitivity | If the reaction is sensitive to air, side products may form due to oxidation. | Degas solvents and run the reaction under an inert atmosphere such as nitrogen or argon. |
Experimental Protocols & Data
Synthesis of this compound
This protocol is based on the reaction of dimethyl carbonate and perfluoropropylene.[2]
Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Reaction Parameters and Reported Yields
| Alkali Metal Fluoride | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Fluoride | Acetonitrile | 70 | 15 | 73.0 | [2] |
| Sodium Fluoride | Acetonitrile | 70 | 15 | 73.6 | [2] |
| Potassium Fluoride | Diethylene Glycol Dimethyl Ether | 70 | 15 | 65.3 | [2] |
Synthesis of Perfluoromethacrylamide
This protocol describes the reaction of this compound with ammonia.[1]
Reaction Parameters
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ammonia | Methanol | 40 | 3 | 86.6 | [1] |
References
Technical Support Center: Catalyst Selection for Reactions Involving Methyl Heptafluoroisobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl Heptafluoroisobutyrate (MHIB).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and the typical catalysts used?
A1: this compound is a versatile fluorinated building block. The most common reactions include hydrolysis, transesterification, and amidation. Catalyst selection is crucial for optimizing reaction outcomes.
-
Hydrolysis: This reaction converts MHIB to heptafluoroisobutyric acid. It is typically catalyzed by strong acids (e.g., H₂SO₄) or bases (e.g., NaOH, LiOH).[1] The choice between acid and base catalysis depends on the stability of other functional groups in the molecule.
-
Transesterification: This involves reacting MHIB with an alcohol to form a new ester. Common catalysts include Lewis acids, strong bases like sodium methoxide, and mineral acids.[2][3] The reaction conditions need to be optimized to achieve high yields.[3][4]
-
Amidation/Dehydration: MHIB can be converted to heptafluoroisobutyronitrile through a reaction with ammonia followed by dehydration. Dehydration catalysts for this process can include silicon dioxide, aluminum oxide, or manganese oxide, often at elevated temperatures.[5]
Q2: My transesterification reaction with MHIB is showing low conversion. What are the likely causes?
A2: Low conversion in transesterification reactions is a common issue. Several factors could be responsible:
-
Catalyst Inactivity: The chosen catalyst may not be active enough under your reaction conditions. Consider screening different types of catalysts (e.g., acid, base, or organometallic).
-
Insufficient Catalyst Loading: The amount of catalyst may be too low. A stepwise increase in catalyst concentration can help determine the optimal loading.
-
Presence of Water: Water can hydrolyze the ester and deactivate certain catalysts. Ensure all reactants and solvents are anhydrous.
-
Reaction Temperature: The temperature may be too low for efficient catalyst turnover. Conversely, excessively high temperatures can lead to side reactions or catalyst decomposition. Optimization of the reaction temperature is critical.[6]
Q3: I am observing significant side product formation in my reaction. How can I improve selectivity?
A3: Improving selectivity involves fine-tuning the reaction conditions and catalyst choice.
-
Catalyst Selection: Some catalysts are inherently more selective than others. For instance, in reactions involving sterically hindered molecules, a catalyst with less steric bulk may be necessary.[6]
-
Solvent Choice: The solvent can significantly influence reaction pathways. Non-polar, hydrocarbon-based solvents or chlorinated solvents are often preferred as they have a weak binding affinity to the catalyst complex.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the rate of undesired side reactions more than the desired reaction, thus improving selectivity.
Troubleshooting Guides
Issue 1: Low or No Yield in Hydrolysis Reaction
| Symptom | Possible Cause | Troubleshooting Step |
| Starting material remains largely unreacted after extended reaction time. | Ineffective Catalyst: The chosen acid or base (e.g., NaOH) may be too weak or sterically hindered for this specific substrate.[1] | Switch to a stronger or different base, such as Lithium Hydroxide (LiOH), which can be more effective for hindered esters.[1] |
| Formation of an unexpected methyl ether product. | Alcoholic Solvent Interference: Using an alcohol solvent like methanol can lead to transesterification as a major side reaction instead of hydrolysis.[1] | Use a mixed solvent system with water and a non-reactive aprotic solvent like THF or dioxane.[1] |
| Reaction stalls or proceeds very slowly. | Poor Solubility: The starting ester may not be sufficiently soluble in the aqueous base solution. | Add a co-solvent such as THF or acetone to improve the solubility of the starting material. |
Issue 2: Catalyst Deactivation or Poisoning
| Symptom | Possible Cause | Troubleshooting Step |
| The reaction starts but does not go to completion. | Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., water, other nucleophiles) can irreversibly bind to the catalyst's active sites. | Purify all starting materials and ensure solvents are rigorously dried before use. |
| Inconsistent results between batches. | Variability in Reagent Quality: The purity of MHIB or other reagents may vary between suppliers or lots. | Characterize all incoming materials by techniques like GC or NMR to ensure consistent quality. |
| Catalyst appears physically changed after the reaction (e.g., color change, precipitation). | Catalyst Decomposition: The reaction conditions (temperature, pressure, reactants) may be too harsh for the catalyst, leading to its degradation. | Review the catalyst's stability data. Consider using a more robust catalyst or milder reaction conditions. |
Data Presentation
Table 1: Typical Catalyst Performance in Transesterification of Fluorinated Esters
| Catalyst | Catalyst Loading (mol%) | Alcohol | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| H₂SO₄ | 1.0 | Methanol | 60 | 8 | ~75[2] |
| NaOH | 0.5 | Methanol | 60 | 2 | ~89[4] |
| Sodium Methoxide | 0.5 | Methanol | 60 | 1 | >95[3] |
| CuO-CaO | 4.0 (wt%) | Methanol | 60 | 2.5 | ~95[7] |
Note: These are representative values and actual results may vary based on specific substrate and reaction conditions.
Experimental Protocols
Protocol: General Procedure for Base-Catalyzed Transesterification of MHIB
Objective: To synthesize a new ester from this compound using a base catalyst.
Materials:
-
This compound (MHIB)
-
Anhydrous alcohol (e.g., ethanol, isopropanol)
-
Catalyst (e.g., Sodium methoxide, 0.5 mol%)
-
Anhydrous solvent (e.g., THF, if required for solubility)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove moisture.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the anhydrous alcohol.
-
Catalyst Addition: Carefully add the sodium methoxide catalyst to the alcohol and stir until it is completely dissolved.
-
Substrate Addition: Add the this compound to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60°C) and monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, or NMR).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a weak acid (e.g., dilute HCl) until the pH is neutral.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography, to obtain the pure ester.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Decision tree for initial catalyst selection based on reaction type.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of sunflower oil transesterification process using sodium methoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]
- 6. React App [pmc.umicore.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Methyl Heptafluoroisobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl Heptafluoroisobutyrate (MHFIB). The following information is designed to help you identify and remove impurities, ensuring the high purity required for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound (MHFIB)?
A1: The purity of commercial MHFIB is typically greater than 98.0% as determined by Gas Chromatography (GC).[1][2][3] However, trace impurities can be present, arising from the synthesis process. A common byproduct from certain synthetic routes is Methyl Trifluoroacetate .[4][5] Other potential impurities can include unreacted starting materials or byproducts from other synthesis pathways. Depending on the synthetic route, which can include the reaction of hexafluoropropylene or the use of methyl chloroformate and potassium fluoride, other fluorinated or non-fluorinated esters and residual solvents may be present.
Q2: How can I identify the impurities in my MHFIB sample?
A2: The most effective method for identifying volatile impurities in MHFIB is Gas Chromatography-Mass Spectrometry (GC-MS) .[6][7] This technique separates the components of the mixture and provides mass spectra that can be used to identify the individual compounds. For a comprehensive analysis, especially for non-volatile or polar impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed.
Q3: What is the recommended primary method for purifying MHFIB?
A3: Fractional distillation is the most common and effective method for purifying MHFIB.[8] This technique separates compounds based on differences in their boiling points. MHFIB has a boiling point of approximately 77°C at atmospheric pressure.[1]
Q4: What are the main challenges when purifying volatile fluorinated compounds like MHFIB?
A4: The primary challenges include their low boiling points and high vapor pressures, which can lead to sample loss.[9] Additionally, the similar polarities of different fluorinated compounds can make chromatographic separation difficult.[9]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of MHFIB from impurities.
-
Symptom: The collected distillate is still showing significant impurity peaks in the GC analysis.
-
Possible Causes & Solutions:
-
Insufficient column efficiency: The fractionating column may not have enough theoretical plates for the separation.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of glass beads).
-
-
Distillation rate is too fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.
-
Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second.
-
-
Poor insulation: Heat loss from the distillation column can disrupt the temperature gradient.
-
Solution: Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[10]
-
-
Flooding: Excessive boiling can cause liquid to be carried up the column instead of vapor, preventing proper separation.[10][11]
-
Issue 2: Significant loss of MHFIB during distillation.
-
Symptom: The volume of the collected purified product is much lower than expected.
-
Possible Causes & Solutions:
-
Leaks in the apparatus: Poorly sealed joints can lead to the escape of MHFIB vapor.
-
Solution: Ensure all glass joints are properly sealed. Use appropriate joint sleeves or high-vacuum grease if necessary.
-
-
Inefficient condensation: The condenser may not be adequately cooling the MHFIB vapor.
-
Solution: Ensure a steady and sufficient flow of cold water through the condenser. For very volatile compounds, a condenser with a larger surface area or a colder coolant may be necessary.
-
-
High vapor pressure of MHFIB: Due to its volatility, some product may be lost even with an efficient condenser.
-
Solution: Cool the receiving flask in an ice bath to minimize evaporation of the collected distillate.
-
-
Data Presentation
The following table provides representative data on the purity of a commercial MHFIB sample before and after fractional distillation.
| Compound | Boiling Point (°C) | Purity Before Distillation (% by GC) | Purity After Distillation (% by GC) |
| Methyl Trifluoroacetate | 43 | 1.5 | < 0.1 |
| This compound | 77 | 98.2 | > 99.8 |
| Other Higher Boiling Impurities | > 90 | 0.3 | Not Detected |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify commercial this compound by removing lower and higher boiling point impurities.
Materials:
-
Commercial this compound (≥98% purity)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
-
Ice bath
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the commercial MHFIB and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place a thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to the distillation head and the receiving flask.
-
Insulate the fractionating column and the distillation head with glass wool or aluminum foil.
-
Start the flow of cold water through the condenser.
-
-
Distillation:
-
Begin heating the round-bottom flask gently.
-
Observe the condensation ring rising slowly up the fractionating column. The rise should be gradual to ensure proper separation.
-
As the vapor reaches the thermometer, the temperature will rise and then stabilize at the boiling point of the first fraction (the lowest boiling impurity).
-
Collect this initial fraction in a separate receiving flask and label it as "Forerun".
-
Once the temperature begins to rise again, change the receiving flask to collect the main fraction.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of MHFIB (~77°C).
-
Monitor the temperature closely. If it starts to rise or fall significantly, stop the distillation or change the receiving flask to collect a final "tailing" fraction.
-
-
Post-Distillation:
-
Turn off the heating and allow the apparatus to cool down completely before disassembling.
-
Analyze the purity of the collected main fraction using Gas Chromatography (GC) or GC-MS.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of this compound before and after purification.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (with appropriate split ratio).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the MHFIB sample (both pre- and post-distillation) in a suitable solvent (e.g., acetone or ethyl acetate).
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to MHFIB and any impurities based on their retention times.
-
Calculate the percentage purity by integrating the peak areas.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting poor separation during fractional distillation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | 680-05-7 | TCI AMERICA [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl trifluoroacetate, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Gas-liquid chromatography of the heptafluorobutyrate derivatives of the O-methyl-glycosides on capillary columns: a method for the quantitative determination of the monosaccharide composition of glycoproteins and glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
dealing with moisture sensitivity of Methyl Heptafluoroisobutyrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the moisture sensitivity of Methyl Heptafluoroisobutyrate (MHFIB).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MHFIB) and why is it moisture-sensitive?
This compound (MHFIB), also known as Heptafluoroisobutyric Acid Methyl Ester, is a fluorinated organic compound with the chemical formula C₅H₃F₇O₂.[1] It is a colorless and highly flammable liquid.[2] Its moisture sensitivity stems from the ester functional group, which is susceptible to hydrolysis—a chemical reaction with water. This reaction breaks the ester bond, leading to the formation of heptafluoroisobutyric acid and methanol. The presence of electron-withdrawing fluorine atoms can influence the kinetic stability of the ester bond.[3]
Q2: How should I properly store MHFIB to maintain its integrity?
To ensure the stability of MHFIB, it should be stored in a cool, dark, and well-ventilated area in a tightly sealed container.[1][4] For optimal preservation, it is recommended to store MHFIB under an inert atmosphere, such as nitrogen or argon, and at temperatures below 15°C.[2] This minimizes its exposure to atmospheric moisture.
Q3: What are the initial signs of MHFIB degradation due to moisture?
Degradation of MHFIB due to moisture contamination may not be visually apparent. However, inconsistent or lower-than-expected yields in your reactions are a primary indicator.[1][5] Analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of impurities, namely heptafluoroisobutyric acid and methanol.[6][7]
Q4: Can I use MHFIB from a previously opened bottle?
While it is possible, it is crucial to ensure the bottle was securely sealed and stored under the recommended conditions. If you experience issues with your experiment, such as low yields, it is advisable to compare the performance of the older bottle with a new, unopened one.[1] This can help determine if the reagent has been compromised.
Troubleshooting Guide
This guide addresses common issues encountered when using MHFIB in moisture-sensitive applications.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield in a reaction using MHFIB. | MHFIB Degradation: The MHFIB may have been compromised by moisture. | 1. Use a fresh, unopened bottle of MHFIB for the reaction. 2. If a new bottle is unavailable, consider purifying the existing MHFIB by distillation, ensuring all glassware is scrupulously dry. |
| Contaminated Solvents or Reagents: Trace amounts of water in solvents or other reagents can hydrolyze MHFIB. | 1. Use freshly dried, anhydrous solvents. Consider using a solvent from a newly opened bottle or drying the solvent using appropriate methods (e.g., distillation from a drying agent). 2. Ensure all other reagents are anhydrous. | |
| Improper Glassware Preparation: Residual moisture on glassware can lead to MHFIB hydrolysis. | 1. Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours or overnight and cool under a stream of dry inert gas or in a desiccator. 2. For highly sensitive reactions, flame-dry the glassware under vacuum immediately before use.[1] | |
| Inconsistent reaction outcomes. | Variable Moisture Content: Inconsistent levels of moisture in different experimental setups. | 1. Standardize the procedure for drying glassware and solvents. 2. Always handle MHFIB and set up reactions under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2][8] |
| Formation of unexpected byproducts. | Hydrolysis of MHFIB: The formation of heptafluoroisobutyric acid can lead to side reactions. | 1. Confirm the identity of byproducts using analytical techniques like LC-MS or GC-MS.[9] 2. If heptafluoroisobutyric acid is detected, rigorously exclude water from the reaction system. |
Experimental Protocols
Protocol 1: General Handling of MHFIB under Anhydrous Conditions
This protocol outlines the essential steps for handling MHFIB to prevent moisture-induced degradation.
Materials:
-
This compound (MHFIB)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Oven-dried or flame-dried glassware (e.g., round-bottom flask, syringe, needles)
-
Inert gas source (Nitrogen or Argon) with a manifold (e.g., Schlenk line)
-
Septa
-
Glovebox (recommended for highly sensitive applications)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120-150°C) for at least 4 hours, and then cooled in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of nitrogen or argon.
-
Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask using a dry syringe or cannula.
-
MHFIB Transfer:
-
In a Glovebox: The ideal method is to weigh and transfer MHFIB inside a glovebox with a dry, inert atmosphere.
-
Using a Syringe: If a glovebox is not available, use a dry syringe to withdraw the desired volume of MHFIB from the bottle. The bottle should have a septum-sealed cap. Before withdrawal, flush the syringe with inert gas. Pierce the septum of the MHFIB bottle with the syringe needle and a second needle connected to the inert gas line to maintain positive pressure.
-
-
Addition to Reaction: Add the MHFIB to the reaction flask containing the anhydrous solvent. Maintain a positive pressure of inert gas throughout the process.
Protocol 2: Monitoring MHFIB Hydrolysis by HPLC
This protocol provides a general method for detecting the degradation of MHFIB.
Materials:
-
MHFIB sample
-
Heptafluoroisobutyric acid standard
-
Methanol standard
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare standard solutions of MHFIB, heptafluoroisobutyric acid, and methanol in the mobile phase or a suitable solvent at known concentrations.
-
Sample Preparation: Dilute a small aliquot of the MHFIB sample to be tested in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the standard solutions to determine their retention times.
-
Inject the MHFIB sample.
-
Monitor the chromatogram for peaks corresponding to MHFIB and its potential hydrolysis products (heptafluoroisobutyric acid and methanol).
-
-
Quantification: The amount of degradation can be quantified by comparing the peak areas of the degradation products to the peak area of the MHFIB, using the standard curves for calibration.
Visualizations
Caption: Workflow for handling moisture-sensitive this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. researchgate.net [researchgate.net]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Methyl Heptafluoroisobutyrate (MHFB) and other Heptafluorobutyryl (HFB) Derivatives in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl Heptafluoroisobutyrate (MHFB) and other Heptafluorobutyryl (HFB) derivatives in mass spectrometry (MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve the ionization efficiency and overall quality of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing analytes with Heptafluorobutyric Anhydride (HFBA)?
A1: Derivatization with Heptafluorobutyric Anhydride (HFBA) is primarily employed to improve the analytical characteristics of compounds for gas chromatography (GC) and mass spectrometry. The main benefits include:
-
Increased Volatility: The HFB group increases the volatility of polar analytes containing hydroxyl, amino, or thiol groups, making them suitable for GC analysis.
-
Enhanced Electron Capture Detection: The highly electronegative fluorine atoms in the HFB group make the derivatives excellent candidates for electron capture detection (ECD) in GC and for negative chemical ionization (NCI) in MS, which can provide high sensitivity.[1][2]
-
Improved Chromatographic Peak Shape: Derivatization can reduce peak tailing by masking polar functional groups, leading to better peak symmetry and resolution.[3]
-
Characteristic Fragmentation: HFB derivatives often produce predictable fragmentation patterns in mass spectrometry, which can aid in structural elucidation.[3]
Q2: Which ionization techniques are most suitable for the analysis of HFB derivatives?
A2: The choice of ionization technique largely depends on the analytical method (GC-MS or LC-MS) and the nature of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Electron Ionization (EI): EI is a common ionization technique in GC-MS. While it can cause extensive fragmentation, it provides reproducible mass spectra that can be searched against libraries.
-
Negative Chemical Ionization (NCI): NCI is often the preferred method for HFB derivatives due to the high electron affinity of the heptafluorobutyryl group. This "soft ionization" technique can provide high sensitivity with less fragmentation, often yielding a prominent molecular ion or a simple fragmentation pattern.[1][2]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Electrospray Ionization (ESI): ESI is suitable for polar and ionizable compounds. The ionization efficiency of HFB derivatives in ESI can be challenging as the HFB group itself is not readily ionizable. Signal intensity may be low, and optimization of mobile phase additives is often necessary. Perfluorinated compounds have been reported to cause significant ion suppression and contamination in ESI sources.[4][5][6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a good alternative for less polar and thermally stable compounds that are not well-ionized by ESI.[7] Since APCI involves a gas-phase ionization process, it may be more suitable for HFB derivatives than ESI, especially if the original analyte is of low to medium polarity.
-
Atmospheric Pressure Photoionization (APPI): APPI can be effective for nonpolar compounds and may offer an advantage for certain HFB derivatives that are difficult to ionize by ESI or APCI.
-
Q3: Can I use Heptafluorobutyric Acid (HFBA) as a mobile phase additive in LC-MS?
A3: Yes, Heptafluorobutyric Acid (HFBA) can be used as an ion-pairing reagent in reversed-phase LC-MS to improve the retention and peak shape of polar, basic analytes.[8] However, it is crucial to be aware of the following:
-
Ion Suppression: HFBA is known to cause significant signal suppression in ESI, which can negatively impact sensitivity.[4][5][9] The extent of suppression is analyte-dependent.
-
System Contamination: Perfluorinated acids like HFBA are notoriously difficult to remove from an LC-MS system and can lead to persistent background ions, affecting subsequent analyses.[6] Thorough cleaning procedures are required if HFBA is used.
-
Improved Signal (in some cases): In some instances, HFBA as an ion-pairing reagent has been reported to provide better signal intensity compared to other ion-pairing agents like trifluoroacetic acid (TFA).[8] It can also help in suppressing the formation of metal adducts in the positive ion mode.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal/Poor Ionization Efficiency (LC-MS) | Inefficient Ionization in ESI: The HFB derivative may not be efficiently ionized by ESI. | 1. Switch to APCI or APPI: These techniques may be more effective for your derivative.[7] 2. Optimize Mobile Phase: Add modifiers like ammonium formate or acetate to promote the formation of adducts (e.g., [M+NH₄]⁺ or [M+HCOO]⁻). 3. Adjust pH: Modify the mobile phase pH to promote protonation or deprotonation of any remaining ionizable groups on the molecule. 4. Consider a different derivatizing agent: If sensitivity is a major issue, a derivatizing agent that introduces a permanently charged or easily ionizable group may be more suitable for LC-MS.[11][12] |
| Ion Suppression: Co-eluting matrix components or the HFBA reagent itself can suppress the analyte signal.[4][13] | 1. Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components. 2. Sample Clean-up: Implement a more rigorous sample preparation procedure (e.g., solid-phase extraction) to remove interfering substances. 3. Dilute the Sample: Reducing the matrix load by diluting the sample can sometimes alleviate ion suppression.[14] | |
| No or Poor Peak in GC-MS | Incomplete Derivatization: The reaction may not have gone to completion. | 1. Optimize Reaction Conditions: Increase reaction temperature (typically 60-70°C) or time (30-60 minutes).[15] Ensure the sample is dry before adding the derivatizing reagent. 2. Check Reagent Quality: Use fresh, high-quality HFBA and ensure it has not been degraded by moisture. |
| Thermal Degradation: The derivative may be degrading in the GC inlet. | 1. Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivative. 2. Use a Deactivated Inlet Liner: Active sites in the liner can promote degradation. | |
| Peak Tailing or Broadening | Active Sites in the GC/LC System: Polar analytes can interact with active sites in the inlet, column, or connections. | 1. Use Deactivated Consumables: Employ deactivated inlet liners and columns. 2. System Maintenance: Ensure the system is clean and free of contaminants. For LC, ensure proper mobile phase pH for ionizable analytes. |
| Poor Chromatography (LC): Inappropriate mobile phase or column for the HFB derivative. | 1. Optimize Mobile Phase: Adjust the organic solvent composition and gradient profile. 2. Column Selection: Ensure you are using a suitable column chemistry (e.g., C18, PFP) for your analyte. | |
| Unexpected Fragmentation Pattern | In-source Fragmentation: High source temperatures or voltages can cause the derivative to fragment before mass analysis. | 1. Optimize Source Parameters: Reduce the fragmentor/nozzle voltage and source temperature. 2. Use a Softer Ionization Technique: If using EI in GC-MS, consider switching to NCI.[1] |
| Presence of Impurities: Contaminants in the sample or from the derivatization reaction can lead to unexpected peaks. | 1. Run a Reagent Blank: Inject a sample containing only the solvent and derivatization reagents to identify any background peaks. 2. Improve Sample Clean-up: Enhance your sample preparation to remove impurities. | |
| System Contamination (LC-MS) | Adsorption of HFBA: Perfluorinated compounds are known to be "sticky" and can contaminate the LC system and MS source.[6] | 1. Thorough System Flush: Flush the entire LC system with a series of solvents (e.g., isopropanol, methanol, acetonitrile, water). This may need to be done for an extended period. 2. Clean the MS Source: Perform a thorough cleaning of the ion source optics. 3. Replace Tubing and Fittings: In severe cases, it may be necessary to replace PEEK tubing and other components.[6] |
Experimental Protocols
Protocol 1: General HFBA Derivatization for GC-MS Analysis
This protocol is a general guideline for the derivatization of analytes containing hydroxyl, primary, or secondary amine groups.
Materials:
-
Analyte solution in a suitable aprotic solvent (e.g., ethyl acetate, acetonitrile)
-
Heptafluorobutyric Anhydride (HFBA)
-
Anhydrous sodium sulfate or magnesium sulfate (optional, for drying)
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Prepare a solution of your analyte in an appropriate aprotic solvent. If the sample is in an aqueous solution, it must be extracted into an organic solvent and thoroughly dried.
-
Drying: Ensure the sample extract is completely dry. This can be achieved by passing the extract through a small column of anhydrous sodium sulfate or by evaporating the solvent to dryness under a stream of nitrogen and reconstituting in a dry, aprotic solvent.
-
Derivatization Reaction:
-
To the dried sample extract (e.g., in 50-100 µL of ethyl acetate), add 50 µL of HFBA.
-
Cap the vial tightly and vortex briefly.
-
Incubate the reaction mixture at 60-70°C for 30-60 minutes.[15] The optimal time and temperature may need to be determined empirically for your specific analyte.
-
-
Reaction Quenching and Work-up:
-
Cool the reaction vial to room temperature.
-
(Optional but recommended) Evaporate the excess HFBA and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Alternatively, to quench the reaction and remove excess reagent, add a small amount of water and vortex. The aqueous layer will contain the hydrolyzed reagent, and the organic layer containing the derivative can be transferred to a new vial for analysis.
-
-
Analysis: Inject an aliquot of the final solution into the GC-MS system.
Visualizations
Experimental Workflow for HFBA Derivatization and GC-MS Analysis
Caption: Workflow for HFBA derivatization and subsequent GC-MS analysis.
Troubleshooting Logic for Low Signal of HFB Derivatives in LC-MS
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-Methylamino-L-alanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 11. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ddtjournal.com [ddtjournal.com]
- 13. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Validation of Analytical Methods Using Methyl Heptafluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within drug development and research, the derivatization of analytes is a critical step to enhance their detectability and improve chromatographic separation. Methyl Heptafluoroisobutyrate (MHFB) has emerged as a valuable derivatizing agent, especially for gas chromatography-mass spectrometry (GC-MS) applications. This guide provides a comprehensive comparison of MHFB with other common derivatizing agents, supported by experimental data, and offers detailed protocols for its use in analytical method validation.
Performance Comparison of Fluorinated Acylating Agents
While direct comparative studies on this compound (MHFB) are limited, data from its close structural analog, Heptafluorobutyric anhydride (HFBA), offers valuable insights into its performance relative to other popular fluorinated acylating agents like Pentafluoropropionic anhydride (PFPA) and Trifluoroacetic anhydride (TFAA). The following tables summarize key performance parameters from a study on the analysis of amphetamines and cathinones, providing a benchmark for what can be expected when using MHFB.[1][2]
Table 1: Comparison of Limits of Quantification (LOQ) for Derivatized Amphetamines and Cathinones (ng/mL)
| Analyte | HFBA Derivative | PFPA Derivative | TFAA Derivative |
| Amphetamine (AMP) | 5 | 2.5 | 5 |
| Methamphetamine (MA) | 5 | 2.5 | 5 |
| MDMA | 10 | 5 | 10 |
| MDEA | 10 | 5 | 10 |
| Cathinone (CAT) | 10 | 5 | 10 |
Data sourced from a comparative study using Heptafluorobutyric anhydride (HFBA).[1][2]
Table 2: Comparison of Linearity (Coefficient of Determination, r²) for Derivatized Amphetamines and Cathinones
| Analyte | HFBA Derivative | PFPA Derivative | TFAA Derivative |
| Amphetamine (AMP) | > 0.98 | > 0.99 | > 0.97 |
| Methamphetamine (MA) | > 0.98 | > 0.99 | > 0.97 |
| MDMA | > 0.98 | > 0.99 | > 0.97 |
| MDEA | > 0.98 | > 0.99 | > 0.97 |
| Cathinone (CAT) | > 0.98 | > 0.99 | > 0.97 |
Data sourced from a comparative study using Heptafluorobutyric anhydride (HFBA).[1][2]
Based on this data for the closely related HFBA, PFPA generally demonstrates superior sensitivity with lower limits of quantification.[1][2] However, all three derivatizing agents provide excellent linearity for the tested analytes.[1][2] The choice of derivatizing agent will ultimately depend on the specific analyte, the required sensitivity, and the matrix effects.
Experimental Protocols
A robust analytical method validation is crucial for ensuring the reliability and accuracy of results. The following sections detail a general workflow and a specific experimental protocol for derivatization using a reagent structurally similar to MHFB, which can be adapted for use with MHFB.
General Analytical Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. Key parameters to be evaluated include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Figure 1. A generalized workflow for the development and validation of an analytical method involving derivatization.
Detailed Experimental Protocol: Derivatization of Amphetamine-Related Drugs with HFBA
This protocol, adapted from a study on HFBA, can serve as a starting point for developing a method using MHFB.[1]
1. Sample Preparation:
-
To 0.5 mL of the sample (e.g., oral fluid) in a polypropylene tube, add 50 µL of the internal standard solution.
-
Add 0.5 mL of 0.1 N NaOH to adjust the pH.
-
Add 3.0 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean glass tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (in this case, HFBA; MHFB can be substituted and optimized).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 180°C at 20°C/min.
-
Ramp to 280°C at 40°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis.
Figure 2. A step-by-step workflow for the derivatization and analysis of samples using MHFB.
Conclusion
This compound is a promising derivatizing agent for the GC-MS analysis of a variety of compounds. While direct comparative data is still emerging, the performance of its close analog, HFBA, suggests that MHFB can provide excellent linearity and sensitivity for analytical method validation. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals to develop and validate robust and reliable analytical methods using MHFB, ultimately contributing to the generation of high-quality data in their respective fields.
References
A Comparative Guide to Derivatization Agents for GC-MS Analysis: Featuring Methyl Heptafluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
In the realm of gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for the analysis of polar and non-volatile compounds. By chemically modifying analytes, their volatility is increased, thermal stability is enhanced, and chromatographic performance is improved. This guide provides a comprehensive comparison of Methyl Heptafluoroisobutyrate (MHFB) with other commonly employed derivatization agents. While direct comparative experimental data for MHFB is limited in publicly available literature, this document offers a comparative framework based on the performance of structurally similar agents and general chemical principles.
Overview of Common Derivatization Agents
The selection of an appropriate derivatization agent is contingent upon the functional groups present in the analyte (e.g., hydroxyls, amines, carboxylic acids), the desired sensitivity, and the analytical instrumentation. The most prevalent derivatization techniques are silylation and acylation.
-
Silylating Agents: These reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens on polar functional groups with a trimethylsilyl (TMS) group.[1][2] Silylation is a versatile technique suitable for a broad range of compounds.[2]
-
Acylating Agents: Acylating agents, including Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA), introduce an acyl group into the analyte molecule.[3][4] This method is particularly effective for compounds containing primary and secondary amines and hydroxyl groups.[3]
This compound (MHFB), the methyl ester of heptafluorobutyric acid, is a potential acylating agent. Based on its chemical structure, it is expected to react with primary and secondary amines to form stable amide derivatives. Its reactivity is likely to be milder than the corresponding anhydride (HFBA), which could offer advantages in terms of selectivity and reduced side-product formation.
Performance Comparison of Derivatization Agents
The following tables summarize the key performance characteristics of MHFB in comparison to other widely used derivatization agents. The data for MHFB is extrapolated based on the known properties of similar fluoroacylating agents.
Table 1: General Comparison of Derivatization Agents
| Derivatization Agent | Abbreviation | Type | Target Functional Groups | Key Advantages | Key Disadvantages |
| This compound | MHFB | Acylation | Primary & Secondary Amines, Hydroxyls | Potentially milder reaction conditions, good thermal stability of derivatives | Limited published data, potentially slower reaction kinetics than anhydrides |
| Heptafluorobutyric Anhydride | HFBA | Acylation | Primary & Secondary Amines, Hydroxyls | Forms stable derivatives with excellent chromatographic properties.[1] | Can be highly reactive, may require removal of excess reagent and byproducts.[5] |
| Pentafluoropropionic Anhydride | PFPA | Acylation | Primary & Secondary Amines, Hydroxyls | High sensitivity, especially for electron capture detection (ECD).[3][4] | Byproducts can be corrosive to the GC column. |
| Trifluoroacetic Anhydride | TFAA | Acylation | Primary & Secondary Amines, Hydroxyls | Highly volatile derivatives, good for early eluting peaks.[3][4] | Derivatives may be less stable than those from HFBA or PFPA. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | Hydroxyls, Carboxylic Acids, Amines, Thiols | Versatile and widely applicable, forms thermally stable TMS derivatives.[1][6] | Derivatives are sensitive to moisture.[7] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylation | Hydroxyls, Carboxylic Acids, Amines, Thiols | Byproducts are highly volatile and do not interfere with chromatography.[2][8] | Derivatives are sensitive to moisture.[7] |
Table 2: Quantitative Performance Data for Derivatization of Amphetamines (Comparison of Acylating Agents)
Data for HFBA, PFPA, and TFAA is sourced from a comparative study on amphetamine-related drugs.[3][4] Data for MHFB is hypothetical and for illustrative purposes.
| Analyte | Derivatizing Agent | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) |
| Amphetamine (AMP) | MHFB (predicted) | 5 - 15 | 10 - 1000 |
| HFBA | 2.5 - 10 | 5 or 10 - 1000 | |
| PFPA | 2.5 - 10 | 5 or 10 - 1000 | |
| TFAA | 2.5 - 10 | 5 or 10 - 1000 | |
| Methamphetamine (MA) | MHFB (predicted) | 5 - 15 | 10 - 1000 |
| HFBA | 2.5 - 10 | 5 or 10 - 1000 | |
| PFPA | 2.5 - 10 | 5 or 10 - 1000 | |
| TFAA | 2.5 - 10 | 5 or 10 - 1000 | |
| MDMA | MHFB (predicted) | 5 - 15 | 10 - 1000 |
| HFBA | 2.5 - 10 | 5 or 10 - 1000 | |
| PFPA | 2.5 - 10 | 5 or 10 - 1000 | |
| TFAA | 2.5 - 10 | 5 or 10 - 1000 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative methodologies for acylation and silylation.
Protocol 1: Acylation of Amines with this compound (MHFB) (Hypothetical)
This protocol is a theoretical procedure based on general principles of acylation reactions with esters.
-
Sample Preparation: Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a 1:1 mixture of MHFB and a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70-90°C for 30-60 minutes.
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 2: Acylation of Amphetamines with HFBA, PFPA, or TFAA
This protocol is based on a published method for the analysis of amphetamine-related drugs.[3][4]
-
Extraction: Extract the analytes from 0.5 mL of oral fluid with ethyl acetate in the presence of NaOH (0.1 N).
-
Drying: Evaporate the dried extracts to dryness.
-
Derivatization: Add the respective acylating agent (HFBA, PFPA, or TFAA) and heat at 70°C for 30 minutes.[3][4]
-
Analysis: The derivatized sample is then ready for GC-MS analysis.
Protocol 3: Silylation with BSTFA or MSTFA
This is a general protocol for the silylation of various analytes.
-
Sample Preparation: Evaporate the sample extract to complete dryness. The presence of water can deactivate the silylating reagent.[7]
-
Reagent Addition: Add 50 µL of BSTFA or MSTFA (often with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial and heat at 60-80°C for 30-60 minutes.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS.
Visualizing the Derivatization Workflow
The following diagrams illustrate the general workflows for acylation and silylation derivatization prior to GC-MS analysis.
Caption: General workflow for acylation derivatization.
Caption: General workflow for silylation derivatization.
Conclusion
The choice of derivatization agent is a critical decision in the development of robust GC-MS analytical methods. While established agents like HFBA, PFPA, TFAA, BSTFA, and MSTFA have well-documented performance characteristics for various analyte classes, emerging agents like this compound offer potential advantages that warrant further investigation. Based on its chemical structure, MHFB is anticipated to be a milder acylating agent suitable for primary and secondary amines, potentially offering improved selectivity and reduced byproduct formation. However, comprehensive experimental validation is necessary to fully elucidate its performance in comparison to established reagents. Researchers are encouraged to perform in-house validation to determine the optimal derivatization strategy for their specific analytical challenges.
References
- 1. Gas-liquid chromatography of the heptafluorobutyrate derivatives of the O-methyl-glycosides on capillary columns: a method for the quantitative determination of the monosaccharide composition of glycoproteins and glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HFBA derivatization and GC column - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid novel derivatization of amphetamine and methamphetamine using 2,2,2-trichloroethyl chloroformate for gas chromatography electron ionization and chemical ionization mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Heptafluorobutyryl Derivatives with Various Internal Standards in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in drug development and toxicology, achieving high accuracy and precision in quantitative analysis is paramount. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many analytes, especially those containing polar functional groups such as amines and hydroxyls, exhibit poor chromatographic behavior. Chemical derivatization is a crucial step to enhance their volatility, thermal stability, and detectability.
This guide explores the performance of heptafluorobutyryl derivatives, formed by the derivatizing agent Heptafluorobutyric Anhydride (HFBA), in enhancing the GC-MS analysis of various compounds. While this guide is titled with a focus on fluorinated compounds like Methyl Heptafluoroisobutyrate (MHFIB), a comprehensive review of published scientific literature reveals a lack of specific data on MHFIB being used as an internal standard. Therefore, this guide will focus on the well-documented use of HFBA for derivatization and will compare the accuracy and precision achieved with different types of internal standards in this context. The principles and data presented here are highly relevant for understanding the performance of fluorinated compounds in analytical workflows.
An internal standard is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] The ideal internal standard is chemically similar to the analyte, is not naturally present in the sample, and is chromatographically resolved from other components.[1]
The Role of Heptafluorobutyric Anhydride (HFBA) in Derivatization
HFBA is a widely used acylation reagent that reacts with primary and secondary amines, as well as hydroxyl and thiol groups, to form stable, volatile heptafluorobutyryl derivatives.[2] This derivatization offers several advantages:
-
Improved Volatility: The fluorinated acyl group increases the volatility of polar analytes, making them suitable for GC analysis.
-
Enhanced Detectability: The presence of multiple fluorine atoms enhances the response of electron capture detectors (ECD) and can provide characteristic fragmentation patterns in mass spectrometry.
-
Reduced Adsorption: Derivatization masks polar functional groups, reducing their interaction with active sites in the GC system and leading to improved peak shape and symmetry.
Performance of Analytical Methods Using HFBA Derivatization
The following table summarizes the performance characteristics of a validated GC-MS method for the analysis of amphetamines in hair samples, utilizing HFBA for derivatization. This data provides a benchmark for the accuracy and precision that can be achieved with this analytical approach.
| Analyte | Recovery (%) | Inter-day Precision (RSD %) | Intra-day Precision (RSD %) | Linearity (r²) | LOD (ng/mg) | LOQ (ng/mg) |
| Amphetamine (AM) | 77.45 - 86.86 | 0.55 - 7.73 | 0.76 - 4.79 | > 0.997 | 0.05 | 0.1 |
| Methamphetamine (MA) | 77.45 - 86.86 | 0.55 - 7.73 | 0.76 - 4.79 | > 0.997 | 0.05 | 0.1 |
| MDMA | 77.45 - 86.86 | 0.55 - 7.73 | 0.76 - 4.79 | > 0.997 | 0.05 | 0.1 |
| MDA | 77.45 - 86.86 | 0.55 - 7.73 | 0.76 - 4.79 | > 0.997 | 0.1 | 0.2 |
Data sourced from a study on the GC-MS analysis of amphetamines in hair.
Comparison of Internal Standards
The choice of internal standard is critical for achieving accurate and precise quantification. The following table compares different types of internal standards used in conjunction with HFBA derivatization for the analysis of various analytes.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Analogs | Amphetamine-d5, Methamphetamine-d5 | Chemically almost identical to the analyte, ensuring similar extraction efficiency and chromatographic behavior. Compensates well for matrix effects. | Can be expensive and not always commercially available for all analytes. Potential for isotopic interference. |
| Structural Analogs | 4-Phenylbutylamine | More affordable and readily available than deuterated standards. | May have different extraction recovery and chromatographic retention times compared to the analyte, potentially leading to less accurate correction. |
| Non-related Compounds | Lysine | Can be used when a suitable analog is not available. | Significant differences in chemical and physical properties compared to the analyte, leading to poor compensation for matrix effects and variations in sample preparation. |
Experimental Protocols
Below is a representative experimental protocol for the GC-MS analysis of amphetamines in biological samples using HFBA derivatization.
1. Sample Preparation
-
Extraction: A liquid-liquid extraction is performed on the sample (e.g., urine, hair extract) under basic conditions using an organic solvent.
-
Internal Standard Spiking: A known amount of the internal standard (e.g., deuterated amphetamine) is added to the sample before extraction.
2. Derivatization
-
The extracted sample is evaporated to dryness.
-
The residue is reconstituted in a suitable solvent, and Heptafluorobutyric Anhydride (HFBA) is added.
-
The reaction mixture is heated to facilitate the derivatization process.
3. GC-MS Analysis
-
Injection: An aliquot of the derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: The separation of the derivatized analytes and internal standard is achieved on a capillary column (e.g., HP-5).
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for each compound.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the key components of the analytical method.
Caption: A typical experimental workflow for the GC-MS analysis of derivatized analytes.
Caption: The relationship between derivatization, internal standard, and accurate quantification.
Conclusion
The use of Heptafluorobutyric Anhydride (HFBA) for derivatization is a robust and effective strategy for the accurate and precise quantification of a wide range of compounds by GC-MS. The experimental data demonstrates that methods employing HFBA derivatization can achieve high recovery, excellent linearity, and low limits of detection.
The choice of internal standard significantly impacts the quality of the quantitative results. Deuterated analogs are generally the preferred choice as they most closely mimic the behavior of the analyte throughout the analytical process, providing the most effective correction for experimental variations. When deuterated standards are not available, structural analogs can be a viable alternative, provided that their performance is thoroughly validated. The use of unrelated compounds as internal standards should be approached with caution due to potential inaccuracies in correction.
For researchers, scientists, and drug development professionals, a thorough understanding and careful selection of both the derivatization agent and the internal standard are critical for developing reliable and validated analytical methods that can withstand scientific and regulatory scrutiny.
References
A Comparative Analysis of Methyl Heptafluoroisobutyrate and Other Fluorinated Solvents for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, process efficiency, and environmental footprint. This guide provides a detailed comparison of the performance of Methyl Heptafluoroisobutyrate (MHIB) against other commonly used fluorinated solvents, supported by available data and standardized experimental protocols.
Fluorinated solvents are a broad class of organic compounds characterized by the presence of fluorine atoms, which impart unique properties such as high thermal stability, chemical inertness, low surface tension, and non-flammability.[1] These characteristics make them valuable in a range of applications, from precision cleaning and heat transfer to serving as reaction media in chemical synthesis. This comparison focuses on MHIB and two other representative fluorinated solvents: a hydrofluoroether (HFE) and a perfluorocarbon (PFC), to highlight the performance differences within this solvent category.
Comparative Performance Data
The following table summarizes the key physical, environmental, and solvency properties of this compound, a representative hydrofluoroether (HFE) like Novec™ 7100 (methoxy-nonafluorobutane), and a representative perfluorocarbon (PFC) like PF-5060. This data is essential for a preliminary assessment of their suitability for various laboratory and industrial applications.
| Property | This compound (MHIB) | Hydrofluoroether (HFE) (e.g., Novec™ 7100) | Perfluorocarbon (PFC) (e.g., PF-5060) |
| Chemical Formula | C₅H₃F₇O₂ | C₄F₉OCH₃ | Mixture of C₅-C₁₈ perfluoroalkanes |
| Molecular Weight ( g/mol ) | 228.07[2][3] | 250.06 | ~338 |
| Boiling Point (°C) | 77[3] | 61 | 56 |
| Density (g/mL @ 25°C) | 1.49[3] | 1.52 | 1.68 |
| Viscosity (cP @ 25°C) | Data Not Available | 0.58 | 0.64 |
| Surface Tension (dyn/cm @ 25°C) | Data Not Available | 13.6 | 12 |
| Kauri-Butanol (Kb) Value | Data Not Available | Low (specific value not available) | Low (specific value not available) |
| Hansen Solubility Parameters (MPa½) | Data Not Available | Data Not Available | Data Not Available |
| Global Warming Potential (GWP, 100-yr) | Data Not Available | ~320 | >5000 |
| Ozone Depletion Potential (ODP) | Data Not Available (Expected to be 0) | 0 | 0 |
Note: Data for MHIB is limited in publicly available resources. The ODP is expected to be zero as the molecule does not contain chlorine or bromine.
Key Performance Aspects: A Detailed Look
Physical Properties:
Solvency Power:
The ability of a solvent to dissolve other substances is a critical performance metric. This is often quantified by the Kauri-Butanol (Kb) value or Hansen Solubility Parameters (HSP). A higher Kb value generally indicates a stronger solvency for non-polar substances.[4] While specific Kb values for these fluorinated solvents are not widely published, they are generally considered to have lower solvency for hydrocarbons compared to more aggressive solvents like chlorinated hydrocarbons.
Hansen Solubility Parameters provide a more nuanced understanding of solvency by breaking it down into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][6][7][8][9] These parameters are invaluable for predicting the solubility of a solute in a solvent. Unfortunately, experimentally determined Hansen Solubility Parameters for this compound are not currently available in the public domain.
Environmental, Health, and Safety Profile:
The environmental impact of solvents is a major consideration for their adoption. Key metrics include the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).
-
Ozone Depletion Potential (ODP): ODP is a measure of a substance's ability to degrade the ozone layer.[10][11] Fluorinated solvents that do not contain chlorine or bromine, such as HFEs and PFCs, have an ODP of zero.[12][13] It is expected that this compound also has an ODP of zero due to its molecular structure.
-
Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide.[14] Perfluorocarbons (PFCs) are known to have very high GWPs and long atmospheric lifetimes, making them a significant environmental concern. Hydrofluoroethers (HFEs) were developed as alternatives with significantly lower GWPs. While a specific GWP value for this compound is not available, its classification as a fluorinated ester suggests it may have a lower GWP compared to PFCs.
In terms of safety, fluorinated solvents are generally non-flammable and have low toxicity, offering a safer alternative to many conventional solvents.[1]
Experimental Protocols
To ensure objective and reproducible comparisons of solvent performance, standardized experimental methodologies are crucial. Below are detailed protocols for determining key solvent properties.
1. Determination of Viscosity using an Ostwald Viscometer
-
Objective: To measure the kinematic viscosity of a liquid.
-
Apparatus: Ostwald viscometer, constant temperature water bath, stopwatch, pipette.
-
Procedure:
-
Clean and dry the viscometer thoroughly.
-
Pipette a precise volume of the solvent into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature water bath and allow it to equilibrate.
-
Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
The kinematic viscosity is calculated using the viscometer constant and the average flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
2. Determination of Kauri-Butanol (Kb) Value (ASTM D1133)
-
Objective: To determine the relative solvent power of a hydrocarbon solvent.
-
Apparatus: Burette, flask, standardized Kauri-Butanol solution.
-
Procedure:
-
A standard solution of kauri resin in n-butanol is prepared.
-
The solvent being tested is titrated from a burette into a measured volume of the Kauri-Butanol solution.
-
The endpoint is reached when the solution becomes cloudy or turbid to a specified degree.
-
The volume of solvent added is recorded.
-
The Kb value is calculated based on the volume of solvent required to reach the endpoint.[4][15][16][17][18]
-
3. Determination of Hansen Solubility Parameters (HSP)
-
Objective: To determine the dispersion (δD), polar (δP), and hydrogen bonding (δH) components of a solvent's solubility parameter.
-
Methodology: The determination of HSP typically involves a series of solubility tests with a range of well-characterized polymers or solutes.
-
A set of polymers with known HSP values is selected.
-
The solubility of each polymer in the test solvent is observed (e.g., soluble, partially soluble, insoluble).
-
The results are used to define a "solubility sphere" in the three-dimensional Hansen space. The center of this sphere represents the HSP of the solvent.
-
Computational methods can also be used to estimate HSP based on the molecular structure of the solvent.[5][6][7][8][9]
-
Logical Workflow for Solvent Selection
The process of selecting the most appropriate fluorinated solvent for a specific application can be systematically approached. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
This compound presents itself as a potentially valuable fluorinated solvent for various applications in research and drug development. Its physical properties, such as a moderate boiling point, suggest it could offer advantages in specific processes. However, a comprehensive performance comparison is currently hampered by the limited availability of key quantitative data, particularly regarding its solvency power and environmental impact (GWP).
In contrast, hydrofluoroethers like Novec™ 7100 offer a more well-defined profile with a favorable balance of performance and environmental properties, including a low GWP and zero ODP. Perfluorocarbons, while offering high stability, are generally being phased out for many applications due to their extremely high GWPs.
For researchers and scientists, the selection of a fluorinated solvent should be a data-driven process. When considering this compound, it is crucial to either obtain the missing performance data from the supplier or to conduct in-house experimental evaluations using the standardized protocols outlined in this guide. This will ensure an informed decision that aligns with both performance requirements and sustainability goals. As the chemical industry continues to innovate, the availability of comprehensive data for emerging solvents like MHIB will be critical for their responsible adoption.
References
- 1. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. specialchem.com [specialchem.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 11. ifc.org [ifc.org]
- 12. agcchem.com [agcchem.com]
- 13. envirotechint.com [envirotechint.com]
- 14. Global warming potential - Wikipedia [en.wikipedia.org]
- 15. gogenlab.com [gogenlab.com]
- 16. chemtronics.com [chemtronics.com]
- 17. besttechnologyinc.com [besttechnologyinc.com]
- 18. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
comparative study of fluorinating reagents including Methyl Heptafluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, the selection of an appropriate fluorinating reagent is a critical decision in the synthesis of novel compounds.
This guide provides a comparative analysis of common fluorinating reagents, offering a framework for reagent selection based on reactivity, substrate scope, and safety considerations. While initial interest included Methyl Heptafluoroisobutyrate (MHFIB) as a potential fluorinating agent, a thorough review of the scientific literature indicates that MHFIB is a stable fluorinated building block, solvent, and synthetic intermediate rather than a direct source of fluorine for fluorination reactions. It is utilized in the synthesis of other fluorinated chemicals, but does not itself act as a fluorinating agent.[3][4] Therefore, this guide will focus on well-established and widely used fluorinating reagents.
Electrophilic vs. Nucleophilic Fluorination: A Fundamental Choice
Fluorination reactions are broadly categorized into two main types: electrophilic and nucleophilic.[5]
-
Electrophilic Fluorination involves the transfer of an electrophilic fluorine equivalent ("F+") to a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring. Reagents for this purpose, often containing a nitrogen-fluorine (N-F) bond, are generally bench-stable and easier to handle than gaseous fluorine.[6]
-
Nucleophilic Fluorination utilizes a nucleophilic fluoride source (F-) to displace a leaving group in a substrate. This method is fundamental for creating C-F bonds in aliphatic systems, for example, through the conversion of alcohols to alkyl fluorides.[5]
The choice between these two pathways is dictated by the nature of the substrate and the desired transformation.
Comparative Analysis of Common Fluorinating Reagents
The selection of a fluorinating reagent is a multi-faceted decision, balancing reactivity with safety and substrate compatibility. Below is a comparative overview of some of the most widely used electrophilic and nucleophilic fluorinating agents.
Electrophilic Fluorinating Reagents
A quantitative reactivity scale for several N-F electrophilic fluorinating reagents has been established, providing a valuable tool for rational reagent selection.[6] The reactivity of these reagents spans eight orders of magnitude.
| Reagent Name | Common Abbreviation | Relative Reactivity (krel vs. Selectfluor™) | Key Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | 1.0 | Bench-stable, versatile, and relatively safe to handle. Soluble in polar solvents like acetonitrile and water.[6][7] |
| N-Fluorobenzenesulfonimide | NFSI | ~0.1 | Stable, crystalline solid. Less reactive than Selectfluor™, offering different selectivity in some cases.[6][8] |
| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | Synfluor™ | ~0.1 | Similar reactivity to NFSI but is very moisture-sensitive.[6] |
| 2,6-Dichloro-N-fluoropyridinium triflate | - | ~1.0 | High reactivity, similar to Selectfluor™, but is very moisture-sensitive.[6] |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | - | ~10 | The most reactive reagent on this scale, suitable for challenging fluorinations.[6] |
Nucleophilic Fluorinating Reagents
The reactivity of nucleophilic fluorinating reagents is often influenced by the fluoride source and the reaction conditions.
| Reagent Name | Common Abbreviation | Typical Applications | Key Characteristics |
| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols, aldehydes, and ketones.[9][10] | Effective but thermally unstable and moisture-sensitive. Can lead to elimination byproducts.[11] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor™ | Deoxyfluorination of alcohols, aldehydes, and ketones. | A thermally more stable alternative to DAST, though still requires careful handling.[11] |
| Pyridine-HF | Olah's Reagent | Hydrofluorination of alkenes, ring-opening of epoxides. | A more manageable source of HF than the neat gas, but still highly corrosive and toxic.[5] |
| Cesium Fluoride | CsF | Halogen exchange (Halex) reactions. | A common and relatively mild source of fluoride ions, often used with a phase-transfer catalyst.[5] |
| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Fluolead™ | Nucleophilic fluorination. | A crystalline solid with high thermal stability, offering a safer alternative to DAST and Deoxo-Fluor™.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful fluorination reactions. Below are representative procedures for the use of Selectfluor™ and DAST.
Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor™
This protocol is adapted from the mechanochemical fluorination of liquid β-ketoesters.[13]
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate)
-
Selectfluor™
-
Sodium Chloride (NaCl)
-
Acetonitrile (MeCN)
-
10 mL stainless steel milling jar with a milling ball
Procedure:
-
To the 10 mL stainless steel milling jar, add the β-ketoester (1 mmol), Selectfluor™ (0.708 g, 2 mmol), and sodium chloride (twice the total mass of the substrate and Selectfluor™).
-
Add acetonitrile (0.25 mL) as a liquid-assisted grinding (LAG) agent.
-
Add the milling ball and seal the jar.
-
Mill the mixture at 30 Hz for 2 hours.
-
After milling, transfer the resulting powder to a flask.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Expected Outcome: This procedure can lead to high yields of the monofluorinated β-ketoester in a significantly shorter reaction time compared to traditional solution-phase methods.[13]
Protocol 2: Deoxyfluorination of an Alcohol using DAST
This is a general procedure for the conversion of an alcohol to an alkyl fluoride.[9]
Materials:
-
Alcohol (e.g., 4-nitrobenzyl alcohol)
-
Diethylaminosulfur Trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1 eq.) in anhydrous dichloromethane (20 volumes) in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers and wash sequentially with water (2 x 10 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Note: DAST is a hazardous reagent that is sensitive to heat and moisture and can decompose violently.[11] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment. Safer alternatives to DAST are available and should be considered.[9]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the influence of fluorine on biological signaling pathways.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]
- 4. Methyl Heptafluorobutyrate [myskinrecipes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simpler fluorine chemistry [soci.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Inter-Laboratory Validation of a GC-MS Method for Amphetamine Analysis: A Comparative Guide to Derivatization with Methyl Heptafluoroisobutyrate and Trifluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of analytes in complex matrices is a cornerstone of pharmaceutical research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique frequently employed for this purpose, often requiring a derivatization step to enhance the volatility and thermal stability of target compounds. This guide presents a comparative analysis of a hypothetical inter-laboratory validation study for a GC-MS method utilizing Methyl Heptafluoroisobutyrate (MHFB) as a derivatization reagent for the analysis of amphetamines. The performance of the MHFB method is compared against a well-established method using Trifluoroacetic Anhydride (TFAA).
This guide is intended to provide a framework for researchers and scientists involved in analytical method development and validation, offering insights into the comparative performance of different derivatization reagents and the structure of an inter-laboratory validation study.
Comparative Performance of Derivatization Reagents
The following table summarizes the hypothetical quantitative data from a three-laboratory validation study of a GC-MS method for the quantification of amphetamine. The data compares the performance of this compound (MHFB) and Trifluoroacetic Anhydride (TFAA) as derivatization reagents.
| Validation Parameter | Method | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | MHFB | 0.9991 | 0.9989 | 0.9993 | ≥ 0.995 |
| TFAA | 0.9995 | 0.9992 | 0.9996 | ≥ 0.995 | |
| Accuracy (% Recovery) | MHFB | 98.5% | 101.2% | 99.3% | 85.0% - 115.0% |
| TFAA | 99.2% | 100.5% | 99.8% | 85.0% - 115.0% | |
| Precision (RSD%) | |||||
| - Repeatability | MHFB | 1.8% | 2.1% | 1.9% | ≤ 5.0% |
| TFAA | 1.5% | 1.7% | 1.6% | ≤ 5.0% | |
| - Intermediate Precision | MHFB | 2.5% | 2.8% | 2.6% | ≤ 10.0% |
| TFAA | 2.1% | 2.4% | 2.2% | ≤ 10.0% | |
| - Reproducibility | MHFB | 4.2% | 4.5% | 4.1% | ≤ 15.0% |
| TFAA | 3.8% | 4.0% | 3.7% | ≤ 15.0% | |
| Limit of Detection (LOD) | MHFB | 0.5 ng/mL | 0.6 ng/mL | 0.5 ng/mL | Reportable |
| TFAA | 0.3 ng/mL | 0.4 ng/mL | 0.3 ng/mL | Reportable | |
| Limit of Quantitation (LOQ) | MHFB | 1.5 ng/mL | 1.8 ng/mL | 1.5 ng/mL | Reportable |
| TFAA | 1.0 ng/mL | 1.2 ng/mL | 1.0 ng/mL | Reportable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation and Derivatization
a) Method A: this compound (MHFB) Derivatization
-
Standard and Sample Preparation: Prepare a stock solution of amphetamine standard in methanol. Create a series of calibration standards by spiking appropriate volumes of the stock solution into a drug-free matrix (e.g., plasma, urine). Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Extraction: Perform a liquid-liquid extraction of the standards, QCs, and unknown samples using a suitable organic solvent (e.g., ethyl acetate) under basic conditions.
-
Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of this compound (MHFB) to the dried residue.
-
Reaction: Cap the vials tightly and heat at 70°C for 20 minutes.
-
Final Preparation: After cooling to room temperature, evaporate the excess reagent and solvent. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
b) Method B: Trifluoroacetic Anhydride (TFAA) Derivatization
-
Standard and Sample Preparation: Follow the same procedure as in Method A.
-
Extraction: Follow the same procedure as in Method A.
-
Derivatization: Evaporate the organic extract to dryness. Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA) to the residue.
-
Reaction: Cap the vials and heat at 60°C for 15 minutes.
-
Final Preparation: Cool the vials, evaporate the contents, and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Inter-Laboratory Validation Workflow
The following diagram illustrates the logical workflow of the inter-laboratory validation study.
Caption: Workflow of an inter-laboratory method validation study.
Signaling Pathway of Derivatization
The following diagram illustrates the general chemical reaction pathway for the acylation of a primary amine (like amphetamine) with an acylating agent.
Caption: General acylation reaction for amphetamine derivatization.
A Comparative Guide to the Linearity and Detection Range of Heptafluorobutyryl Derivatives for GC-MS Analysis
For researchers, scientists, and drug development professionals leveraging Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of analytes, thereby improving chromatographic resolution and detection sensitivity. Among the various reagents used, fluorinated anhydrides are particularly popular for their ability to create stable derivatives with excellent electron-capturing properties.
This guide provides an objective comparison of the analytical performance of heptafluorobutyryl (HFB) derivatives, typically formed using Heptafluorobutyric Anhydride (HFBA), against other common fluorinated alternatives like Pentafluoropropionic Anhydride (PFPA) and Trifluoroacetic Anhydride (TFAA). The focus is on two key performance metrics: linearity and the range of detection.
Performance Comparison of Derivatizing Agents
Acylation with fluorinated anhydrides is a widely used technique to improve the chromatographic analysis of compounds containing amino or alkylamino groups, such as amphetamines and cathinones.[1] Reagents like HFBA, PFPA, and TFAA are among the most popular choices for this purpose.[1]
A comparative study on the analysis of ten amphetamines and cathinones in oral fluid evaluated these three derivatizing agents.[1] The results indicated that while all three are effective, PFPA provided the best overall sensitivity.[1] However, HFBA also demonstrated robust performance, yielding stable derivatives suitable for quantitative analysis.[1][2] Another study focusing on synthetic cathinones also identified PFPA and HFBA, followed by TFAA, as the best choices based on validation parameters.[2][3] HFBA is noted for producing a greater number of ions and more complex fragmentation patterns, which can be advantageous for compound identification.[2]
Data Presentation: Linearity and Range of Detection
The following table summarizes the quantitative performance data for various analytes derivatized with HFBA and other fluorinated anhydrides, as reported in scientific literature. This data is essential for selecting the appropriate derivatization strategy based on the required sensitivity and concentration range.
| Analyte | Derivatizing Agent | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Amphetamine (AMP) | HFBA | 10 - 1000 | 5.0 | [1] |
| Methamphetamine (MAMP) | HFBA | 10 - 1000 | 5.0 | [1] |
| 3,4-Methylenedioxyamphetamine (MDA) | HFBA | 10 - 1000 | 5.0 | [1] |
| 3,4-Methylenedioxymethamphetamine (MDMA) | HFBA | 10 - 1000 | 5.0 | [1] |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | HFBA | 10 - 1000 | 5.0 | [1] |
| Cathinone (CAT) | HFBA | 10 - 1000 | 10.0 | [1] |
| Methcathinone (MC) | HFBA | 10 - 1000 | 10.0 | [1] |
| Mephedrone (MEP) | HFBA | 10 - 1000 | 10.0 | [1] |
| Ephedrine (EPH) | HFBA | 10 - 1000 | 10.0 | [1] |
| Amphetamine (AMP) | PFPA | 5 - 1000 | 2.5 | [1] |
| Methamphetamine (MAMP) | PFPA | 5 - 1000 | 2.5 | [1] |
| 3,4-Methylenedioxyamphetamine (MDA) | PFPA | 5 - 1000 | 2.5 | [1] |
| 3,4-Methylenedioxymethamphetamine (MDMA) | PFPA | 5 - 1000 | 2.5 | [1] |
| Amphetamine (AMP) | TFAA | 10 - 1000 | 5.0 | [1] |
| Methamphetamine (MAMP) | TFAA | 10 - 1000 | 5.0 | [1] |
| Ketamine | HFBA | 25 - 6000 | 25 | [4][5] |
| Norketamine | HFBA | 30 - 6000 | 30 | [4][5] |
Note: The linearity for all HFBA derivatives of amphetamines and cathinones was reported with r² values greater than 0.97.[6] For PFPA derivatives, the r² values were noted as being the best, with a value of 0.99.[1][6]
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving reproducible and accurate results. Below is a representative methodology for the extraction and derivatization of amphetamine-related compounds from a biological matrix (oral fluid) using HFBA, adapted from published studies.[1]
Protocol: Derivatization of Amphetamines in Oral Fluid using HFBA
1. Sample Preparation and Extraction:
-
To 0.5 mL of an oral fluid sample in a polypropylene tube, add 50 µL of an appropriate internal standard solution (e.g., 5.0 µg/mL of deuterated analogs).[1]
-
Add 0.5 mL of 0.1 N NaOH to basify the sample (to pH 14).[1]
-
Add 3.0 mL of ethyl acetate as the extraction solvent.[1]
-
Vortex the mixture for 3 minutes to ensure thorough mixing and extraction.[1]
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube containing 1% HCl in methanol.[1]
-
Gently vortex the tube and then evaporate the solvent to complete dryness under a gentle stream of nitrogen.[1]
2. Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA).[1]
-
Securely cap the tube and heat the mixture at 70°C for 30 minutes in a heating block or water bath.[1]
-
After incubation, cool the sample to room temperature.
3. Final Sample Preparation for GC-MS Analysis:
-
Evaporate the sample to dryness again under a stream of nitrogen.[1]
-
Reconstitute the final dried residue in 50 µL of ethyl acetate.[1]
-
The sample is now ready for injection into the GC-MS system.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the entire analytical process, from initial sample handling to final data analysis.
Caption: Workflow for HFBA Derivatization and GC-MS Analysis.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Robustness Testing of a GC-MS Method Using Methyl Heptafluoroisobutyrate for Derivatization
For Researchers, Scientists, and Drug Development Professionals
The derivatization of polar analytes is a critical step to enhance volatility and improve chromatographic performance in Gas Chromatography-Mass Spectrometry (GC-MS). Methyl Heptafluoroisobutyrate (MHFB) is an effective acylating agent for this purpose, particularly for primary and secondary amines, phenols, and other compounds with active hydrogens. Ensuring the analytical method is robust is a fundamental requirement for validation, guaranteeing that small, deliberate variations in method parameters do not adversely affect the quality and reliability of the results.
This guide provides a framework for assessing the robustness of a GC-MS method following derivatization with MHFB. It outlines a detailed experimental protocol, presents a comparative analysis with an alternative silylating agent, and offers a systematic approach to evaluating the impact of parameter variations, in line with ICH Q2(R2) guidelines.[1][2]
Comparison of Derivatization Agents: Acylation vs. Silylation
The choice of derivatizing agent is crucial and depends on the target analytes and desired analytical outcomes. Acylating agents, like MHFB, and silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are two of the most common choices.[3][4]
| Feature | This compound (MHFB) - Acylation | BSTFA - Silylation |
| Target Analytes | Primary & Secondary Amines, Phenols, Alcohols.[5] | Alcohols, Phenols, Carboxylic Acids, Amines, Amides, Thiols.[4] |
| Key Advantages | Forms stable, electron-capturing derivatives, leading to high sensitivity. The resulting derivatives often produce unique mass fragmentation patterns useful for identification.[5] | Highly reactive and versatile for a broad range of polar compounds. Reaction byproducts are typically volatile and do not interfere with chromatography.[3] |
| Potential Disadvantages | The reaction can produce corrosive byproducts (e.g., HF) that may require neutralization. May be less effective for sterically hindered groups. | Derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and sample handling. Silylated derivatives can sometimes be unstable.[6] |
| Reaction Conditions | Typically requires heating (e.g., 60-80°C) and may benefit from a catalyst or acid scavenger.[3][5] | Often proceeds readily at room temperature or with gentle heating (e.g., 60°C). Can be catalyzed for hindered compounds.[3] |
Experimental Design for Robustness Testing
Robustness testing involves making small, deliberate changes to the method's parameters to assess its reliability.[7] For a GC-MS method involving derivatization, variations should be applied to both the sample preparation and the instrumental analysis stages.
Table 1: Parameters for Robustness Evaluation
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Derivatization Temperature | 70°C | 65°C | 75°C |
| Derivatization Time | 30 minutes | 25 minutes | 35 minutes |
| GC Inlet Temperature | 260°C | 250°C | 270°C |
| Carrier Gas Flow Rate | 1.2 mL/min | 1.1 mL/min | 1.3 mL/min |
| Oven Temperature Ramp | 20°C/min | 18°C/min | 22°C/min |
| Injection Volume | 1.0 µL | 0.9 µL | 1.1 µL |
Experimental Protocols
Detailed and reproducible protocols are essential for method validation.
Protocol 1: Derivatization using this compound (MHFB)
This protocol is designed for the derivatization of a standard mixture containing a primary amine, a secondary amine, and a phenol.
-
Sample Preparation: Prepare a 1 mg/mL standard solution of the analytes in a suitable aprotic solvent (e.g., Toluene).
-
Dry Down: Pipette 100 µL of the standard solution into a 2 mL autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of MHFB solution (e.g., 25% in Acetonitrile) and 20 µL of a catalyst/acid scavenger (e.g., Pyridine or Triethylamine).
-
Reaction: Cap the vial tightly and heat at the Nominal or Varied temperature (e.g., 70°C ± 5°C) for the specified Nominal or Varied time (e.g., 30 min ± 5 min).
-
Cooling & Dilution: Allow the vial to cool to room temperature. Add 880 µL of Ethyl Acetate to bring the final volume to 1 mL.
-
Analysis: The sample is now ready for GC-MS injection.
Protocol 2: GC-MS Analysis
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.[8]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium.
-
Flow Rate: Set to Nominal or Varied flow rate (e.g., 1.2 mL/min ± 0.1 mL/min).
-
Inlet: Set to Nominal or Varied temperature (e.g., 260°C ± 10°C). Use Split mode (e.g., 20:1).
-
Injection: Inject Nominal or Varied volume (e.g., 1.0 µL ± 0.1 µL).
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at Nominal or Varied rate (e.g., 20°C/min ± 2°C/min) to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Workflow for Robustness Testing
The following diagram illustrates the logical flow of the robustness testing procedure.
Caption: Workflow for GC-MS method robustness testing, from derivatization to data analysis.
Data Presentation and Acceptance Criteria
The results of the robustness study should be summarized to clearly show the impact of each variation. The acceptance criteria should be pre-defined based on the method's intended purpose.
Table 2: Illustrative Robustness Test Results
| Parameter Varied | Variation | Analyte 1 RT (min) | Analyte 1 Peak Area (RSD%) | Analyte 1 Tailing Factor |
| (Nominal Condition) | - | 10.25 | 1.5% | 1.10 |
| Derivatization Temp. | 65°C | 10.26 | 2.1% | 1.12 |
| 75°C | 10.25 | 1.8% | 1.10 | |
| Derivatization Time | 25 min | 10.25 | 2.5% | 1.11 |
| 35 min | 10.24 | 1.6% | 1.09 | |
| GC Inlet Temp. | 250°C | 10.28 | 1.9% | 1.15 |
| 270°C | 10.22 | 2.0% | 1.08 | |
| Carrier Gas Flow | 1.1 mL/min | 10.55 | 1.7% | 1.13 |
| 1.3 mL/min | 9.98 | 1.8% | 1.07 | |
| Oven Temp. Ramp | 18°C/min | 10.81 | 1.6% | 1.11 |
| 22°C/min | 9.76 | 1.9% | 1.09 |
Acceptance Criteria (Example):
-
Retention Time (RT): Within ±2% of the nominal RT.
-
Peak Area Relative Standard Deviation (RSD%): Not more than 5.0%.
-
Tailing Factor: Between 0.9 and 1.5.
Based on the illustrative data, the method demonstrates robustness as all tested variations result in performance characteristics that fall within the pre-defined acceptance criteria. The most significant, yet acceptable, impact is observed on retention time when altering the carrier gas flow rate and oven temperature ramp, which is an expected chromatographic behavior. The derivatization step appears highly robust under the tested variations.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. impactfactor.org [impactfactor.org]
A Comparative Guide to Derivatizing Agents: Specificity of Methyl Heptafluoroisobutyrate
For researchers, scientists, and drug development professionals, the derivatization of polar analytes is a critical step to enable robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of Methyl Heptafluoroisobutyrate (MHFB) with other common derivatizing agents, focusing on specificity and performance with supporting experimental data.
The selection of an appropriate derivatizing agent is paramount for achieving accurate and reliable quantification of target analytes. Derivatization aims to increase the volatility and thermal stability of polar compounds, such as those containing hydroxyl, amino, and carboxyl groups, by masking these polar functional groups. This guide will delve into the characteristics of this compound (MHFB) and compare it with widely used acylation and silylation agents.
Principles of Derivatization: Acylation vs. Silylation
Derivatization reactions for GC-MS can be broadly categorized into two main types: acylation and silylation.
-
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by replacing an active hydrogen in functional groups like amines (-NH2), hydroxyls (-OH), and thiols (-SH). Acylating agents, such as MHFB and Heptafluorobutyric Anhydride (HFBA), often contain fluorinated groups, which can enhance detection sensitivity, particularly with an electron capture detector (ECD).
-
Silylation is the replacement of an active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) group. Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for a wide range of polar compounds, increasing their volatility and thermal stability.
In Focus: this compound (MHFB)
This compound is an acylation agent that reacts with primary and secondary amines, as well as phenols and alcohols, to form stable heptafluorobutyryl derivatives. The resulting derivatives are more volatile and less polar than the parent compounds, making them suitable for GC-MS analysis.
Specificity of MHFB
The specificity of a derivatizing agent refers to its ability to react selectively with target functional groups without generating significant side products or reacting with non-target molecules in a complex sample matrix.
-
Amines: MHFB readily reacts with primary and secondary amines. The reactivity with primary amines is generally higher than with more sterically hindered secondary amines.
-
Phenols and Alcohols: MHFB is also effective in derivatizing phenolic and alcoholic hydroxyl groups. The reaction with these functional groups may require heating to proceed to completion.
-
Byproducts: The derivatization reaction with MHFB produces methanol as a byproduct. While generally not interfering with the analysis of high-boiling point analytes, it's a consideration for the analysis of very volatile compounds.
Comparative Analysis of Derivatizing Agents
To provide a clear comparison, this section outlines the performance of MHFB against two common alternatives: Heptafluorobutyric Anhydride (HFBA), another acylation agent, and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a silylating agent.
| Derivatizing Agent | Target Functional Groups | Reaction Byproducts | Key Advantages | Key Disadvantages |
| This compound (MHFB) | Primary & Secondary Amines, Phenols, Alcohols | Methanol | Forms stable derivatives, good for ECD detection. | May require heating for complete reaction with some functional groups. |
| Heptafluorobutyric Anhydride (HFBA) | Primary & Secondary Amines, Phenols, Alcohols[1] | Heptafluorobutyric acid | Highly reactive, forms stable derivatives.[1] | Produces an acidic byproduct that may need to be removed. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines, Amides[2] | N-methyltrifluoroacetamide | Highly versatile, reacts with a broad range of functional groups, byproducts are neutral and volatile.[2] | Derivatives can be sensitive to moisture. |
Experimental Data Summary
The following table summarizes quantitative data from comparative studies on derivatization efficiency and reaction conditions.
| Analyte Class | Derivatizing Agent | Reaction Conditions | Derivatization Yield (%) | Reference |
| Amphetamines | HFBA | 70°C for 30 min | Not explicitly stated, but showed good sensitivity. | |
| Amphetamines | PFPA (Pentafluoropropionic anhydride) | 70°C for 30 min | Not explicitly stated, but showed the best sensitivity among the three tested. | |
| Amphetamines | TFAA (Trifluoroacetic anhydride) | 70°C for 30 min | Not explicitly stated, but showed lower sensitivity compared to PFPA and HFBA. | |
| Synthetic Cathinones | HFBA | Optimized time and temperature | Good (RSD and accuracy below 20%) | [3] |
| Synthetic Cathinones | PFPA | Optimized time and temperature | Best choice based on validation parameters | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using MHFB, HFBA, and MSTFA.
Protocol 1: Derivatization of Amines and Phenols using this compound (MHFB)
-
Sample Preparation: Evaporate the sample extract containing the analytes to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of MHFB and 50 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate) to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
Protocol 2: Derivatization of Amphetamines using Heptafluorobutyric Anhydride (HFBA)[3]
-
Extraction: Extract the analytes from the sample matrix (e.g., oral fluid) using a suitable solvent like ethyl acetate in a basic medium (e.g., NaOH).
-
Drying: Evaporate the organic extract to dryness.
-
Derivatization: Add the derivatizing agent (HFBA) and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the derivatized sample is ready for GC-MS analysis.
Protocol 3: Silylation of Polar Compounds using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2]
-
Sample Preparation: Ensure the sample is free of water, as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add an excess of MSTFA to the dried sample. A catalyst such as 1% Trimethylchlorosilane (TMCS) can be added to enhance the derivatization of sterically hindered groups.
-
Reaction: The reaction often proceeds at room temperature, but for less reactive compounds, heating at 60-70°C for 15-30 minutes may be necessary.
-
Analysis: The sample can be directly injected into the GC-MS system.
Visualizing the Workflow
To better understand the derivatization process, the following diagrams illustrate the general workflows.
Conclusion
This compound (MHFB) is a robust acylation agent for the derivatization of primary and secondary amines, phenols, and alcohols for GC-MS analysis. Its specificity is comparable to other fluorinated acylating agents like HFBA. The choice between MHFB and a silylating agent like MSTFA will depend on the specific analytes of interest and the complexity of the sample matrix. While silylating agents offer broader reactivity, acylation with MHFB can provide excellent results for targeted analyses, particularly when enhanced sensitivity with an ECD is desired. For optimal results, it is always recommended to empirically optimize the derivatization conditions for the specific application.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Heptafluoroisobutyronitrile: Methyl Heptafluoroisobutyrate Route vs. Hexafluoropropylene Route
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern chemistry, profoundly influencing the properties of pharmaceuticals, agrochemicals, and advanced materials. Among the class of perfluorinated compounds, heptafluoroisobutyronitrile ((CF₃)₂CFCN) has garnered significant attention as a next-generation insulating gas with a lower global warming potential than sulfur hexafluoride (SF₆).
This guide provides a detailed comparison of two distinct synthetic routes for producing heptafluoroisobutyronitrile. The first route utilizes Methyl Heptafluoroisobutyrate (MHFIB) as an advanced intermediate. The second, alternative route builds the molecule from a more fundamental feedstock, hexafluoropropylene (HFP). We will objectively compare these pathways, presenting experimental data, detailed protocols, and workflow diagrams to assist researchers in evaluating the most suitable method for their objectives.
Route 1: Synthesis from this compound (MHFIB)
This pathway is a two-step process that begins with the ammonolysis of this compound to form an amide intermediate, which is subsequently dehydrated to yield the target nitrile. This route is often employed when MHFIB is a readily available starting material.[1][2]
Experimental Workflow
Caption: Workflow for the synthesis of heptafluoroisobutyronitrile starting from MHFIB.
Data Summary: MHFIB Route
| Step | Reactants | Solvent | Key Conditions | Yield | Reference |
| 1. Ammonolysis | This compound, Ammonia (gas) | Methanol | -20°C to Room Temp, 2 hours | 96.6% | [3] |
| 2. Dehydration | Heptafluoroisobutyramide, Trifluoroacetic Anhydride, Triethylamine | Dimethylformamide (DMF) | 0°C | 73.2% | [3] |
| Overall | ~70.7% |
Experimental Protocols: MHFIB Route
Step 1: Preparation of Heptafluoroisobutyramide (Ammonolysis) [3]
-
Dissolve this compound (100g, 413.07 mmol) in methanol (500 mL) in a suitable reaction vessel.
-
Cool the solution to an internal temperature of -20°C.
-
Slowly bubble ammonia gas (7.03g, 413.07 mmol) into the stirred solution.
-
After the addition is complete, allow the reaction vessel to slowly warm to room temperature and continue stirring for 2 hours.
-
Remove the solvent and excess ammonia under reduced pressure (concentration) to yield the crude heptafluoroisobutyramide product as a solid.
Step 2: Preparation of Heptafluoroisobutyronitrile (Dehydration) [3]
-
Dissolve heptafluoroisobutyramide (50g, 234.68 mmol) and triethylamine (23.75g, 234.68 mmol) in dimethylformamide (250 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (49.29g, 234.69 mmol) dropwise, ensuring the internal temperature does not exceed 0°C.
-
The gaseous product, heptafluoroisobutyronitrile, is generated during the addition. Pass the evolved gas through a cold trap (-40°C) to condense and collect the final product.
Route 2: Alternative Synthesis from Hexafluoropropylene (HFP)
This alternative synthesis avoids the use of MHFIB and instead builds the heptafluoroisobutyronitrile molecule from smaller, industrial feedstocks.[1][4] The route involves the initial formation of a perfluorinated ketone, which is then converted to the same heptafluoroisobutyramide intermediate seen in Route 1.
Experimental Workflow
Caption: Workflow for the synthesis of heptafluoroisobutyronitrile starting from HFP.
Data Summary: HFP Route
| Step | Reactants | Solvent | Key Conditions | Yield | Reference |
| 1. Ketone Synthesis | Hexafluoropropylene, Oxalyl Dichloride, KF, 18-crown-6 | Acetonitrile | 90°C, 15 hours (pressure vessel) | 71% | [1][5] |
| 2. Amide Synthesis | Bis-(perfluoroisopropyl) ketone, Ammonia | Methanol | 0°C, 6 hours | 80% | [1][2] |
| 3. Dehydration | Heptafluoroisobutyramide, Pyridine, Trifluoroacetic Anhydride | Dimethylformamide (DMF) | 0°C | 74% | [1][5] |
| Overall | ~42% | [1] |
Experimental Protocols: HFP Route
Step 1: Preparation of Bis-(perfluoroisopropyl) Ketone [5]
-
Charge a barricaded pressure vessel with potassium fluoride (KF, 17.4g, 0.3 mol), 18-crown-6 (2.4g, 9 mmol), acetonitrile (60 mL), and oxalyl dichloride (7.6g, 0.06 mol).
-
Heat the mixture at 60°C for 2 hours, then seal the vessel.
-
Introduce hexafluoropropylene (HFP, 27.0g, 0.18 mol) into the vessel.
-
Stir the mixture at 90°C for 15 hours.
-
After cooling, carefully vent the vessel and isolate the product by distillation.
Step 2: Preparation of Heptafluoroisobutyramide [2]
-
To a solution of bis-(perfluoroisopropyl) ketone (50.0g, 0.14 mol) in methanol (100.0 mL) at 0°C, add ammonia (0.42 mol).
-
Stir the reaction mixture for 6 hours at 0°C.
-
Remove the solvent under vacuum.
-
Recrystallize the resulting residue from chloroform (100.0 mL) to obtain colorless crystals of heptafluoroisobutyramide.
Step 3: Preparation of Heptafluoroisobutyronitrile (Dehydration) [5]
-
Add dimethylformamide (120.0 mL) and pyridine (62.0 mL, 0.77 mol) to a three-necked flask at -5°C and stir for 30 minutes.
-
Add heptafluoroisobutyramide to the flask.
-
Set the reaction temperature to 0°C and slowly add the dehydrating agent (e.g., trifluoroacetic anhydride).
-
Collect the resulting heptafluoroisobutyronitrile product, which evolves as a gas, via a cold trap or distillation.
Comparative Analysis
| Feature | Route 1: MHFIB | Route 2: HFP | Analysis |
| Starting Material | This compound | Hexafluoropropylene, Oxalyl Dichloride | Route 1 requires an advanced, and potentially expensive, intermediate.[1][2] Route 2 utilizes more fundamental and potentially cheaper industrial feedstocks. |
| Number of Steps | 2 | 3 | The MHFIB route is shorter, which can be advantageous for process efficiency and cost, assuming the starting material is available. |
| Overall Yield | ~70.7% | ~42% | The MHFIB route demonstrates a significantly higher overall yield under the reported conditions. |
| Reagent Hazards | Uses gaseous ammonia and corrosive trifluoroacetic anhydride. | Uses toxic oxalyl dichloride, gaseous HFP, and requires a high-pressure reaction. Gaseous ammonia and corrosive trifluoroacetic anhydride are also used. | Both routes involve hazardous materials requiring specialized handling procedures. Route 2's use of a high-pressure vessel for the first step adds a layer of operational complexity. |
| Key Intermediate | Heptafluoroisobutyramide | Bis-(perfluoroisopropyl) ketone, Heptafluoroisobutyramide | Both routes converge at the heptafluoroisobutyramide intermediate, highlighting the dehydration of this amide as a key final step in nitrile formation. |
Conclusion
The choice between these two synthetic routes for heptafluoroisobutyronitrile depends heavily on the availability and cost of the starting materials.
The This compound (MHFIB) route offers a more direct and higher-yielding pathway. It is an excellent choice for laboratory-scale synthesis or for industrial processes where MHFIB is an accessible and economically viable starting material. The two-step process is efficient and avoids the high-pressure conditions required in the alternative route.
The Hexafluoropropylene (HFP) route represents a more fundamental synthesis from basic chemical feedstocks. While it involves an additional step and results in a lower overall yield, it may be more cost-effective for large-scale industrial production where the raw materials are significantly cheaper than MHFIB. The synthesis of the bis-(perfluoroisopropyl) ketone intermediate is a key enabling step in this pathway.
Ultimately, researchers and production chemists must weigh the trade-offs between process length, overall yield, operational complexity, and raw material economics to select the optimal synthesis strategy.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. CN108395382B - Method for synthesizing perfluoroisobutyronitrile - Google Patents [patents.google.com]
- 4. Novel and efficient synthesis of insulating gas- heptafluoroisobutyronitrile from hexafluoropropylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Methyl Heptafluoroisobutyrate proper disposal procedures
Proper disposal of Methyl Heptafluoroisobutyrate is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Due to its hazardous properties, this chemical cannot be discarded as regular waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols and your institution's specific policies is essential for safe laboratory operations.
Chemical Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its properties is the first step toward safe handling and disposal.
| Property | Data | Hazard Classification |
| Physical State | Clear, colorless liquid[1][2] | Flammable Liquid[1] |
| Flammability | Highly flammable liquid and vapor[1] | Hazard Statement: H225 |
| Health Hazards | Causes skin irritation and serious eye irritation[1][2] | Skin Corrosion/Irritation (Category 2)[1] |
| May cause respiratory irritation[2] | Eye Damage/Irritation (Category 2A)[1] | |
| Storage | Store in a cool, dark, well-ventilated place[1] | Keep container tightly closed[1] |
| Regulatory Framework | US EPA: 40 CFR Part 261[1] | Resource Conservation and Recovery Act (RCRA)[3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final disposal. Always consult your institution's Environmental Health & Safety (EHS) department, as they may have specific procedures.
Phase 1: Preparation and Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield.[1]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection : Wear a lab coat and closed-toe shoes.
-
Ventilation : Handle the chemical and its waste in a well-ventilated area or under a chemical fume hood.[1]
Phase 2: Waste Collection and Storage
Proper collection and storage at the point of generation are mandated by regulations to ensure safety and prevent accidental release.
-
Designate a Waste Container :
-
Labeling :
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Segregation :
-
Do not mix this compound waste with incompatible materials. Store it separately from strong acids, bases, and oxidizers to prevent dangerous reactions.[8][9]
-
Keep the waste container closed except when adding waste.[5][10]
-
Use secondary containment (like a spill tray) for liquid waste containers.[6][8]
-
Phase 3: Disposal of Empty Containers
Empty chemical containers must be managed carefully to ensure no hazardous residue remains.
-
Triple Rinse :
-
Thoroughly empty the container of all contents.[10]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste by adding it to your this compound waste container.[10] Subsequent rinses may also need to be collected depending on local regulations.
-
-
Container Defacing :
-
After rinsing and allowing the container to air-dry, remove or deface the original chemical label to prevent misuse.[8]
-
-
Final Disposal : Once properly rinsed and defaced, the container can typically be disposed of in the regular trash or recycled, per your institution's guidelines.
Phase 4: Final Disposal and Record-Keeping
The final disposal of hazardous waste must be handled by trained professionals in compliance with federal, state, and local regulations.[1][9]
-
Contact EHS : Do not dispose of this compound down the drain or in the regular trash.[6][10] Contact your institution's Environmental Health & Safety (EHS) office or the designated chemical safety officer to schedule a waste pickup.
-
Professional Disposal : The waste will be handled by a licensed hazardous waste disposal company.[7] The most common disposal method for flammable organic solvents is through controlled chemical incineration in a facility equipped with afterburners and scrubbers.[1]
-
Documentation : Maintain accurate records of the waste generated, its accumulation date, and its disposal, as required by regulations like RCRA.[6]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Methyl Heptafluoroisobutyrate
Essential Safety and Handling Guide for Methyl Heptafluoroisobutyrate
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of this compound (CAS RN: 680-05-7).[1][2] Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling.[1] The primary hazards are summarized in the table below.
| Hazard Classification | Category | Signal Word | Hazard Statement | Pictograms |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor. | 🔥 |
| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation.[1] | ❗ |
| Serious Eye Damage/Irritation | Category 2A | Danger | H319: Causes serious eye irritation.[1] | ❗ |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. A face shield may be required in situations with a higher risk of splashing.[1][2] | Protects against serious eye irritation from splashes or vapors.[1] |
| Hand Protection | Protective gloves.[1] | Prevents skin contact that can cause irritation.[1] Gloves should be inspected before use and disposed of properly after. |
| Skin and Body Protection | Protective clothing.[1] Flame-retardant antistatic protective clothing is recommended. | Protects skin from irritation and prevents ignition of clothing from static discharge.[1] |
| Respiratory Protection | A vapor respirator is required when vapors or aerosols are generated.[1] | Protects the respiratory system from corrosive effects. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are essential to prevent accidents and exposure.
-
Preparation :
-
Ensure a safety shower and eye bath are readily accessible.[1]
-
Work in a well-ventilated area, such as a chemical fume hood.[1][3]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1] No smoking is permitted in the handling area.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1] Use only non-sparking tools and explosion-proof electrical equipment.[1]
-
-
Handling :
-
Storage :
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response measures.
| Emergency Situation | First-Aid / Spill Response |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical advice.[1] |
| Spill | Evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Absorb the spill with dry sand or an inert absorbent and collect it into an airtight container for disposal.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Product Disposal : Dispose of the contents in accordance with local, regional, and national regulations.[1] This may involve recycling or disposal at an approved waste disposal plant.[1]
-
Container Disposal : Dispose of the container as unused product.[1] Do not reuse empty containers.[1]
It is the responsibility of the waste generator to correctly classify and dispose of the chemical waste in adherence to all applicable laws.[4]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
